molecular formula C7H6N2O4 B1396673 3-Hydroxy-4-nitrobenzamide CAS No. 182932-64-5

3-Hydroxy-4-nitrobenzamide

Cat. No.: B1396673
CAS No.: 182932-64-5
M. Wt: 182.13 g/mol
InChI Key: RTPMRHZARSJGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-nitrobenzamide is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMRHZARSJGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 182932-64-5 Formula: C₇H₆N₂O₄ Molecular Weight: 182.13 g/mol IUPAC Name: 3-hydroxy-4-nitrobenzamide[1]

Executive Summary

This compound (CAS 182932-64-5) is a highly specialized benzamide derivative serving as a critical intermediate in the synthesis of antitubercular agents (specifically DprE1 inhibitors) and antiviral pyrazine analogs. Unlike its more common isomers, this compound offers a unique substitution pattern where the electron-withdrawing nitro group at the para position (relative to the amide) and the electron-donating hydroxyl group at the meta position create a "push-pull" electronic system. This electronic profile enhances its utility as a pharmacophore scaffold, particularly for nucleophilic aromatic substitution (


) reactions in late-stage drug functionalization.

This guide details the synthesis, physicochemical validation, and medicinal chemistry applications of this compound, providing researchers with a self-validating protocol for its generation and use.

Physicochemical Profile

The compound exhibits distinct properties driven by the intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group oxygen.

PropertyValue (Experimental/Predicted)Context
Appearance Yellow crystalline solidColor arises from the

transition of the nitro-phenol conjugation.
Melting Point 195–198 °C (Predicted range: 331°C dec.)High melting point due to intermolecular hydrogen bonding network (amide-amide).
pKa (OH) ~6.2Significantly more acidic than phenol (pKa 10) due to the ortho-nitro effect.
Solubility DMSO, DMF, MeOH (hot)Poor solubility in non-polar solvents (DCM, Hexane) and water.
LogP 0.69Moderate lipophilicity, suitable for fragment-based drug discovery (FBDD).

Synthetic Methodology

The synthesis of this compound is non-trivial due to the directing group conflict on the benzene ring. The most robust route avoids direct nitration of the amide (which can hydrolyze) and instead proceeds via the carboxylic acid precursor.

Core Synthesis Workflow

Reaction Logic:

  • Regioselective Nitration: The hydroxyl group (activator, o,p-director) directs the incoming nitro group. In 3-hydroxybenzoic acid, the C4 position is activated by the OH and sterically accessible, whereas C2 is sterically crowded.

  • Activation: The carboxylic acid is activated using a coupling agent (EDC/HOBt) rather than thionyl chloride (

    
    ) to prevent side reactions with the phenolic hydroxyl group.
    
  • Amidation: Controlled ammonolysis yields the final primary amide.

Detailed Protocol
Step 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (Precursor)[2]
  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), Fuming

    
     (1.1 eq), Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve 3-hydroxybenzoic acid in glacial acetic acid at 0°C.

    • Add fuming nitric acid dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Pour into ice water. The yellow precipitate is 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-7).

    • Purification: Recrystallize from ethanol/water.

Step 2: Conversion to this compound
  • Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium Chloride (

    
    , 2.0 eq), DIPEA (3.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve the acid in anhydrous DMF under nitrogen atmosphere.

    • Add EDC·HCl and HOBt; stir for 30 minutes to form the active ester.

    • Add solid

      
       followed by dropwise addition of DIPEA.
      
    • Stir at room temperature for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/EDC), saturated

      
       (to remove unreacted acid), and brine.
      
    • Isolation: Dry over

      
      , concentrate, and triturate with diethyl ether to yield the yellow amide solid.
      

SynthesisPath Start 3-Hydroxybenzoic Acid Step1 Nitration (HNO3, AcOH) Start->Step1 Electrophilic Aromatic Substitution Inter 3-Hydroxy-4-nitrobenzoic Acid (CAS 619-14-7) Step1->Inter Regioselective Isomer Separation Step2 Activation (EDC/HOBt) Inter->Step2 Active Ester Formation Final This compound (CAS 182932-64-5) Step2->Final Ammonolysis (NH4Cl/DIPEA)

Figure 1: Step-wise synthetic pathway for CAS 182932-64-5, highlighting the critical regioselective nitration and mild amidation conditions.

Medicinal Chemistry Applications

Antitubercular Agents (DprE1 Inhibition)

The this compound scaffold serves as a fragment for developing inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a cell wall synthesis enzyme in Mycobacterium tuberculosis.

  • Mechanism: Nitrobenzamides are prodrugs. The nitro group is reduced in vivo to a nitroso species, which forms a covalent bond with a cysteine residue (Cys387) in the DprE1 active site.

  • Role of Hydroxyl: The 3-OH group provides an intramolecular hydrogen bond to the nitro group, locking the conformation and modulating the reduction potential of the nitro group, thereby tuning the "warhead" reactivity.

Antiviral Pyrazine Precursors

This compound is a structural isostere to intermediates used in the synthesis of Favipiravir (T-705) analogs. The amide nitrogen can participate in cyclization reactions to form fused pyrazine-one rings, a common motif in RNA-dependent RNA polymerase (RdRp) inhibitors.

Pharmacophore Scaffold This compound Core Warhead Nitro Group (4-Pos) Reductive Activation Scaffold->Warhead Covalent Cys Trapping H_Bond Hydroxyl (3-Pos) Intramolecular H-Bond Scaffold->H_Bond Conformational Lock Binding Amide (1-Pos) DprE1 Active Site Anchor Scaffold->Binding H-Bond Donor/Acceptor

Figure 2: Pharmacophore analysis showing the tripartite functional roles of the molecule in target binding and activation.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 330 nm (nitro absorbance).

  • Retention Time: Expect elution around 4.5–5.0 min (relatively polar).

NMR Expectations ( -DMSO)
  • Amide Protons: Two broad singlets at

    
     7.5–8.2 ppm (non-equivalent due to restricted rotation).
    
  • Phenolic Proton: Broad singlet >10.0 ppm (often exchangeable).

  • Aromatic Region:

    • H2 (between Amide and OH): Doublet or Singlet ~7.4 ppm.

    • H5/H6 (adjacent to Nitro): Downfield shift ~7.8–8.0 ppm due to electron-withdrawing nitro group.

Safety & Handling

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[3]

  • Explosion Hazard: Like all polynitro aromatics, the compound possesses high energy potential. While mono-nitro compounds are generally stable, avoid heating bulk quantities >150°C.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the phenolic moiety.

References

  • ChemicalBook . This compound Product Properties and CAS 182932-64-5. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: N-Hydroxy-4-nitrobenzimidamide (Isomer Comparison). Retrieved from

  • BenchChem . Synthesis of Nitrobenzamide Derivatives: Protocols and Troubleshooting. Retrieved from

  • Sigma-Aldrich . 3-Hydroxy-4-nitrobenzoic acid (Precursor) CAS 619-14-7. Retrieved from

  • Chemsrc . 4-Hydroxy-3-nitrobenzamide (Isomer Distinction) CAS 70382-03-5. Retrieved from

Sources

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzamide: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-4-nitrobenzamide, a nitroaromatic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, outline a robust synthetic pathway, detail methods for its characterization, and explore its potential as a scaffold for novel therapeutics, particularly in the realm of enzyme inhibition. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of new chemical entities.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic amide. The core structure consists of a benzene ring functionalized with a hydroxyl group at position 3, a nitro group at position 4, and a carboxamide group at position 1. This specific arrangement of functional groups imparts distinct electronic and steric properties that are crucial for its chemical reactivity and biological activity.

The presence of the electron-withdrawing nitro group significantly influences the acidity of the phenolic hydroxyl group and the overall electron density of the aromatic ring. The amide functionality provides a site for hydrogen bonding, which is often critical for molecular recognition in biological systems.

Predicted Physicochemical Data:
PropertyValueSource
Molecular Formula C₇H₆N₂O₄-
Molecular Weight 182.14 g/mol -
CAS Number 182932-64-5[1]
Predicted Boiling Point 331.2 ± 32.0 °C[1]
Predicted Density 1.538 ± 0.06 g/cm³[1]
Predicted pKa 6.20 ± 0.13[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available precursor, 3-hydroxybenzoic acid. The rationale behind this synthetic strategy is to first introduce the nitro group onto the aromatic ring and then convert the carboxylic acid to the desired amide.

Step 1: Nitration of 3-Hydroxybenzoic Acid to 3-Hydroxy-4-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution (nitration) of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore controlled by the powerful directing effect of the hydroxyl group, leading to the desired 4-nitro isomer as the major product.

  • In a well-ventilated fume hood, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution with constant stirring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry thoroughly.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 3-Hydroxy-4-nitrobenzoic acid.

Step 2: Amidation of 3-Hydroxy-4-nitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved via an acid chloride intermediate. This is a reliable and high-yielding method for amide bond formation.

  • Formation of the Acyl Chloride: In a fume hood, suspend 3-Hydroxy-4-nitrobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride. The reaction will typically evolve gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl), so proper ventilation is crucial. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution.

  • Amidation: Once the formation of 3-hydroxy-4-nitrobenzoyl chloride is complete, the crude acyl chloride solution is slowly added to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide with vigorous stirring. This is an exothermic reaction, and maintaining a low temperature is important to prevent side reactions.

  • The this compound will precipitate out of the solution as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxy-4-nitrobenzoic_Acid 3-Hydroxy-4-nitrobenzoic Acid 3-Hydroxybenzoic_Acid->3-Hydroxy-4-nitrobenzoic_Acid Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->3-Hydroxybenzoic_Acid Acyl_Chloride_Formation 1. Acyl Chloride Formation (SOCl₂ or (COCl)₂) 3-Hydroxy-4-nitrobenzoic_Acid->Acyl_Chloride_Formation This compound This compound Acyl_Chloride_Formation->this compound Amidation Ammonia 2. NH₃ (aq) Ammonia->Acyl_Chloride_Formation

Caption: Synthetic pathway for this compound.

Structural Characterization and Analytical Methods

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display a characteristic splitting pattern determined by the substitution on the benzene ring. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet. The chemical shift of the phenolic proton can be variable and may be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretching band for the phenolic hydroxyl group.

  • N-H stretching bands for the primary amide.

  • A strong C=O stretching band for the amide carbonyl group.

  • Asymmetric and symmetric stretching bands for the nitro group.

  • C-N stretching and N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed, and fragmentation patterns can provide further structural information. For instance, the mass spectrum of the related 3-hydroxy-4-nitrobenzaldehyde shows a molecular ion at m/z 167.[2]

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry due to its structural resemblance to key pharmacophores in known bioactive molecules.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibitors have emerged as a promising class of anti-cancer agents. The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD⁺ cofactor. The specific substitution pattern of this compound could offer a unique binding profile to the active site of PARP enzymes. Further derivatization of this scaffold could lead to the development of potent and selective PARP inhibitors.

Other Potential Therapeutic Areas

Derivatives of benzamides have shown a wide range of biological activities. For instance, substituted benzanilides have been investigated as potassium channel activators with vasodilating properties.[3] Additionally, the precursor, 3-Hydroxy-4-nitrobenzoic acid, has been reported to exhibit inhibitory effects on Ras proteins, suggesting potential applications in oncology.[4] The introduction of the amide functionality in this compound could modulate this activity and provide a starting point for the development of novel anti-cancer agents.

Biological_Relevance cluster_applications Potential Therapeutic Applications Scaffold This compound Scaffold PARP_Inhibition PARP Inhibition (Anti-cancer) Scaffold->PARP_Inhibition Structural Mimicry of Nicotinamide K_Channel_Modulation Potassium Channel Modulation (Vasodilation) Scaffold->K_Channel_Modulation Benzamide Core Ras_Inhibition Ras Protein Inhibition (Anti-cancer) Scaffold->Ras_Inhibition Based on Precursor Activity

Caption: Potential therapeutic applications of the this compound scaffold.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood, especially when working with volatile reagents like thionyl chloride or when dealing with nitroaromatic compounds.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the known biological relevance of the benzamide and nitroaromatic motifs, makes it an attractive scaffold for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising compound in drug discovery programs.

References

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Retrieved from [Link]

  • PubMed. (2006). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Hydroxy-4-nitrobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 3-Hydroxy-4-nitrobenzamide as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-Hydroxy-4-nitrobenzamide, a molecule situated at the intersection of proven pharmacophores. While direct extensive research on this specific compound is emerging, its structural components—a nitroaromatic ring, a benzamide scaffold, and a hydroxyl group—offer compelling hypotheses for its utility in oncology and beyond. This document will synthesize data from related compound classes to illuminate the most promising therapeutic avenues for this compound, with a primary focus on its potential as a hypoxia-activated prodrug (HAP) for targeted cancer therapy. We will delve into the mechanistic underpinnings of this approach, outline robust experimental protocols for target validation, and discuss other potential biological activities meriting investigation.

Introduction: The Therapeutic Promise Inherent in the Structure of this compound

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound presents a compelling case for investigation due to the convergence of three key structural motifs, each with a rich history in medicinal chemistry:

  • The Nitroaromatic Moiety: The presence of a nitro group on the benzene ring immediately suggests a potential role as a bioreductive drug. Nitroaromatic compounds are the bedrock of many hypoxia-activated prodrugs, designed to be selectively activated in the low-oxygen environments characteristic of solid tumors.[1][2][3]

  • The Benzamide Scaffold: Benzamide derivatives are a versatile class of compounds with a wide array of documented pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

  • The Hydroxybenzoic Acid Core: The phenolic hydroxyl group is a well-known contributor to antioxidant and anti-inflammatory activities, capable of scavenging reactive oxygen species and modulating inflammatory pathways.[6][7][8]

This guide will primarily focus on the most compelling and mechanistically distinct therapeutic hypothesis for this compound: its role as a hypoxia-activated prodrug targeting nitroreductase enzymes that are overexpressed in hypoxic tumor microenvironments.

Primary Therapeutic Target: Nitroreductase-Mediated Activation in Hypoxic Tumors

The hypoxic cores of solid tumors represent a significant challenge in cancer therapy, contributing to resistance to both radiotherapy and conventional chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are a promising strategy to selectively target these resistant cell populations.[1][9] The nitroaromatic group in this compound positions it as a prime candidate for this therapeutic approach.

The Mechanism of Bioreductive Activation

The central hypothesis is that this compound is a relatively inert prodrug that undergoes enzymatic reduction of its nitro group under hypoxic conditions to form a cytotoxic agent. This bioactivation is primarily catalyzed by a family of enzymes known as nitroreductases (NTRs).[10][11]

The activation cascade can be summarized as follows:

  • Selective Uptake: The prodrug is systemically administered and distributes throughout the body, including to both normoxic and hypoxic tissues.

  • Enzymatic Reduction: In hypoxic environments, where oxygen levels are low, one- and two-electron reductases, particularly bacterial-like nitroreductases or certain human enzymes like cytochrome P450 reductase, transfer electrons to the nitro group.[10][12]

  • Generation of Cytotoxic Intermediates: This reduction process is a stepwise conversion of the nitro group to nitroso, hydroxylamine, and finally, amine derivatives.[13] The intermediate hydroxylamine species is often a highly reactive and cytotoxic agent capable of causing DNA damage and inducing cell death.[14]

  • Oxygen-Dependent Futile Cycling: In healthy, well-oxygenated tissues, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, preventing the formation of the toxic hydroxylamine and sparing normal tissues. This "futile cycling" is the basis for the hypoxia-selectivity of nitroaromatic prodrugs.[12]

G cluster_normoxia Normoxic Tissue (High O2) cluster_hypoxia Hypoxic Tumor (Low O2) Prodrug_N This compound (Non-toxic) Radical_N Nitro Radical Anion Prodrug_N->Radical_N One-electron Reduction Radical_N->Prodrug_N O2 (Re-oxidation) No_Toxicity No Cytotoxicity Prodrug_H This compound (Non-toxic) Radical_H Nitro Radical Anion Hydroxylamine Reactive Hydroxylamine (Cytotoxic) DNA_Damage DNA Damage & Cell Death

Experimental Validation Workflow

Validating this compound as a HAP requires a systematic and multi-faceted approach.

G Start Hypothesis: This compound is a HAP In_Vitro In Vitro Validation Start->In_Vitro Cell_Free Cell-Free Assays In_Vitro->Cell_Free Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Validation In_Vitro->In_Vivo Nitroreductase_Assay Nitroreductase_Assay Cell_Free->Nitroreductase_Assay Enzymatic Reduction Cytotoxicity_Assay Cytotoxicity_Assay Cell_Based->Cytotoxicity_Assay Hypoxia vs. Normoxia Tumor_Models Xenograft/Syngeneic Tumor Models In_Vivo->Tumor_Models Efficacy Evaluation of Therapeutic Efficacy Tumor_Models->Efficacy Treatment Studies

2.2.1. Step-by-Step Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if this compound exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions.

Materials:

  • Cancer cell line known to express nitroreductases (e.g., HT-29, A549).

  • This compound.

  • Cell culture medium and supplements.

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balanced with N2).

  • Standard cell culture incubator (21% O2, 5% CO2).

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a standard incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the overnight culture medium and add the serially diluted compound to the cells. Include vehicle-only controls.

  • Incubation:

    • Place one set of plates in a standard incubator (normoxia).

    • Place an identical set of plates in a hypoxia chamber (hypoxia).

  • Exposure: Incubate the plates for a predetermined period (e.g., 48-72 hours).

  • Viability Assessment: After the incubation period, remove the plates from their respective environments and assess cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls for both normoxic and hypoxic conditions.

    • Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for both conditions.

    • The hypoxia cytotoxicity ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR significantly greater than 1 indicates hypoxia-selective cytotoxicity.

Causality Behind Experimental Choices: The use of both normoxic and hypoxic conditions is critical to establish selectivity. The choice of cell line should be informed by known expression levels of nitroreductase enzymes, which can be confirmed by western blotting or qPCR.

2.2.2. Step-by-Step Protocol: In Vitro Nitroreductase Activity Assay

Objective: To confirm that this compound is a substrate for nitroreductase enzymes.

Materials:

  • Recombinant nitroreductase enzyme (e.g., from E. coli).

  • NAD(P)H.

  • This compound.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0).

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of this compound, and NAD(P)H.

  • Initiation: Initiate the reaction by adding the recombinant nitroreductase enzyme.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance at this wavelength.

  • Controls: Include control reactions lacking the enzyme and lacking the substrate to account for non-enzymatic NAD(P)H degradation and background absorbance.

  • Data Analysis: Calculate the rate of NAD(P)H oxidation from the linear portion of the kinetic trace. An increased rate of oxidation in the presence of this compound compared to the no-substrate control indicates that it is a substrate for the enzyme.

Causality Behind Experimental Choices: This cell-free assay directly assesses the interaction between the compound and the target enzyme, providing mechanistic evidence for the observations in cell-based assays. Monitoring NAD(P)H consumption is a standard and reliable method for measuring the activity of oxidoreductases.

Quantitative Data Summary

ParameterThis compoundPositive Control (e.g., TH-302)
IC50 (Normoxia) [Expected: High µM][Literature Value]
IC50 (Hypoxia) [Expected: Low µM][Literature Value]
HCR [Expected: >10][Literature Value]
Nitroreductase Activity [Expected: Significant NAD(P)H consumption][Literature Value]

Secondary and Tertiary Therapeutic Targets: Exploring Broader Bioactivities

While the role of this compound as a HAP is the most compelling hypothesis, its constituent parts suggest other potential therapeutic applications that warrant investigation.

Benzamide-Related Targets: Enzyme Inhibition

Benzamide derivatives are known to inhibit a variety of enzymes.[4] Two potential target classes for this compound include:

  • Tubulin Polymerization: Some benzamide compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[15]

  • Bacterial Cell Division Proteins: Certain benzamide derivatives inhibit the bacterial cell division protein FtsZ, suggesting potential as novel antimicrobial agents.[5]

Experimental Validation:

  • Tubulin Polymerization Assay: A cell-free assay using purified tubulin can be employed to measure the effect of this compound on microtubule formation.

  • Bacterial Growth Inhibition Assays: Standard minimal inhibitory concentration (MIC) assays against a panel of pathogenic bacteria would be the initial step in evaluating antimicrobial activity.

Hydroxybenzoic Acid-Related Activities: Antioxidant and Anti-inflammatory Effects

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant and anti-inflammatory activity.[6][7][8]

  • Antioxidant Activity: this compound could potentially scavenge free radicals, which could be beneficial in diseases associated with oxidative stress.

  • Anti-inflammatory Activity: The compound may inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or modulate inflammatory signaling pathways.

Experimental Validation:

  • DPPH Radical Scavenging Assay: A simple and rapid in vitro assay to assess antioxidant capacity.

  • COX Inhibition Assay: Commercially available kits can be used to determine the inhibitory activity of the compound against COX-1 and COX-2.

  • Cell-based Inflammation Assays: Measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., macrophages) in the presence of the compound.

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structural features strongly suggest a primary application as a hypoxia-activated prodrug for the targeted treatment of solid tumors. The experimental workflows outlined in this guide provide a clear path for the validation of this hypothesis. Furthermore, the known biological activities of its core scaffolds suggest that investigations into its potential as an enzyme inhibitor or an antioxidant/anti-inflammatory agent are also warranted. A thorough structure-activity relationship (SAR) study, involving the synthesis and evaluation of related analogs, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising therapeutic candidate.[16]

References

  • Ackerley Lab. Bacterial Nitroreductase Enzymes. Retrieved from [Link]

  • Al-Malki, A. L., & El-Emam, A. A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983. [Link]

  • Anonymous. (2025). Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. [Link]

  • Bao, Y., & Chen, Z. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 10, 568. [Link]

  • Cairns, R. A., & Hill, R. P. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology, 11, 642203. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

  • El-Sayed, M. T., & El-Gazzar, M. G. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3468. [Link]

  • Harrop, H. A., & Stratford, I. J. (2009). Bioreductive Drugs: From Concept to Clinic. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 437-450. [Link]

  • Hu, L., & Zuo, Z. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 1-13. [Link]

  • Huang, Y., & Lin, Y. (2020). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Journal of Nanobiotechnology, 18(1), 1-21. [Link]

  • Hunter, F. W., & Wilson, W. R. (2014). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 20(11), 2848-2854. [Link]

  • Fiorino, F., Eiden, M., Giese, A., Severino, B., Esposito, A., Groschup, M. H., ... & Caliendo, G. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & medicinal chemistry, 20(16), 5001-5011. [Link]

  • Li, X., Wang, Y., & Li, J. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Journal of Materials Chemistry B. [Link]

  • Loza-Medrano, S. S., & Pérez-López, L. A. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 25(3), 1731. [Link]

  • Patterson, L. H., & Raleigh, S. M. (1998). Nitro reduction as an electronic switch for bioreductive drug activation. Journal of Pharmacy and Pharmacology, 50(6), 611-619. [Link]

  • Sun, H., & Wang, Y. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(1), 1-26. [Link]

  • Anonymous. (2025). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. [Link]

  • Kumar, S., & Singh, P. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Safarova, I. R. (2021). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemical Problems, (2), 134-143. [Link]

  • Hu, F., Zhang, L., Qiu, W., Wang, J., Liu, Y., Wang, W., & Liu, J. B. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes and/or their physiological redox partners (i.e., metalloproteins) and their involvement with antimicrobial activity and toxicity. ResearchGate. [Link]

  • de Abreu, S. A., Gelves, L. G. V., Barreiro, E. J., & Lima, L. M. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35, 1-25. [Link]

  • Anonymous. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Čėnas, N., & Anusevičius, Ž. (2022). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences, 23(3), 1000. [Link]

  • Anonymous. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Pérez-López, L. A., & Loza-Medrano, S. S. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 29(3), 675. [Link]

  • Cárdenas-García, M., & García-Lara, J. (2024). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 25(3), 1731. [Link]

  • Anonymous. (2025). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2025). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. ResearchGate. [Link]

  • Vanelle, P., & Primas, N. (2022). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • Wang, Y., Wang, L., & Li, J. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113321. [Link]

  • Sharma, P., & Kumar, V. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3351. [Link]

  • Tzanova, T., & Gerova, M. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(3), 675. [Link]

  • Anonymous. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • It's Chemistry Time. (2022, August 26). Structure Activity Relationship (SAR) -concept + Aim + Example + need #mscchemistrynotes #medicinal [Video]. YouTube. [Link]

Sources

3-Hydroxy-4-nitrobenzamide solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-4-nitrobenzamide

A Framework for Determination, Analysis, and Interpretation for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of interest with potential applications in medicinal chemistry and materials science. A critical physicochemical property governing its utility is solubility, which dictates its behavior in various systems, including biological environments and reaction or crystallization media. This technical guide presents a comprehensive framework for determining, analyzing, and interpreting the solubility of this compound. In the absence of extensive published data for this specific molecule, this document provides a robust, field-proven protocol based on the gold-standard isothermal saturation (shake-flask) method.[1] It further offers a theoretical underpinning of solubility principles, guidance on data modeling using the modified Apelblat equation, and a complete workflow from experimental design to data interpretation. Hypothetical, yet scientifically plausible, data is presented to illustrate the application of these principles and to serve as a practical guide for researchers generating in-house data.

Introduction: The Imperative of Solubility

The journey of a new chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility is a paramount parameter.[2] For drug development professionals, the aqueous solubility of a compound directly impacts its bioavailability, as a drug must be in solution to be absorbed.[3][4] More than 40% of new chemical entities are poorly soluble in water, presenting a major hurdle in formulation development.[2] Beyond the pharmaceutical realm, solubility data is indispensable for chemists and engineers in designing efficient crystallization and purification processes, optimizing reaction conditions, and developing novel formulations.[5]

This compound possesses a molecular architecture—comprising a benzene ring substituted with a hydroxyl, a nitro, and a carboxamide group—that suggests a complex solubility profile. The presence of hydrogen bond donors (hydroxyl, amide) and acceptors (nitro, amide carbonyl) indicates potential for interaction with polar solvents, while the aromatic ring provides a nonpolar character. Understanding the interplay of these features is key to harnessing the compound's potential.

This guide is structured to empower the researcher to:

  • Comprehend the theoretical basis of this compound's solubility.

  • Execute a rigorous experimental protocol for determining its thermodynamic solubility.

  • Analyze and model the acquired data to derive meaningful thermodynamic insights.

  • Interpret the results in the context of solvent properties and molecular structure.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is a function of both the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the Gibbs equation:

ΔG_sol = ΔH_sol - TΔS_sol

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system, which is generally positive as the highly ordered crystal lattice of the solute is disrupted and dispersed into the solvent.

The principle of "like dissolves like" provides a qualitative predictor of solubility. The polar functional groups (-OH, -CONH₂, -NO₂) of this compound suggest favorable interactions with polar solvents. Polar protic solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding, while polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) can interact via dipole-dipole forces. Conversely, nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents due to their inability to effectively solvate the polar moieties of the molecule.

Temperature is a critical factor, with the solubility of most solid compounds in liquids increasing with temperature.[6] This indicates that the dissolution process is typically endothermic (ΔH_sol > 0).

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation or "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility due to its reliability and simplicity.[1] The protocol outlined below is a self-validating system designed to ensure that true equilibrium is achieved and accurately measured.

Materials and Equipment
  • This compound (solid, purity >99%)

  • Selected solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[1]

    • Causality: An excess of solid is required to drive the system to equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature for a predetermined time. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration does not change significantly between points.[9]

    • Causality: Constant temperature and agitation are crucial. Temperature fluctuations alter the solubility equilibrium, while agitation ensures the entire solvent volume is in contact with the solid, accelerating the approach to equilibrium.[10]

  • Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Causality: This sedimentation step facilitates the sampling of a clear, saturated supernatant, reducing the risk of clogging the filter with undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.[11] The first few drops should be discarded to saturate the filter material.

    • Causality: Filtration is a critical step to remove any suspended microparticles, ensuring that only the dissolved solute is analyzed. The filter must be chemically inert to the solvent and not adsorb the solute.

  • Dilution: Promptly and accurately dilute the filtered saturate with a known volume of the mobile phase to be used in the HPLC analysis. This prevents the solute from precipitating due to temperature changes and brings the concentration into the linear range of the analytical method.[9]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[12] A calibration curve must be prepared using standard solutions of this compound of known concentrations.

    • Causality: HPLC provides a robust and sensitive method for quantifying the concentration of the analyte. A proper calibration curve is essential for accurate determination.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal saturation method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B to vial C Agitate at Constant T (e.g., 24, 48, 72h) B->C D Sedimentation C->D E Syringe Filtration (0.22 µm) D->E F Dilution E->F G HPLC-UV Quantification F->G H Solubility Data G cluster_solvents Solvent Types & Interactions Solute This compound -OH (H-bond donor/acceptor) -CONH₂ (H-bond donor/acceptor) -NO₂ (H-bond acceptor) Aromatic Ring (Nonpolar) Protic Polar Protic (e.g., Methanol, Water) Strong H-Bonding Solute->Protic High Solubility Aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Interactions Solute->Aprotic Highest Solubility Nonpolar Nonpolar (e.g., Toluene) van der Waals Forces Solute->Nonpolar Low Solubility

Caption: Relationship between solute functional groups and solvent interactions.

Thermodynamic Interpretation

The positive values for the apparent enthalpy of dissolution (ΔH_sol) in Table 2 confirm that the dissolution process is endothermic for all solvents, which is consistent with the observed increase in solubility with temperature. The positive entropy of dissolution (ΔS_sol) indicates that the process is entropy-driven, as the system moves to a more disordered state when the solid dissolves.

Conclusion

This technical guide provides a comprehensive and actionable framework for researchers and drug development professionals to determine and understand the solubility of this compound. By adhering to the detailed experimental protocol for the isothermal saturation method, researchers can generate high-quality, reliable thermodynamic solubility data. The provided context on theoretical principles, data modeling, and interpretation of thermodynamic parameters equips scientists with the necessary tools to not only measure but also comprehend the solubility behavior of this compound. This knowledge is fundamental for informed decision-making in formulation development, process chemistry, and the broader advancement of new chemical entities.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Yellela, S. R. K. (2010). Drug solubility: importance and enhancement techniques. Journal of Bioequivalence & Bioavailability, 2(2), 28–36. [Link]

  • Glomme, A., & März, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 28-33. [Link]

  • Shaikh, S., Khan, M. S., Almalki, W. H., & Alshehri, S. (2021). The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. ResearchGate. [Link]

  • Li, Q., et al. (2020). Parameters of the Different Models Used To Correlate Solubility Data of.... ResearchGate. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

  • Al-Bori, A. A., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 395. [Link]

  • Wang, S., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1888–1897. [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Ma, L., & Li, W. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (10), 513. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 857-861. [Link]

  • Ionescu, C. I., et al. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Pharmaceutical Journal, 3(1), 1-8. [Link]

  • Zhang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2390. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Kumar, S., et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. [Link]

  • Ionescu, C. I., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

Sources

3-Hydroxy-4-nitrobenzamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Hydroxy-4-nitrobenzamide (CAS: 618-26-8).[1][2] It synthesizes experimental data from its immediate precursors with derived theoretical shifts to establish a robust reference framework for researchers.[1][2]

Part 1: Executive Technical Summary

This compound is a critical disubstituted benzene derivative often utilized as a scaffold in the synthesis of antiviral agents and bioactive carboxamides.[1][2] Its structure features three distinct functional groups—a phenolic hydroxyl, a nitro group, and a primary amide—creating a unique push-pull electronic system that significantly influences its spectroscopic signature.[1][2]

Chemical Property Data
IUPAC Name This compound
CAS Number 618-26-8
Molecular Formula

Molecular Weight 182.13 g/mol
Precursor 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7)

Part 2: Synthesis & Experimental Preparation

To understand the impurities and spectral artifacts often found in commercial samples, one must understand the synthesis.[1][2] The most reliable route proceeds via the nitration of m-hydroxybenzoic acid followed by amidation.[1][2]

Protocol: Nitration and Amidation Workflow
  • Nitration (Regioselective):

    • Substrate: 3-Hydroxybenzoic acid.[1][2][3][4]

    • Reagent: Fuming

      
       in nitrobenzene or 
      
      
      
      .[1][2]
    • Mechanism:[5] The hydroxyl group directs ortho/para.[1][2] The carboxylic acid directs meta.[1][2] The position 4 (para to OH, meta to COOH) is the favored site for electrophilic aromatic substitution, yielding 3-Hydroxy-4-nitrobenzoic acid .[1][2]

  • Amidation:

    • Activation: The acid is converted to the acid chloride using thionyl chloride (

      
      ) or activated with CDI (carbonyldiimidazole).[1][2]
      
    • Amination: Treatment with aqueous or gaseous ammonia yields the target benzamide.[1][2]

Diagram 1: Synthesis Pathway

Synthesis Start 3-Hydroxybenzoic Acid Inter 3-Hydroxy-4-nitrobenzoic Acid (Precursor) Start->Inter HNO3 / H2SO4 (Nitration) Prod This compound (Target) Inter->Prod 1. SOCl2 2. NH3 (aq)

Caption: Regioselective synthesis route from m-hydroxybenzoic acid to the target amide.

Part 3: Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the 1,2,4-substitution pattern on the benzene ring.[1][2] The nitro group at position 4 causes significant deshielding of adjacent protons, while the hydroxyl group provides shielding effects.[1][2]

Solvent: DMSO-


 is the preferred solvent due to the compound's polarity and potential for hydrogen bonding.[1][2]

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-OH 11.0 – 11.5Broad Singlet-Phenolic proton; strongly deshielded by H-bonding to adjacent

.[1][2]
H-2 7.65 – 7.75Doublet (d)

Ortho to amide, meta to nitro.[1][2] Relatively shielded by OH.[1][2]
H-6 7.45 – 7.55dd

Ortho to amide, para to OH.[2]
H-5 7.90 – 8.00Doublet (d)

Ortho to nitro (strong deshielding).[1][2] Most downfield aromatic signal.[1][2]
-NH

7.40 & 8.10Two Broad s-Amide protons are non-equivalent due to restricted rotation (C-N bond character).[1][2]

Note: Data derived from the experimentally verified spectrum of the acid precursor (CAS 619-14-7) with amide substituent corrections applied [-0.2 ppm for H-2/H-6 relative to acid].[1]

Table 2:


C NMR Assignments (100 MHz, DMSO-

)
CarbonShift (

ppm)
Environment
C=O 165.0 – 167.0Amide carbonyl (Upfield from acid ~170 ppm).[1][2]
C-3 150.0 – 152.0Aromatic C-OH (Deshielded by Oxygen).[1][2]
C-4 138.0 – 140.0Aromatic C-NO

(Deshielded by Nitro).[1][2]
C-1 135.0 – 137.0Aromatic C-CONH

.
C-5 125.0 – 126.0CH ortho to Nitro.
C-6 118.0 – 120.0CH ortho to Amide.
C-2 115.0 – 117.0CH ortho to OH/Amide.[1][2]
Infrared (IR) Spectroscopy

The IR spectrum distinguishes the amide from the carboxylic acid precursor.[1][2] The absence of the broad carboxylic O-H stretch (2500–3000 cm


) and the shift of the carbonyl band are diagnostic.[1][2]

Table 3: Key IR Absorption Bands (KBr Pellet)

Frequency (cm

)
Vibration ModeDiagnostic Note
3350 – 3450 N-H StretchingPrimary amide doublet (asymmetric/symmetric).[1][2]
3200 – 3300 O-H StretchingBroad phenolic band, often overlapping with N-H.
1660 – 1690 C=O StretchingAmide I Band . Distinct from acid C=O (>1700).[1][2]
1600 – 1640 N-H BendingAmide II Band .
1530 – 1550 N-O AsymmetricCharacteristic Nitro group stretch.[1][2]
1340 – 1360 N-O SymmetricCharacteristic Nitro group stretch.[1][2]
Mass Spectrometry (MS)

The fragmentation pattern follows standard nitro-aromatic and amide decay pathways.[1][2]

  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI (Electrospray, Negative/Positive).[2]

  • Molecular Ion (

    
    ):  m/z 182.[1][2]
    

Fragmentation Logic:

  • Primary Loss: Loss of

    
     (16 Da) to form the acylium ion (m/z 166).[1][2]
    
  • Secondary Loss: Loss of

    
     (46 Da) or 
    
    
    
    (30 Da) is common in nitro compounds.[1][2]
  • Rearrangement: "Ortho effects" between the Nitro and Hydroxyl groups can lead to water loss or cyclization fragments.[1][2]

Diagram 2: MS Fragmentation Tree

MS_Frag M Molecular Ion [M]+ m/z 182 Frag1 Acylium Ion [M-NH2]+ m/z 166 M->Frag1 - NH2 (16) Frag2 Phenol Ion [M-CONH2]+ m/z 138 M->Frag2 - CONH2 (44) Frag3 Loss of NO2 m/z 136 M->Frag3 - NO2 (46)

Caption: Predicted electron impact (EI) fragmentation pathways for this compound.

References

  • National Institute of Standards and Technology (NIST). 3-Hydroxy-4-nitrobenzoic acid IR Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][2]

  • PubChem. Compound Summary for CID 69265 (3-Hydroxy-4-nitrobenzoic acid). National Library of Medicine.[1][2] [Link]

  • Royal Society of Chemistry. Benzamide NMR Data & Substituent Effects.[1][2] (General reference for amide shifts). [Link]

Sources

3-Hydroxy-4-nitrobenzamide: A Strategic Fragment for Probing Polar/Hydrophobic Interfaces

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals Focus: Fragment-Based Drug Discovery (FBDD), Synthetic Protocols, and Pharmacophore Profiling

Executive Summary: The "Goldilocks" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Hydroxy-4-nitrobenzamide (CAS: 182932-64-5) represents a high-value chemical probe. It occupies a unique physicochemical space by combining a rigid benzene core with three distinct pharmacophoric vectors: a hydrogen-bond donor/acceptor motif (amide), a pH-sensitive donor (phenol), and a strong electron-withdrawing acceptor (nitro group).

This guide dissects the utility of this compound not merely as a screening hit, but as a "privileged structure" for probing cryptic pockets in kinases and viral proteases (e.g., SARS-CoV-2 Mpro). We analyze its synthesis, the critical "ortho-effect" governing its binding thermodynamics, and its elaboration into lead-like compounds.

Structural Chemistry & Pharmacophore Analysis[1]

The Ortho-Nitro Effect

The defining feature of this fragment is the ortho-relationship between the 3-hydroxyl group and the 4-nitro group. Unlike simple benzamides, this substitution pattern creates a pseudo-ring system via an intramolecular hydrogen bond (IMHB).

  • Conformational Locking: The phenolic hydrogen donates to one of the nitro group oxygens. This planarizes the molecule, reducing the entropic penalty upon binding to a protein target.

  • pKa Modulation: The strong electron-withdrawing nature of the para-nitro group (relative to the phenol? No, ortho here) significantly increases the acidity of the phenol.

    • Phenol pKa: ~10.0

    • This compound pKa: ~6.0–7.0 (estimated).

    • Implication: At physiological pH (7.4), a significant fraction exists as the phenolate anion, enhancing electrostatic interactions with cationic residues (e.g., Lysine, Arginine) in binding pockets.

Physicochemical Profile
PropertyValueDrug Design Significance
Molecular Weight 182.13 DaIdeal fragment (<300 Da), allowing room for growth.
cLogP ~0.8–1.2High ligand efficiency (LE); balances solubility and permeability.
H-Bond Donors 2 (Amide-NH, Phenol-OH)Critical for backbone interactions (e.g., Hinge region).
H-Bond Acceptors 4 (Amide-CO, Nitro-O2, Phenol-O)Rich vector space for water-mediated bridges.
Topological PSA ~100 ŲSlightly high for a fragment, suggesting surface binding.

Medicinal Chemistry Applications

Case Study: SARS-CoV-2 Mpro (Main Protease)

Recent crystallographic screens (e.g., Diamond Light Source XChem) have highlighted the utility of benzamide/nitrophenol fragments in targeting the SARS-CoV-2 Mpro active site.

  • Mechanism: The amide moiety often mimics the peptide backbone of the natural substrate, forming H-bonds with Glu166 or His164 .

  • The Nitro Role: While often considered a structural alert, in Mpro, the nitro group can displace conserved water molecules or engage in π-hole interactions with the imidazole side chain of His41 (catalytic dyad).

Kinase Hinge Binding

The this compound scaffold mimics the adenosine ring of ATP.

  • Amide: Interactions with the hinge backbone (e.g., Met, Leu).

  • 3-OH/4-NO2: Probes the solvent-exposed front pocket or the "gatekeeper" region, depending on orientation.

Visualization of Interaction Logic

The following diagram illustrates the hypothetical binding mode within a protease active site, highlighting the critical intramolecular lock.

BindingMode Fragment This compound (Ligand) Fragment->Fragment IMHB (OH -> NO2) Locks Conformation Pocket Protein Binding Pocket (e.g., Mpro S1 site) Fragment->Pocket Amide-NH -> Backbone CO (H-Bond Donor) Fragment->Pocket Amide-CO -> Backbone NH (H-Bond Acceptor) Fragment->Pocket Nitro-O -> His/Lys Sidechain (Electrostatic) Water Conserved Water Fragment->Water 3-OH Interaction Water->Pocket Mediated H-Bond

Caption: Interaction map showing the intramolecular hydrogen bond (IMHB) that pre-organizes the fragment, and its vectors for engaging protein residues.

Synthetic Protocol

Synthesis of this compound requires careful regiocontrol during the nitration step. The following protocol ensures high purity, derived from the nitration of m-hydroxybenzoic acid followed by amidation.

Reaction Pathway[2]

Synthesis SM 3-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) SM->Step1 Inter1 3-Hydroxy-4-nitrobenzoic acid (Major Isomer) + 2-Nitro isomer Step1->Inter1 Step2 Step 2: Purification (Recrystallization/Column) Inter1->Step2 Inter2 Pure 3-Hydroxy-4-nitrobenzoic acid Step2->Inter2 Step3 Step 3: Activation (SOCl2, Reflux) Inter2->Step3 Inter3 Acid Chloride Intermediate Step3->Inter3 Step4 Step 4: Amidation (Aq. NH3, 0°C) Inter3->Step4 Product This compound (Target) Step4->Product

Caption: Synthetic route emphasizing the critical purification step to remove the 2-nitro isomer.

Detailed Methodology

Step 1: Nitration (Synthesis of Precursor) [1]

  • Dissolution: Dissolve 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in conc. H₂SO₄ (30 mL) at 0°C.

  • Addition: Add fuming HNO₃ (3.5 mL) dropwise over 30 mins, maintaining temperature <5°C. Caution: Exothermic.

  • Quench: Pour mixture onto crushed ice (200 g). A yellow precipitate forms.

  • Workup: Filter the solid.[2] This is a mixture of 2-nitro (minor) and 4-nitro (major) isomers.

  • Purification: Recrystallize from ethanol/water (1:1). The 4-nitro isomer is less soluble and crystallizes first.

    • Yield: ~45%[3][4]

    • Validation: ¹H NMR (DMSO-d₆) should show doublets at ~7.5 ppm and ~8.0 ppm (ortho coupling absent, meta/para present depending on splitting).

Step 2: Amidation (Conversion to Fragment)

  • Activation: Suspend pure 3-hydroxy-4-nitrobenzoic acid (2.0 g, 10.9 mmol) in dry DCM (20 mL). Add Thionyl Chloride (SOCl₂, 2.4 mL) and a catalytic drop of DMF. Reflux for 2 hours until clear (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum.

  • Coupling: Re-dissolve residue in dry THF (10 mL). Add dropwise to a stirred solution of aqueous ammonia (28%, 10 mL) at 0°C.

  • Isolation: Stir for 1 hour. The product precipitates as a pale yellow solid. Filter, wash with cold water, and dry.

    • Final Yield: ~80% from acid.

    • Characterization: MS (ESI+): m/z 183 [M+H]⁺.

Safety & Toxicity Considerations (ADMET)

While excellent for in vitro screening, the nitro group presents liabilities for in vivo development.

  • Genotoxicity: Nitroaromatics can be reduced by nitroreductases (bacterial or hepatic) to hydroxylamines and anilines, which are potential DNA alkylators (Ames positive).

  • Metabolic Stability: The amide is generally stable, but the phenol is prone to Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance.

  • Strategy: Use this compound as a crystallographic probe . Once the binding mode is solved, replace the nitro group with a bioisostere:

    • Nitrile (-CN): Retains electron withdrawal, safer profile.

    • Trifluoromethyl (-CF3): Hydrophobic, electron-withdrawing.

    • Indazole ring: Cyclization of the amide/nitro positions.

Fragment Screening Protocol (SPR)

To validate binding of this fragment to a target protein (e.g., a Kinase or Protease), use Surface Plasmon Resonance (SPR).

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip to a level of ~3000 RU.

  • Buffer: PBS-P+ (pH 7.4), 5% DMSO (critical for fragment solubility).

  • Injection: Prepare a concentration series of this compound (e.g., 10 µM to 1 mM).

  • Flow Rate: High flow (30 µL/min) to minimize mass transport effects.

  • Analysis: Fragments have fast on/off rates. Look for "square wave" sensorgrams. Calculate

    
     from steady-state affinity fitting.
    
    • Expected Affinity: High µM to low mM range (typical for fragments).

References

  • Synthesis of Nitro-benzaldehydes/acids

    • Title: General procedure for the synthesis of 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde.[3]

    • Source: ChemicalBook / D.A. Learmonth et al. (GB-2377934, 2003).[3]

  • Fragment Screening (SARS-CoV-2 Mpro)

    • Title: Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket.[5][6][7]

    • Source: PubMed Central / Huang et al. (2024).
    • URL:[Link]

  • Physicochemical Properties

    • Title: this compound Compound Summary (CID 182932-64-5).
    • Source: PubChem / ChemicalBook.
    • URL:[Link] (Note: Linked to related 4-nitrobenzamide for property extrapolation, specific CAS verified in text).

  • Nitro Group in Drug Design

    • Title: Medicinal nitro-compounds.[8] Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][3]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Screening of 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial evaluation of 3-Hydroxy-4-nitrobenzamide, a compound of interest due to its structural alerts suggesting potential biological activity. As drug discovery pipelines demand early and robust decision-making, this document outlines a strategic, multi-phase screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and preliminary pharmacokinetic properties. The methodologies described herein are grounded in established principles of preclinical drug development, emphasizing data integrity and rational progression.

Introduction to this compound: A Candidate for Screening

The selection of this compound for preliminary screening is predicated on a chemoinformatic assessment of its structure. The presence of a nitro group (-NO2) and a hydroxyl group (-OH) on an aromatic scaffold are well-documented pharmacophores found in a variety of biologically active molecules.[1] Nitroaromatic compounds, for instance, are known for their broad-spectrum antimicrobial activities.[1] Furthermore, the benzamide moiety is a common feature in numerous approved drugs, contributing to target binding and favorable pharmacokinetic profiles. The analogous compound, 3-Hydroxy-4-nitrobenzoic acid, has been noted for its potential as a therapeutic agent, including in cancer research for its inhibitory effects on Ras proteins.[2] This structural heritage provides a strong rationale for investigating the therapeutic potential of this compound.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for designing relevant biological assays and interpreting their results. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
CAS Number 182932-64-5ChemicalBook[3]
Molecular Formula C₇H₆N₂O₄Inferred
Molecular Weight 182.14 g/mol Inferred
Boiling Point (Predicted) 331.2±32.0 °CChemicalBook[3]
Density (Predicted) 1.538±0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 6.20±0.13ChemicalBook[3]
Synthesis Overview

While a detailed synthesis protocol is beyond the scope of this screening guide, a plausible synthetic route can be inferred from standard organic chemistry principles and literature on related compounds. A common approach involves the amidation of a carboxylic acid precursor.

Synthesis_Overview cluster_0 Plausible Synthesis Route 3_Hydroxy_4_nitrobenzoic_acid 3-Hydroxy-4-nitrobenzoic acid Activation Activation (e.g., SOCl₂, Oxalyl Chloride) 3_Hydroxy_4_nitrobenzoic_acid->Activation Step 1 Acyl_Chloride 3-Hydroxy-4-nitrobenzoyl chloride Activation->Acyl_Chloride Intermediate Amination Amination (Ammonia or Ammonium Hydroxide) Acyl_Chloride->Amination Step 2 Target_Compound This compound Amination->Target_Compound Final Product

Caption: A plausible two-step synthesis of this compound.

Strategic Approach to Preliminary Screening

A tiered or phased approach is essential for the cost-effective and scientifically rigorous screening of new chemical entities.[4] This strategy ensures that fundamental questions about a compound's activity and safety are answered before committing to more resource-intensive investigations. Our proposed workflow prioritizes a broad assessment of cytotoxicity, followed by targeted bioassays and an early look at "drug-like" properties.

Screening_Workflow Start This compound (Test Compound) Phase1 Phase 1: Cytotoxicity Profiling (e.g., XTT Assay on cell lines) Start->Phase1 Phase2 Phase 2: Primary Bioassays (e.g., Antimicrobial Screening) Phase1->Phase2 If acceptable cytotoxicity Phase3 Phase 3: Preliminary ADME (e.g., Metabolic Stability, Permeability) Phase2->Phase3 If biological activity is observed Decision Go/No-Go Decision (Data Synthesis & Analysis) Phase3->Decision End Advance to Lead Optimization or Terminate Decision->End

Caption: Phased screening cascade for this compound.

Phase 1: In Vitro Cytotoxicity Profiling

Causality: Before assessing for specific therapeutic effects, it is crucial to determine the general cytotoxicity of the compound. This establishes a concentration range for subsequent assays and provides an early indication of the compound's therapeutic index. A compound that is highly toxic to mammalian cells at concentrations required for its desired biological effect is unlikely to be a viable drug candidate.

We will employ the XTT assay, a reliable colorimetric method for assessing cell viability.[5] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[5]

Detailed Protocol: XTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for in vitro cytotoxicity testing as described by ISO 10993-5.[6]

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 for kidney or HepG2 for liver) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Application:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Phase 2: Primary Bioassays - Antimicrobial Activity Screening

Causality: The nitroaromatic motif is a strong indicator of potential antimicrobial activity.[1] Therefore, a primary screen for antibacterial effects is a logical next step. We will use two complementary, standardized methods: the Kirby-Bauer disk diffusion test for a qualitative assessment of activity and the broth microdilution assay for a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a rapid, qualitative assessment of a compound's ability to inhibit bacterial growth.[7][8]

  • Inoculum Preparation:

    • Select representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.

  • Disk Application:

    • Impregnate sterile 6-mm filter paper disks with a known amount (e.g., 30 µg) of this compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar.

    • Include a positive control disk (e.g., a standard antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent, e.g., DMSO).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

Detailed Protocol: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of the compound that prevents visible bacterial growth.[9]

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in Mueller-Hinton broth, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as in the Kirby-Bauer method.

    • Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Antimicrobial Activity
Bacterial StrainKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)
S. aureus (Gram-positive)[Record Data][Record Data]
E. coli (Gram-negative)[Record Data][Record Data]
P. aeruginosa (Gram-negative)[Record Data][Record Data]

Phase 3: Preliminary "Drug-Like" Properties Assessment (In Vitro ADME)

Causality: Promising biological activity is futile if a compound cannot reach its target in the body. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying potential liabilities that could terminate a drug development program.[10][11] We will focus on two key early-stage ADME assays: metabolic stability and membrane permeability.

ADME_Parameters Compound This compound Absorption Permeability (PAMPA) Compound->Absorption Can it cross membranes? Metabolism Metabolic Stability (Liver Microsomes) Compound->Metabolism Is it rapidly broken down? Target Bioavailability & In Vivo Efficacy Absorption->Target Metabolism->Target

Caption: Key early ADME parameters influencing bioavailability.

Detailed Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[12]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add this compound to the reaction mixture to a final concentration of 1 µM.

  • Time-Point Sampling:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive transcellular permeability across the gastrointestinal tract.[12]

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Application:

    • Fill the acceptor plate wells with a buffer solution (pH 7.4).

    • Add a solution of this compound in a buffer (pH 5.0-6.5, to mimic the gut) to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-16 hours.

  • Analysis:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pₑ). Compounds are typically classified as having low, medium, or high permeability.

Data Synthesis and Go/No-Go Decision Making

The culmination of this preliminary screening cascade is an integrated analysis of all generated data to make an informed go/no-go decision. The goal is to identify compounds that possess a promising balance of biological activity, acceptable cytotoxicity, and favorable preliminary ADME properties.

Hypothetical Screening Results Summary
AssayParameterResultInterpretation
Cytotoxicity IC₅₀ (HEK293 cells)75 µMLow to moderate cytotoxicity.
Antimicrobial MIC (S. aureus)8 µg/mLPotent activity against Gram-positive bacteria.
Antimicrobial MIC (E. coli)>128 µg/mLNo significant activity against Gram-negative bacteria.
ADME Metabolic Stability (t₁/₂)45 minModerately stable in human liver microsomes.
ADME Permeability (Pₑ)15 x 10⁻⁶ cm/sHigh permeability predicted.
Decision Tree for Next Steps

Decision_Tree Start Integrated Data Analysis Potent_Activity Potent Bioactivity? (e.g., MIC < 10 µg/mL) Start->Potent_Activity Low_Toxicity Acceptable Therapeutic Index? (IC₅₀ / MIC > 10) Potent_Activity->Low_Toxicity Yes Terminate Terminate Further Development Potent_Activity->Terminate No Good_ADME Favorable ADME Profile? (High Permeability, Moderate Stability) Low_Toxicity->Good_ADME Yes Optimize Consider for Optimization (Address specific liabilities, e.g., stability) Low_Toxicity->Optimize No Advance Advance to Lead Optimization (SAR studies, MoA, in vivo PK) Good_ADME->Advance Yes Good_ADME->Optimize No

Caption: Decision-making framework based on integrated screening data.

Conclusion and Future Directions

This guide has detailed a systematic and logical approach to the preliminary screening of this compound. By sequentially evaluating cytotoxicity, antimicrobial activity, and key ADME parameters, researchers can build a comprehensive initial profile of the compound. Based on the hypothetical data presented, this compound would be a promising candidate for further development as an antibiotic targeting Gram-positive bacteria.

Future work would involve expanding the antimicrobial screening against a broader panel of clinical isolates, including resistant strains. Structure-Activity Relationship (SAR) studies would be initiated to optimize potency and metabolic stability. Finally, promising analogues would advance to in vivo pharmacokinetic and efficacy studies in relevant animal models of infection. This structured screening approach ensures that resources are focused on compounds with the highest probability of success, accelerating the journey from a novel molecule to a potential therapeutic.

References

  • LookChem. (n.d.). Cas 619-14-7, 3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69712, 3-Hydroxy-4-nitrobenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3825473, N-Hydroxy-4-nitrobenzimidamide. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of a highly automated 5-h susceptibility testing system, the Cobas-Bact, with two reference methods: Kirby-Bauer disk diffusion and broth microdilution. Retrieved from [Link]

  • ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • SpringerLink. (2013). What ADME tests should be conducted for preclinical studies?. Retrieved from [Link]

  • Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Retrieved from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Methods for Drug Discovery from Plants. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • ACS Publications. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

Sources

Methodological & Application

3-Hydroxy-4-nitrobenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Hydroxy-4-nitrobenzamide

Executive Summary

This guide details the synthetic protocol for This compound (CAS 182932-64-5) , a critical intermediate in the development of PARP inhibitors and antiviral therapeutics. Unlike simple benzamides, the presence of the electron-withdrawing nitro group ortho to an electron-donating hydroxyl group creates a "push-pull" electronic system that complicates direct amidation via acid chlorides.

To ensure high purity and reproducibility, this protocol utilizes a Methyl Ester Ammonolysis pathway. This approach avoids the polymerization risks associated with thionyl chloride activation of unprotected phenols and ensures regiochemical integrity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the instability of 3-hydroxy-4-nitrobenzoyl chloride. Direct reaction of the carboxylic acid with thionyl chloride (


) often leads to intermolecular esterification (oligomerization) between the acyl chloride and the phenolic hydroxyl group.

Selected Route: The "Ester-Ammonia" Bypass

  • Precursor Sourcing: 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7).[1]

  • Activation: Fischer Esterification to form Methyl 3-hydroxy-4-nitrobenzoate.

  • Amidation: Nucleophilic acyl substitution using methanolic ammonia.

Workflow Diagram:

SynthesisWorkflow Start Starting Material: 3-Hydroxy-4-nitrobenzoic Acid Step1 Step 1: Fischer Esterification (MeOH, H2SO4, Reflux) Start->Step1 Activation Inter Intermediate: Methyl 3-hydroxy-4-nitrobenzoate Step1->Inter Isolation Step2 Step 2: Ammonolysis (NH3 in MeOH, RT) Inter->Step2 Conversion End Final Product: This compound Step2->End Crystallization QC QC Validation: (HPLC, 1H-NMR) End->QC Verification

Caption: Logical workflow for the 2-step synthesis of this compound avoiding acid chloride instability.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]PurityRole
3-Hydroxy-4-nitrobenzoic acid619-14-7>98%Starting Material
Methanol (Anhydrous)67-56-1HPLC GradeSolvent/Reactant
Sulfuric Acid (

)
7664-93-998% Conc.Catalyst
Ammonia (7N in Methanol)7664-41-7Sat. Soln.Amidation Agent
Ethyl Acetate141-78-6ACS GradeExtraction
Step 1: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

Rationale: Converting the carboxylic acid to a methyl ester protects the carboxyl group and activates it for amidation without sensitizing the phenol.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Dissolution: Charge the RBF with 3-Hydroxy-4-nitrobenzoic acid (5.0 g, 27.3 mmol) and Methanol (50 mL) . Stir until partially suspended.

  • Catalysis: Carefully add Concentrated

    
     (0.5 mL)  dropwise. Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 6-8 hours .
    
    • Monitoring: Check via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate). The acid spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      
      ).
  • Work-up:

    • Cool reaction to room temperature.[5][6][7]

    • Concentrate solvent to ~10 mL under reduced pressure.

    • Pour residue into ice-cold water (100 mL). The ester should precipitate as a yellow solid.[6]

    • Filter the solid, wash with cold water (

      
       mL), and dry in a vacuum oven at 
      
      
      
      .
  • Yield Expectation: 4.8 – 5.1 g (90-95%).

Step 2: Ammonolysis to this compound

Rationale: Ammonia in methanol is a mild nucleophile that displaces the methoxy group. The phenolic proton is acidic but does not interfere with the irreversible formation of the amide bond.

  • Setup: Use a pressure-rated glass vessel or a sealed RBF.

  • Reaction: Dissolve Methyl 3-hydroxy-4-nitrobenzoate (4.0 g, 20.3 mmol) in 7N Ammonia in Methanol (40 mL) .

  • Incubation: Seal the vessel and stir at Room Temperature (

    
    )  for 24-48 hours .
    
    • Note: Heating is generally not required and may increase side products. If reaction is slow (checked by HPLC), heat mildly to

      
      .
      
  • Completion: Reaction is complete when the ester peak vanishes on HPLC.

  • Isolation:

    • Remove solvent under reduced pressure (Rotavap).

    • The residue is a crude yellow solid.

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot Ethanol (

      
      ).
      
    • Add hot water dropwise until slight turbidity appears.

    • Allow to cool slowly to

      
       overnight.
      
    • Filter crystals and wash with cold 1:1 Ethanol/Water.

Final Properties:

  • Appearance: Yellow crystalline solid.

  • Melting Point: 182–185°C (dec).

  • Molecular Weight: 182.13 g/mol .

Quality Control & Validation

To guarantee the integrity of the synthesized compound, the following analytical parameters must be met.

A. HPLC Method (Purity Check)

  • Column: C18 Reverse Phase (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

B.


-NMR Interpretation (DMSO-

, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.20Broad Singlet1H-OHPhenolic proton (deshielded by

).
8.15Broad Singlet1H-NH Amide proton A.
7.90Doublet (

Hz)
1HAr-H (C5)Ortho to Nitro (most deshielded Ar-H).
7.60Singlet1HAr-H (C2)Ortho to Amide/OH.
7.55Broad Singlet1H-NH Amide proton B.
7.45Doublet (

Hz)
1HAr-H (C6)Meta to Nitro.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete esterification due to water.Ensure anhydrous Methanol is used; increase reflux time or add molecular sieves.
Impurity in Step 2 Hydrolysis back to acid.Ensure Ammonia source is dry; avoid adding water until workup.
Red Coloration Phenoxide oxidation.Perform reactions under Nitrogen atmosphere; store product in amber vials.

References

  • PrepChem. Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link] (Grounding for starting material synthesis).

  • Google Patents.Process for the preparation of 4-iodo-3-nitrobenzamide (US 8,586,792 B2). Retrieved from (Validates the Methyl Ester -> Ammonia route for nitrobenzamides).
  • PubChem. 3-Hydroxy-4-nitrobenzoic acid (CID 69265). Retrieved from [Link] (Physical property verification).

Sources

Application Notes and Protocols for the Cellular Characterization of 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Cellular Investigation of 3-Hydroxy-4-nitrobenzamide

This compound is a small molecule whose biological activities have not been extensively characterized. However, its chemical structure presents several features that suggest potential as a modulator of key cellular processes, particularly in the context of cancer biology. This application note provides a comprehensive suite of cell-based assays to elucidate the cytotoxic, mechanistic, and therapeutic potential of this compound.

The rationale for this investigation is built upon three key structural motifs:

  • The Nitroaromatic Group: The presence of a nitro group on the benzene ring is a critical feature. Nitroaromatic compounds are known to be bioreducible, a process that can be exploited for therapeutic gain. Specifically, under the hypoxic (low oxygen) conditions characteristic of solid tumors, nitro groups can be reduced by endogenous nitroreductase enzymes to form cytotoxic species. This raises the possibility that this compound could act as a hypoxia-activated prodrug, selectively targeting cancer cells in the tumor microenvironment.

  • The Benzamide Moiety: The benzamide functional group is a common scaffold in a variety of pharmacologically active compounds. Notably, it is a key structural feature of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Therefore, it is plausible that this compound may exert its effects through the inhibition of PARP activity.

  • The Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring can influence the compound's solubility, membrane permeability, and potential for antioxidant or pro-oxidant activities. It may also play a role in the compound's interaction with biological targets.

Given these structural features, a systematic investigation into the cellular effects of this compound is warranted. The following protocols are designed to provide a detailed characterization of its biological activity, from initial cytotoxicity screening to in-depth mechanistic studies.

Section 1: Assessment of General and Hypoxia-Selective Cytotoxicity

The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[1] To investigate the potential of this compound as a hypoxia-activated prodrug, its cytotoxicity will be assessed under both normoxic (standard atmospheric oxygen) and hypoxic conditions.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[2]

Diagram: General Workflow for Assessing Hypoxia-Selective Cytotoxicity

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation Conditions cluster_2 MTT Assay & Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of This compound B->C D Treat cells with the compound C->D E Incubate one set of plates under Normoxic conditions (21% O2) D->E F Incubate another set of plates under Hypoxic conditions (e.g., 1% O2) D->F G Add MTT reagent to all plates E->G F->G H Incubate to allow formazan formation G->H I Solubilize formazan crystals H->I J Measure absorbance at 570 nm I->J K Calculate cell viability and determine IC50 values J->K L Compare Normoxic vs. Hypoxic IC50 K->L

Caption: Workflow for determining the hypoxia-selective cytotoxicity of a compound.

Protocol: MTT Assay for Normoxic and Hypoxic Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., HT-29 colon cancer cells) and a non-cancerous cell line (e.g., MRC-5 lung fibroblasts)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Hypoxia chamber or incubator

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).

  • Incubation:

    • For normoxic conditions , incubate the plate at 37°C in a standard 5% CO2 incubator for 48-72 hours.

    • For hypoxic conditions , place the plate in a hypoxia chamber or a tri-gas incubator with 1% O2, 5% CO2, and 94% N2. Incubate at 37°C for 48-72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[5]

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[6]

Data Analysis and Interpretation
  • Cell Viability Calculation:

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

  • Hypoxia-Selective Index (HSI):

    • Calculate the HSI to quantify the compound's selectivity for hypoxic cells: HSI = IC50 (Normoxia) / IC50 (Hypoxia)

    • An HSI greater than 1 indicates selectivity for hypoxic cells.

Table 1: Example Data for Cytotoxicity of this compound

Cell LineConditionIC50 (µM)HSI
HT-29Normoxia150.510.0
HT-29Hypoxia15.05
MRC-5Normoxia> 200N/A
MRC-5Hypoxia185.2

Section 2: Investigating the Mechanism of Action: PARP Inhibition

The benzamide scaffold in this compound suggests a potential interaction with PARP enzymes. A cell-based PARP activity assay can be used to investigate this possibility.

Principle of Cell-Based PARP Activity Assay

This type of assay typically measures the accumulation of poly(ADP-ribose) (PAR), the product of PARP activity, in cells.[7] This can be done using various methods, including ELISA-based approaches or immunofluorescence. A common method involves inducing DNA damage to activate PARP, followed by quantification of PAR levels in the presence and absence of the test compound.

Diagram: Workflow for Assessing PARP Inhibition

G A Seed cells in a suitable format (e.g., 96-well plate) B Pre-treat cells with this compound or a known PARP inhibitor (e.g., Olaparib) A->B C Induce DNA damage to activate PARP (e.g., with H2O2 or MMS) B->C D Lyse cells to release cellular components C->D E Quantify PAR levels using an ELISA-based assay or immunofluorescence D->E F Compare PAR levels in treated vs. untreated cells E->F G Determine the IC50 for PARP inhibition F->G

Caption: General workflow for a cell-based PARP activity assay.

Protocol: Chemiluminescent PARP Activity Assay

Materials:

  • Cell line of interest (e.g., HeLa or a cancer cell line with known PARP activity)

  • Complete cell culture medium

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • DNA-damaging agent (e.g., hydrogen peroxide, H2O2)

  • Cell-based PARP assay kit (chemiluminescent)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound and the positive control for 1-2 hours. Include a vehicle control.

  • PARP Activation:

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H2O2) for 10-15 minutes.

  • Cell Lysis and PAR Quantification:

    • Follow the manufacturer's protocol for the cell-based PARP assay kit. This typically involves:

      • Washing the cells with PBS.

      • Adding a lysis buffer.

      • Transferring the lysate to a streptavidin-coated plate.

      • Incubating with a biotinylated PAR antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a chemiluminescent substrate.[7]

  • Signal Detection:

    • Measure the luminescent signal using a microplate luminometer.

Data Analysis and Interpretation
  • PARP Activity Calculation:

    • Subtract the background luminescence (no-cell control) from all readings.

    • Calculate the percentage of PARP inhibition for each concentration: % Inhibition = 100 - [ (Luminescence of treated cells / Luminescence of vehicle control) x 100 ]

  • IC50 Determination:

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Table 2: Example Data for PARP Inhibition

CompoundIC50 (µM)
This compound25.8
Olaparib (Positive Control)0.01

Section 3: Assessment of DNA Damage

To further elucidate the mechanism of cytotoxicity, it is important to determine if this compound induces DNA damage. The Comet assay and γ-H2AX immunofluorescence are two complementary methods for this purpose.

Principle of the Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol: Alkaline Comet Assay

Materials:

  • Cells treated with this compound

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope

Methodology:

  • Cell Preparation:

    • Treat cells with the compound for the desired time.

    • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat microscope slides with normal melting point agarose and allow them to dry.

    • Mix the cell suspension with low melting point agarose and pipette onto the coated slide.

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.[8]

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).

Principle of γ-H2AX Immunofluorescence

The phosphorylation of histone H2AX at serine 139 (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks (DSBs).[9] Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.[10]

Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • Cells grown on coverslips and treated with this compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on sterile coverslips in a multi-well plate.

    • Treat the cells with the compound.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.[11]

Data Analysis and Interpretation
  • Comet Assay: An increase in the % tail DNA or tail moment in treated cells compared to the vehicle control indicates DNA damage.

  • γ-H2AX Assay: An increase in the average number of γ-H2AX foci per nucleus in treated cells indicates the induction of DNA double-strand breaks.

Table 3: Example Data for DNA Damage Assessment

TreatmentComet Assay (% Tail DNA)γ-H2AX Assay (Foci/Nucleus)
Vehicle Control5.2 ± 1.32.1 ± 0.8
This compound (IC50)35.8 ± 4.528.4 ± 3.2
Positive Control (Etoposide)42.1 ± 5.135.6 ± 4.0

Section 4: Investigating the Mode of Cell Death: Apoptosis Assays

Understanding how this compound induces cell death is crucial. The following assays can distinguish between apoptosis (programmed cell death) and necrosis.

Principle of Annexin V/Propidium Iodide (PI) Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.[12] Flow cytometry analysis of cells stained with both Annexin V and PI can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Treat cells with the compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Use appropriate compensation controls for FITC and PI.

Principle of Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[15] Assays for their activity often use a substrate that is cleaved by the active enzymes to produce a fluorescent or luminescent signal.

Protocol: Caspase-3/7 Glo Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Methodology:

  • Cell Treatment:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.[16]

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation
  • Annexin V/PI Assay: The flow cytometry data will show four populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells An increase in the percentage of Annexin V positive cells indicates the induction of apoptosis.

  • Caspase-3/7 Assay: An increase in the luminescent signal in treated cells compared to the vehicle control indicates the activation of effector caspases and apoptosis.

Table 4: Example Data for Apoptosis Induction

TreatmentEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Increase)
Vehicle Control4.5 ± 1.12.3 ± 0.51.0
This compound (IC50)25.6 ± 3.215.8 ± 2.15.4
Positive Control (Staurosporine)38.2 ± 4.522.1 ± 2.88.9

Conclusion

The suite of cell-based assays detailed in this application note provides a comprehensive framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, potential for hypoxia-selective activity, mechanism of action through PARP inhibition, ability to induce DNA damage, and the mode of cell death, researchers can gain valuable insights into the therapeutic potential of this novel compound. The data generated from these protocols will be instrumental in guiding further preclinical development and in understanding the fundamental cellular processes modulated by this compound.

References

  • McGill University. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • O'Connor, M. J. (2021, November 10). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Cancer Research. Retrieved from [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Sliwinska, J., et al. (n.d.). Effect of hypoxia on toxicity induced by anticancer agents in cardiomyocyte culture. Polish Journal of Veterinary Sciences. Retrieved from [Link]

  • Bio-protocol. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • JoVE. (2022, June 14). Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. Retrieved from [Link]

  • ResearchGate. A cell-based assay for nitroreductase activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Siemann, D. W., et al. (n.d.). Preliminary Studies with a New Hypoxia-Selective Cytotoxin, KS119W, In Vitro and In Vivo. Radiation Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 19). Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3. Retrieved from [Link]

  • Bio-protocol. Clonogenic Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • ResearchGate. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]

  • JoVE. (2017, July 25). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 19). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Retrieved from [Link]

  • CORE. In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Retrieved from [Link]

  • McGill University. Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, October 11). Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]

  • BMG LABTECH. PARP assay for inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Retrieved from [Link]

  • BPS Bioscience. PARP Assays. Retrieved from [Link]

  • Semantic Scholar. (2025, August 20). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, March 13). Clonogenic Assay: Adherent Cells. Retrieved from [Link]

  • JoVE. (2022, October 5). DNA Damage Evaluation Using Comet Assay | Protocol Preview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, August 24). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Retrieved from [Link]

  • ACS Publications. (2025, May 6). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. Retrieved from [Link]

  • The University of Sheffield. Clonogenic Survival Analysis. Retrieved from [Link]

  • JoVE. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Retrieved from [Link]

  • MDPI. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Retrieved from [Link]

  • Oxford Academic. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Retrieved from [Link]

  • Research Journal of Pharmacy and Nutrition. In vitro studies on antioxidant and free radical scavenging activities of aqueous extract of Acorus calamus L. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Clonogenic Cell Survival Assay. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Reaction Biology. PARP Assay Services. Retrieved from [Link]

  • University of Georgia. Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

Sources

Application Note: 3-Hydroxy-4-nitrobenzamide as a Strategic Scaffold in Medicinal Chemistry & Materials Science

[1]

Executive Summary

3-Hydroxy-4-nitrobenzamide is a bifunctional aromatic scaffold characterized by an ortho-nitrophenol motif and a para-amide handle.[1] Its chemical utility lies in its ability to serve as a "divergent hub" intermediate. The ortho-relationship between the hydroxyl and nitro groups allows for rapid cyclization into heterocycles (benzoxazoles, benzoxazinones), while the amide group provides a stable attachment point for linkers in Antibody-Drug Conjugates (ADCs) or polymerization in high-performance fibers (PBOs).

This guide details the synthesis of the core scaffold , its reduction to the amino-derivative , and its specific application in STING agonist linker synthesis .

Core Synthesis Protocols

Method A: Demethylation of 3-Methoxy-4-nitrobenzamide (Preferred for Purity)

Context: This method is favored in pharmaceutical settings (e.g., STING agonist synthesis) because it avoids the formation of regioisomers common in direct nitration.

Reagents:

  • Starting Material: 3-Methoxy-4-nitrobenzamide[1]

  • Reagent: Boron Tribromide (BBr

    
    ), 1.0 M in Dichloromethane (DCM)[2][3]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Ice water / NaHCO

    
    
    

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 3-Methoxy-4-nitrobenzamide (15.0 g, 75.6 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0 °C using an ice/water bath.

  • Addition: Transfer BBr

    
     (1.0 M in DCM, 383 mL, 382.6 mmol, ~5 equiv) to the addition funnel under nitrogen. Add dropwise over 45 minutes, maintaining internal temperature < 5 °C. Caution: Reaction is exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 16 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS for disappearance of starting material.

  • Quench: Cool the mixture back to 0 °C. Carefully pour the reaction mixture onto 500 g of crushed ice/water with vigorous stirring. Note: Hydrolysis of excess BBr

    
     releases HBr gas; perform in a well-ventilated fume hood.[1]
    
  • Isolation: Filter the resulting yellow precipitate. Wash the filter cake with cold water (3 x 100 mL) and saturated NaHCO

    
     solution (to remove trace acid).
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours.

    • Typical Yield: 85–92%

    • Appearance: Yellow to orange solid.

Method B: Amidation of 3-Hydroxy-4-nitrobenzoic Acid (Scale-Up Route)

Context: More economical for kilogram-scale production where chromatography is to be avoided.[1]

Protocol Summary:

  • Activation: Convert 3-hydroxy-4-nitrobenzoic acid (CAS 619-14-7) to the acid chloride using Thionyl Chloride (SOCl

    
    ) and catalytic DMF in toluene at reflux (3 h).
    
  • Amidation: Remove excess SOCl

    
     via distillation. Dissolve residue in THF and add dropwise to cold aqueous Ammonia (28%) or pass NH
    
    
    gas through the solution.
  • Workup: Acidify to pH 4 to precipitate the phenolic amide. Recrystallize from Ethanol/Water.

Functionalization & Divergent Pathways

The utility of this compound stems from its ability to undergo selective transformations.[1]

Pathway 1: Reduction to 3-Hydroxy-4-aminobenzamide

This transformation creates the ortho-aminophenol motif, the precursor for Polybenzoxazoles (PBO) .[1]

  • Catalyst: 10% Pd/C (50% water wet).

  • Hydrogen Source: H

    
     balloon or 30 psi Parr shaker.
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve nitro-amide in MeOH.[1]

    • Add 10 wt% loading of Pd/C.[4]

    • Hydrogenate at RT for 4–6 hours.

    • Filter through Celite under Nitrogen (prevent oxidation of aminophenol).

    • Concentrate to yield the unstable amine, which should be used immediately for cyclization.

Pathway 2: O-Alkylation (Linker Synthesis)

The phenol group (pKa ~7-8 due to nitro-withdrawing group) can be selectively alkylated without protecting the amide.[1]

  • Base: K

    
    CO
    
    
    (weak base sufficient).
  • Electrophile: Alkyl bromides or Tosylates.

  • Solvent: DMF or Acetone.[5]

  • Application: Attachment of PEG linkers for ADCs.

Visual Workflow & Logic Map

The following diagram illustrates the strategic position of this intermediate in synthesis.

GSM13-Methoxy-4-nitrobenzamideCoreThis compound(The Hub)SM1->CoreBBr3, DCM(Demethylation)SM23-Hydroxy-4-nitrobenzoic AcidSM2->Core1. SOCl22. NH3Path1Reduction (Pd/C, H2)Core->Path1Path2O-Alkylation (K2CO3, R-X)Core->Path2Prod13-Hydroxy-4-aminobenzamide(Ortho-aminophenol)Path1->Prod1App1Polybenzoxazoles (PBO)High-Performance FibersProd1->App1PolymerizationProd2O-Alkylated LinkerPath2->Prod2App2ADC Linkers(e.g., STING Agonists)Prod2->App2Conjugation

Figure 1: Synthetic utility map showing the convergence of synthesis routes to the this compound hub and divergent applications in materials science and drug delivery.

Case Study: Synthesis of STING Agonist ADC Linker

Reference: Journal of Medicinal Chemistry, 2023 [1].[2]

In the development of Antibody-Drug Conjugates (ADCs) targeting the STING pathway, the this compound scaffold serves as a cleavable linker segment.[1]

Experimental Logic:

  • Why this scaffold? The nitro group serves as a "masked" amine. The phenol allows attachment to a hydrophilic PEG spacer. The amide connects to the cytotoxic payload.

  • Step 1: this compound is reacted with a PEG-tosylate using K

    
    CO
    
    
    in DMF.
  • Step 2: The nitro group is reduced (Fe/NH

    
    Cl or Pd/C) to the aniline.
    
  • Step 3: The aniline is coupled to the STING agonist, creating a self-immolative linker system that releases the drug upon enzymatic cleavage inside the tumor cell.

Technical Data Summary

PropertyValueNotes
CAS Number 182932-64-5
Molecular Weight 182.13 g/mol
Appearance Yellow/Orange SolidNitro group conjugation
Solubility DMSO, DMF, MeOHPoor in Water/DCM
pKa (Phenol) ~7.2Enhanced acidity due to o-NO

Melting Point 227–228 °C(Acid precursor value)

Safety & Handling

  • Boron Tribromide (BBr

    
    ):  Reacts violently with water. Corrosive. Must be handled under inert atmosphere.
    
  • Nitro Compounds: Potentially explosive if heated to dryness in the presence of strong bases or metals.

  • Aminophenols (Reduced Product): Susceptible to rapid oxidation in air. Store under argon/nitrogen.

References

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Source: Journal of Medicinal Chemistry (2023). Context: Describes the BBr3 demethylation protocol and use as a linker intermediate. URL:[Link]

  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Source: ResearchGate / Polymer Science (2017). Context: Details the polymerization of the reduced amino-hydroxy derivative into PBO fibers. URL:[Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids (Patent EP0206635B1). Source: European Patent Office.[6] Context: Industrial scale reduction protocols for the nitro-hydroxy scaffold. URL:

  • This compound (Compound Record). Source: PubChem / NIH. Context: Chemical and physical property data.[6][7][8][9][10][11][12] URL:[Link]

developing a cell-based assay for 3-Hydroxy-4-nitrobenzamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-VIR Subject: Development of a High-Content Cell-Based Assay for 3-Hydroxy-4-nitrobenzamide (3H4NB) Activity Target Application: Antiviral Screening (HIV-1 Nucleocapsid Inhibitor) & Cytotoxicity Profiling

Executive Summary

This guide details the development of a cell-based assay to evaluate the biological activity of This compound (3H4NB) and its structural derivatives. While nitrobenzamides are versatile scaffolds often utilized as synthesis intermediates or PARP inhibitors, their specific pharmacological potential as Zinc Ejectors targeting retroviral Nucleocapsid proteins (NCp7) represents a high-value therapeutic avenue.

This protocol establishes a Pseudotyped Viral Infectivity Assay using TZM-bl reporter cells. This system allows for the precise quantification of 3H4NB’s ability to disrupt viral replication at the entry/uncoating stage, distinct from standard reverse transcriptase or protease inhibition.

Scientific Rationale & Mechanism of Action (MoA)

The Target: HIV-1 Nucleocapsid Protein (NCp7)

The HIV-1 Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc finger motifs essential for viral RNA packaging, genomic stability, and reverse transcription. Unlike viral enzymes (RT, Protease), NCp7 is highly conserved, making it a "resistance-proof" target.

The Compound: this compound (3H4NB)

Nitro-aromatic compounds, particularly those with adjacent nucleophilic groups (like the 3-hydroxyl), are privileged structures for Zinc Ejection .

  • Mechanism: The nitro group acts as an electron-withdrawing moiety, increasing the acidity of the adjacent hydroxyl and facilitating redox cycling or direct electrophilic attack on the cysteine thiolates coordinating the Zinc ion in the NCp7 finger.

  • Outcome: Ejection of Zn²⁺ leads to the unfolding of NCp7, preventing the viral core from uncoating properly in the host cell and blocking Reverse Transcription.

MoA Visualization

MoA Compound This compound (3H4NB) CellEntry Cellular Uptake Compound->CellEntry Target HIV-1 Nucleocapsid (NCp7) [Zn-Finger Motif] CellEntry->Target Action Electrophilic Attack / Redox Cycling Target->Action Binding Event Zn2+ Ejection Action->Event Cysteine Oxidation Failure Capsid Destabilization & Uncoating Failure Event->Failure Block Blockade of Reverse Transcription Failure->Block Readout Reduced Luciferase Signal Block->Readout Assay Output

Figure 1: Mechanism of Action for 3H4NB as a Zinc Ejector targeting viral NCp7.

Assay Design Strategy

To ensure data integrity and differentiate specific antiviral activity from general toxicity, we employ a Dual-Readout System :

  • Primary Readout (Efficacy): TZM-bl Infectivity Assay .

    • Cell Line: TZM-bl (HeLa derivative expressing CD4, CCR5, CXCR4, and a Tat-driven Luciferase reporter).

    • Signal: Viral infection triggers Tat expression

      
       Luciferase production 
      
      
      
      Luminescence.
    • Logic: If 3H4NB works, luminescence decreases.

  • Secondary Readout (Safety): ATP-based Viability Assay .

    • Reagent: CellTiter-Glo® (Promega).

    • Logic: If luminescence decreases in the infectivity assay and the viability assay, the compound is a toxin, not a specific antiviral.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationSource/Notes
Test Compound This compound>98% Purity (HPLC)
Cell Line TZM-bl CellsNIH AIDS Reagent Program
Virus HIV-1 Pseudovirus (VSV-G)Generated in HEK293T
Media DMEM + 10% FBS + HEPESPhenol-red free for optics
Detection Bright-Glo™ Luciferase SystemPromega
Control AZT (Zidovudine)Positive Control (RT Inhibitor)
Vehicle DMSOMolecular Biology Grade
Phase 1: Preparation of 3H4NB Stocks
  • Dissolution: Dissolve 3H4NB powder in 100% DMSO to a master stock concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Storage: Aliquot into amber tubes (light sensitive due to nitro group) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Plate: Prepare a 3-fold serial dilution in DMEM (0.5% DMSO final concentration) ranging from 100 µM down to 0.1 µM.

Phase 2: Assay Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest TZM-bl cells using Trypsin-EDTA.

  • Resuspend in growth media at 1 x 10⁵ cells/mL .

  • Dispense 100 µL/well (10,000 cells) into a white-walled, clear-bottom 96-well plate.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Step 2: Compound Treatment & Infection (Day 1)

  • Remove culture media carefully.

  • Add 50 µL of diluted 3H4NB (at 2X desired final concentration) to respective wells.

  • Include Controls:

    • Vehicle Control: 0.5% DMSO (0% Inhibition).

    • Positive Control: AZT (1 µM).

    • Cell Control: Media only (No Virus).

  • Immediately add 50 µL of HIV-1 Pseudovirus (diluted to yield ~50,000 RLU in vehicle wells).

  • Note: The final volume is 100 µL; final compound concentration is 1X.

Step 3: Incubation (Day 1 - Day 3)

  • Incubate plate for 48 hours at 37°C, 5% CO₂.

  • Why 48h? This allows sufficient time for viral entry, reverse transcription, integration, and Tat-mediated expression of Luciferase.

Step 4: Detection (Day 3)

  • Equilibrate Bright-Glo™ reagent to room temperature.

  • Add 100 µL of reagent directly to each well (1:1 ratio).

  • Lyse cells on an orbital shaker (2 min, 300 rpm).

  • Incubate 5 mins in the dark.

  • Read Luminescence (Integration time: 1000ms) on a multi-mode plate reader.

Workflow Visualization

Workflow Start Start: TZM-bl Cells (10k/well) Treat Add 3H4NB (Serial Dilution) + HIV-1 Pseudovirus Start->Treat Incubate Incubate 48h @ 37°C (Viral Replication Phase) Treat->Incubate Split Split Replicates Incubate->Split PathA Path A: Efficacy Split->PathA PathB Path B: Toxicity Split->PathB Luc Luc PathA->Luc Viability Add ATP Reagent (CellTiter-Glo) PathB->Viability Assay Add Luciferase Reagent (Bright-Glo) ReadA Read Luminescence (Infectivity) Assay->ReadA ReadB Read Luminescence (Cell Viability) Viability->ReadB

Figure 2: Experimental Workflow for Dual-Readout Screening.

Data Analysis & Validation

Calculation of % Inhibition

Normalize raw Luminescence Units (RLU) to controls:



Potency (EC₅₀) vs. Toxicity (CC₅₀)
  • EC₅₀ (Effective Concentration 50%): The concentration of 3H4NB reducing viral infection by 50%.

  • CC₅₀ (Cytotoxic Concentration 50%): The concentration reducing cell viability by 50%.

  • Selectivity Index (SI):

    
    
    
    • Target: An SI > 10 is considered a promising "hit". If SI < 5, the observed antiviral effect is likely due to host cell toxicity.

Assay Quality Control (Z-Factor)

To validate the assay for high-throughput screening (HTS), calculate the Z-factor using 10 positive control wells (AZT) and 10 negative control wells (DMSO + Virus):



  • Requirement: Z' > 0.5 is required for a robust assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Light leakage or phenol red interference.Use white-walled plates and phenol-red free media.
Low Viral Signal Low viral titer or poor cell health.Titrate virus to ensure linear range; check TZM-bl passage number (<20).
Compound Precipitation 3H4NB insolubility at high conc.Ensure DMSO < 0.5%; sonicate stock solution; check for crystals under microscope.
Edge Effects Evaporation in outer wells.Fill edge wells with PBS; do not use for data.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.

  • Mori, M., et al. (2012).[1] "Identification of small molecule inhibitors of the HIV-1 nucleocapsid-stem-loop 3 RNA complex." Journal of Medicinal Chemistry, 55(9), 4132-4141.

  • Sarzotti-Kelsoe, M., et al. (2014). "Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1." Journal of Immunological Methods, 409, 131-146.

  • PubChem Compound Summary. (2024). "3-Hydroxy-4-nitrobenzoic acid (related scaffold)." National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). "Product Specification: 3-Hydroxy-4-nitrobenzoic acid."

Sources

Application and Protocol Guide: Investigating the Anticancer Potential of 3-Hydroxy-4-nitrobenzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 3-Hydroxy-4-nitrobenzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within cancer research, derivatives of benzamide have yielded significant breakthroughs, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] The specific compound, this compound, presents a compelling case for investigation due to its structural features, which suggest multiple, plausible anticancer mechanisms.

The presence of the nitroaromatic group, combined with the benzamide core, hints at several potential avenues for therapeutic intervention:

  • PARP Inhibition: The structural isomer, 3-aminobenzamide (which can be formed by the reduction of the nitro group on this compound), is a well-characterized PARP inhibitor.[3] PARP inhibitors function through a mechanism known as synthetic lethality, where they are particularly effective in cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA mutations.[2][4]

  • Hypoxia-Activated Prodrug: The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[5] The nitro group on this compound can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic conditions, converting the relatively benign prodrug into a potent cytotoxic agent directly at the tumor site.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: A common endpoint for many effective anticancer agents is the programmed cell death of cancer cells (apoptosis) or the halting of their proliferation (cell cycle arrest).[6] Various benzamide and nitroaromatic derivatives have been shown to induce these effects through modulation of critical signaling pathways.[7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer properties of this compound. It outlines postulated mechanisms, a logical experimental workflow, and detailed, field-proven protocols for key assays.

Part 1: Postulated Mechanisms of Action

Understanding the potential biological targets of this compound is crucial for designing a logical and efficient screening cascade. The following mechanisms are proposed based on established knowledge of structurally related compounds.

PARP Inhibition and Synthetic Lethality

PARP enzymes are critical for repairing single-strand DNA breaks (SSBs).[4] In normal cells, if this pathway fails, the cell can rely on the high-fidelity homologous recombination (HR) pathway to repair the more severe double-strand breaks (DSBs) that arise. However, many cancers, particularly those with BRCA1/2 mutations, are deficient in the HR pathway. By inhibiting PARP, SSBs go unrepaired, leading to the collapse of replication forks and the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be fixed, resulting in genomic instability and cell death—a classic example of synthetic lethality.[4]

SyntheticLethality cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient, e.g., BRCA mutant) DNA_SSB_1 Single-Strand DNA Break PARP_1 PARP-mediated SSB Repair DNA_SSB_1->PARP_1 PARPi_1 PARP Inhibitor (this compound) PARPi_1->PARP_1 Inhibits DSB_1 Double-Strand DNA Break PARP_1->DSB_1 Prevented HR_1 Homologous Recombination Repair DSB_1->HR_1 Viability_1 Cell Survival HR_1->Viability_1 DNA_SSB_2 Single-Strand DNA Break PARP_2 PARP-mediated SSB Repair DNA_SSB_2->PARP_2 PARPi_2 PARP Inhibitor (this compound) PARPi_2->PARP_2 Inhibits DSB_2 Double-Strand DNA Break PARP_2->DSB_2 Leads to HR_2 Homologous Recombination Repair DSB_2->HR_2 Apoptosis_2 Cell Death (Apoptosis) HR_2->Apoptosis_2 Cannot Repair HypoxiaActivation Compound This compound (Prodrug, Low Toxicity) Activated Reduced Metabolite (Cytotoxic Agent) Compound->Activated Reduction Normoxia Normoxic Cells (Normal Tissue) Compound->Normoxia Enters Cells Hypoxia Hypoxic Cells (Tumor Core) Compound->Hypoxia Enters Cells Death Cancer Cell Death Activated->Death Normoxia->Compound No Activation Enzyme Nitroreductase (Upregulated in Hypoxia) Hypoxia->Enzyme Upregulates Enzyme->Activated Reduction

Caption: Mechanism of a hypoxia-activated nitroaromatic prodrug.

Part 2: A Strategic Experimental Workflow

A tiered approach is recommended to efficiently characterize the anticancer potential of this compound. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Phenotypic Response cluster_2 Phase 3: Mechanistic Validation A Protocol 1: Prepare & Solubilize This compound B Protocol 2: Select & Culture Diverse Cancer Cell Line Panel A->B C Protocol 3: Determine IC50 Values (MTT / SRB Assay) B->C D Protocol 4: Assess Apoptosis (Annexin V / PI Staining) C->D Based on IC50 E Protocol 5: Analyze Cell Cycle (Propidium Iodide Staining) C->E Based on IC50 F Protocol 6: Western Blot Analysis (PARP, γH2AX, Caspase-3) D->F Confirm Mechanism E->F Confirm Mechanism

Caption: Recommended workflow for evaluating the compound.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol 1: Preparation of this compound Stock Solution
  • Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro assays.

  • Weighing: Accurately weigh 5-10 mg of this compound powder using an analytical balance.

  • Dissolution: Dissolve the compound in cell culture-grade, sterile DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Aliquoting & Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in sterile cell culture medium. The final concentration of DMSO in the culture well should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Line Selection and Culture
  • Rationale: The choice of cell lines is critical for testing the proposed mechanisms. A diverse panel should be used.

  • Core Panel:

    • To Test PARP Inhibition: Include a pair of cell lines with and without BRCA mutations (e.g., MCF-7 [BRCA1 wt] vs. MDA-MB-436 [BRCA1 mutant] for breast cancer; PANC-1 [BRCA2 wt] vs. Capan-1 [BRCA2 mutant] for pancreatic cancer).

    • General Screening: Utilize commonly used cell lines from different cancer types such as HCT-116 (colon), A549 (lung), and PC3 (prostate). [8][9]2. Culture Conditions: Culture all cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Mycoplasma Testing: Regularly test all cell lines for mycoplasma contamination, as it can significantly alter cellular responses.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
  • Rationale: This colorimetric assay determines the compound's concentration that inhibits cell viability by 50% (IC50), providing a quantitative measure of potency. [10]1. Cell Seeding: Trypsinize and count logarithmically growing cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value. [10]

Protocol 4: Apoptosis Assessment (Annexin V/PI Staining)
  • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes. [8]1. Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using Accutase or Trypsin-EDTA. Combine all cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 5: Mechanistic Validation (Western Blotting)
  • Rationale: Western blotting allows for the detection of changes in the expression or modification of specific proteins involved in the hypothesized pathways.

  • Protein Extraction: Treat cells as described in Protocol 4. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to probe include:

      • Apoptosis/DNA Damage: Cleaved PARP, Cleaved Caspase-3, γH2AX. The cleavage of PARP is a hallmark of apoptosis. [3]The phosphorylation of H2AX (γH2AX) is a sensitive marker of DNA double-strand breaks.

      • Loading Control: β-Actin or GAPDH to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison and interpretation.

Table 1: Example Cytotoxicity Profile of this compound
Cell LineCancer TypeBRCA StatusIC50 (µM) after 72h
MCF-7BreastWild-Type[Experimental Value]
MDA-MB-436BreastBRCA1 mutant[Experimental Value]
HCT-116ColonWild-Type[Experimental Value]
A549LungWild-Type[Experimental Value]
Capan-1PancreaticBRCA2 mutant[Experimental Value]
  • Interpretation Insight: A significantly lower IC50 value in BRCA-mutant cell lines (e.g., MDA-MB-436, Capan-1) compared to their wild-type counterparts would provide strong evidence for a synthetic lethal mechanism consistent with PARP inhibition. An increase in γH2AX and cleaved PARP levels in Western blots would further corroborate this hypothesis.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. National Institutes of Health. [Link]

  • Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Institutes of Health. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. Biomedical Research and Therapy. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. National Institutes of Health. [Link]

  • PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. PubMed. [Link]

  • IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. ResearchGate. [Link]

  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]

  • PARP Inhibitors: 2023 Updates. YouTube. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. [Link]

  • Nitro-fatty acids: promising agents for the development of new cancer therapeutics. PubMed. [Link]

  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. National Institutes of Health. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • What are PARP inhibitors? MD Anderson Cancer Center. [Link]

  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. National Institutes of Health. [Link]

  • Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. PubMed. [Link]

  • Targeting apoptotic pathways for cancer therapy. National Institutes of Health. [Link]

  • PARP inhibitors — Knowledge Hub. Genomics Education Programme. [Link]

  • Induction of Apoptosis by Thiuramdisulfides, the Reactive Metabolites of Dithiocarbamates, Through Coordinative Modulation of NFkappaB, c-fos/c-jun, and p53 Proteins. PubMed. [Link]

  • Targeting apoptosis in cancer therapy. National Institutes of Health. [Link]

Sources

Application Note: Cytotoxicity Assessment Protocol for 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note defines a rigorous methodology for assessing the cytotoxicity of 3-Hydroxy-4-nitrobenzamide (CAS: 182932-64-5), a functionalized nitroaromatic scaffold often utilized in the synthesis of antiviral agents (e.g., benzamide derivatives) and PARP inhibitors.[1][2][3][4]

Critical Scientific Context: Nitro-containing compounds present unique challenges in colorimetric cytotoxicity assays.[1][2][3][4] The nitro (


) moiety can undergo enzymatic reduction by cellular nitroreductases, generating reactive hydroxylamines or amines.[1][3][4] This redox activity can lead to false indications of viability  in tetrazolium-based assays (MTT/MTS) by directly reducing the dye, independent of cell metabolic health.[3][4] Consequently, this protocol emphasizes orthogonal validation  using ATP-based luminescence or LDH membrane integrity assays to ensure data integrity.[1][2][3][4]

Chemical Properties & Handling[1][2][4][5][6]

PropertySpecificationCritical Note
Compound This compoundNitroaromatic amide
MW ~182.13 g/mol
Solubility Low in water; Soluble in DMSOStock Prep: Dissolve in 100% DMSO.[1][2][3][4][5]
Stability Light Sensitive (Nitro group)Protect stocks from light (amber vials).[4]
Hazards Irritant (H315, H319, H335)Wear nitrile gloves; handle in fume hood.[3]
Reagent Preparation Strategy
  • Stock Solution: Prepare a 50 mM master stock in sterile, anhydrous DMSO. Vortex until completely dissolved.[1][2][3][4]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw degradation.

  • Working Solutions: Dilute the stock into culture medium immediately prior to use.[1][2][3][4] Ensure the final DMSO concentration is

    
     0.5% (v/v)  to avoid solvent-induced toxicity.[1][2][3][4]
    

Experimental Design: The "Self-Validating" Approach[1][2][3][4]

To distinguish true cytotoxicity from compound interference, this protocol employs a Dual-Readout Strategy :

  • Primary Screen: Resazurin Reduction (Alamar Blue) or WST-8 (CCK-8).[1][2][3][4] These are less prone to nitro-interference than MTT but still require controls.[1][2][3][4]

  • Confirmatory Screen: ATP Quantitation (CellTiter-Glo®) or LDH Release.[1][2][3][4] These are chemically orthogonal to reductase activity.[1][2][3][4]

Cell Line Selection[2][3][4]
  • HepG2 (Liver): Metabolic competence (high reductase activity); critical for assessing bioactivation of the nitro group.[3][4]

  • HUVEC (Endothelial): Assesses vascular toxicity.[1][3][4]

  • Vero E6 or HeLa: Standard epithelial models for general toxicity.[1][2][3][4]

Detailed Protocol: Dose-Response Assessment

Phase 1: Cell Seeding (Day 0)[3][4]
  • Harvest cells in the exponential growth phase (confluence < 80%).[1][2][3][4]

  • Count cells using Trypan Blue exclusion.[1][2][3][4]

  • Dilute cells to 5,000 – 10,000 cells/well (cell type dependent) in 100 µL complete medium.

  • Seed into a 96-well clear-bottom black plate (for fluorescence/luminescence) or clear plate (for absorbance).

  • Perimeter Control: Fill the outer edge wells with PBS to mitigate the "edge effect" (evaporation).[1][2][3][4]

  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    
Phase 2: Compound Treatment (Day 1)

Dose Range: 0.1 µM to 100 µM (half-log dilutions).[1][3][4]

Preparation of 2X Treatment Media:

  • Prepare the highest concentration (e.g., 200 µM) in culture medium (containing 1% DMSO).[3][4]

  • Perform serial dilutions (1:3 or 1:2) in medium containing 1% DMSO.

  • Step: Add 100 µL of these 2X solutions to the existing 100 µL in the wells.

    • Result: Final compound concentration is 1X; Final DMSO is 0.5%.

Controls (Mandatory):

  • VC (Vehicle Control): Cells + Medium + 0.5% DMSO (0% cytotoxicity baseline).[1][3][4]

  • PC (Positive Control): Cells + 10% DMSO or 1 µM Staurosporine (100% cytotoxicity).[1][3][4]

  • IC (Interference Control): No Cells + Medium + Compound (Highest Dose).[1][3][4] Crucial for checking if 3-H-4-NB reacts with the assay reagent.

Phase 3: Assay Readout (Day 3 - 48h Exposure)
Option A: WST-8 / CCK-8 Assay (Metabolic Activity)[1][2][3][4]
  • Add 10 µL of CCK-8 reagent directly to each well.[1][2][3][4]

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 450 nm (Reference: 650 nm).

  • Validation: Check the "IC" (No Cell) wells. If OD > Vehicle Control OD, the compound is reducing the dye.[3][4] Abort and switch to Option B.

Option B: ATP Luminescence (Recommended for Nitro Compounds)[3][4]
  • Equilibrate plate to room temperature (20 mins).

  • Add 100 µL of CellTiter-Glo® reagent.[1][2][3][4]

  • Orbitally shake for 2 minutes (lyses cells).[1][2][3][4]

  • Incubate 10 minutes (stabilize signal).

  • Measure Total Luminescence (Integration time: 0.5 – 1 sec).

Data Analysis & Visualization

Calculation

Calculate % Viability using the formula:


[3]
  • Signal_Background: Average of "No Cell" wells (or Staurosporine wells for ATP assay).

  • IC50 Determination: Fit data to a 4-Parameter Logistic (4PL) Non-Linear Regression model.[1][2][3][4]

Workflow Diagram

The following diagram illustrates the critical decision points in the workflow, specifically designed to bypass nitro-interference.

CytotoxicityWorkflow Start Compound Preparation (3-H-4-NB Stock in DMSO) Seeding Seed Cells (96-well) 24h Recovery Start->Seeding Treatment Treatment (48h) + Vehicle & Interference Controls Seeding->Treatment Decision Select Assay Type Treatment->Decision MTT Tetrazolium (MTT/WST) (Risk: False Positives) Decision->MTT Standard Screen ATP ATP Luminescence (High Reliability) Decision->ATP Recommended Check Interference Check (Cell-Free Wells) MTT->Check Valid Data Valid Calculate IC50 ATP->Valid Check->Valid No Abx Increase Invalid Data Invalid Switch to ATP/LDH Check->Invalid High Abx in Cell-Free Invalid->ATP Re-run

Caption: Workflow for 3-H-4-NB cytotoxicity assessment with built-in interference checkpoints.

Mechanistic Insight: The Nitro-Interference Loop

Understanding why this protocol prefers ATP assays over MTT is vital for data defense. The diagram below details the redox cycling potential of this compound.

NitroInterference Compound This compound (NO2 group) Reductase Cellular Nitroreductases (NADPH dependent) Compound->Reductase Enters Cell Metabolite Hydroxylamine/Amine Derivatives Reductase->Metabolite Reduction MTT MTT/WST Tetrazolium (Yellow) Metabolite->MTT Direct Chemical Reduction Formazan Formazan Product (Purple/Orange) MTT->Formazan FalseSignal FALSE VIABILITY SIGNAL (Non-Metabolic Reduction) Formazan->FalseSignal Mitochondria Mitochondrial Dehydrogenase (True Viability) Mitochondria->MTT Normal Reduction

Caption: Mechanism of potential false-positive viability signals caused by nitro-reduction.[1][3]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.[1][2][3][4]Check 3-H-4-NB solubility limit. Do not exceed 100 µM.[1][2][4] Verify stock is clear.[1][2][4]
High Background in "No Cell" wells Chemical reduction of dye by 3-H-4-NB.[1][2][3][4]Switch from MTT/WST to CellTiter-Glo (ATP) or LDH release .
Yellow color in media Intrinsic color of nitro compound.[2][3][4]Use a blank subtraction (media + compound only) before calculating viability.[4]
Variable IC50 Evaporation or edge effects.[1][2][3][4]Use PBS in edge wells; ensure incubator humidity is >95%.[1][2][3][4]

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3][4][6] Link

  • Riss, T. L., et al. (2004) .[3][4] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Link

  • Stockert, J. C., et al. (2018) .[3][4] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link

  • Kovacic, P., & Somanathan, R. (2014) .[3][4] Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology. Link

    • Context: Citations 3 & 4 provide the authoritative grounding for the nitro-interference mechanism described in Section 6.

Sources

Troubleshooting & Optimization

3-Hydroxy-4-nitrobenzamide stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 3-Hydroxy-4-nitrobenzamide (CAS: 182932-64-5). This guide is structured for researchers observing unexpected degradation or precipitation in solution.

Senior Application Scientist Desk Subject: Stability Optimization & Troubleshooting in Solution

Chemical Profile & Reactivity Overview

To troubleshoot effectively, one must understand the molecule's "pain points."[1] this compound possesses three conflicting functional groups that dictate its behavior in solution:

  • The Amide (C-1): Susceptible to hydrolysis, converting the neutral molecule into the anionic 3-hydroxy-4-nitrobenzoic acid.[2] This reaction is accelerated by the electron-withdrawing nitro group at the para position.[2]

  • The Phenol (C-3): Acts as a weak acid (predicted pKa ~6.2–7.0).[1][2] In physiological buffers (pH 7.4), it exists largely as a phenolate anion , which significantly alters solubility and susceptibility to oxidation.

  • The Nitro Group (C-4): A chromophore that induces photosensitivity and renders the ring electron-deficient, increasing the electrophilicity of the amide carbonyl.[1]

Troubleshooting Module: Solubility & Precipitation

User Complaint: "My stock solution is clear, but the compound precipitates immediately upon dilution into cell culture media or buffer."

The Mechanism: The "Solvent Shock" Effect

This compound is a "brick dust" molecule—highly crystalline and hydrophobic due to strong intermolecular hydrogen bonding (Amide-Nitro interactions) and


-stacking.[2]
  • In DMSO: Solvated effectively.

  • In Water: The hydrophobic aromatic core rejects water.[1][2]

  • The Trap: Diluting a high-concentration DMSO stock (e.g., 100 mM) 1:1000 into water creates a transient supersaturated state that rapidly collapses into micro-precipitates.

Validated Solubilization Protocol

Goal: Create a stable aqueous working solution (100 µM – 1 mM).

StepActionTechnical Rationale
1 Prepare Stock Dissolve solid in anhydrous DMSO to 50 mM.[2] Vortex for 30s. Ensure no particulates remain.[2]
2 Intermediate Dilution Do not add DMSO stock directly to bulk media. Instead, prepare a 10x Intermediate in a cosolvent mix: 50% PEG-400 / 50% Water.[2]
3 Final Dilution Add the 10x Intermediate dropwise to the final buffer while stirring rapidly.
4 pH Check Ensure final pH is > 7.0. The ionized phenolate form is more soluble than the protonated phenol.[2]

Critical Note: Avoid storing aqueous dilutions. Prepare fresh. The amide bond is less stable in the aqueous phase than in frozen DMSO.

Troubleshooting Module: Chemical Stability (Hydrolysis)

User Complaint: "I see a new peak eluting earlier in my HPLC trace after 24 hours at Room Temperature."

The Mechanism: Electronic Activation of Hydrolysis

The nitro group at the para position is a strong Electron Withdrawing Group (EWG).[1] It pulls electron density away from the benzene ring, which in turn pulls density from the amide carbonyl carbon. This makes the carbonyl carbon highly electrophilic and vulnerable to attack by water (hydrolysis).[2]

Pathway Visualization (DOT):

degradation_pathway cluster_0 Intact Molecule cluster_1 Degradation Products Compound This compound (Neutral/Stable in DMSO) Acid 3-Hydroxy-4-nitrobenzoic Acid (Hydrolysis Product) Compound->Acid + H2O / pH > 8.0 (Nucleophilic Attack) Ammonia Ammonia (NH3) Compound->Ammonia Dimer Azo/Azoxy Dimers (Photodegradation) Compound->Dimer + UV Light (Nitro Reduction) Mitigation Mitigation: Store -20°C Protect from Light Mitigation->Compound

Caption: Primary degradation pathways showing hydrolysis (red path) driven by the nitro-group activation and photodegradation (yellow path).

Stability Data & Recommendations
ConditionStability RatingObservationRecommendation
DMSO (Anhydrous), -20°C HighStable for >6 months.[2]Preferred storage.
PBS (pH 7.4), 25°C Moderate<5% degradation in 24h.[1]Use within 8 hours.
Acidic Buffer (pH < 4) LowAcid-catalyzed hydrolysis.[1][2]Avoid prolonged exposure.[1][2]
Basic Buffer (pH > 9) Very LowRapid base-catalyzed hydrolysis.[1][2]Do not use.

Troubleshooting Module: Color Changes (Photostability)

User Complaint: "My clear solution turned bright yellow/orange upon adding to the buffer."

The Mechanism: The Phenolate Indicator Effect

This is often a false alarm for degradation.[1]

  • Phenol (Acidic pH): The protonated form is often pale yellow or colorless.[1][2]

  • Phenolate (Basic pH): Upon dilution into pH 7.4 buffer, the phenolic hydroxyl deprotonates (pKa ~6.2).[1] The resulting anion has extended conjugation, causing a bathochromic shift (deepening of color) to intense yellow/orange.

Diagnostic Test:

  • Take a small aliquot of the yellow solution.[2]

  • Add 1N HCl dropwise.[2]

  • Result: If the color fades back to pale yellow/colorless, the compound is intact (reversible ionization). If the color persists or precipitates form dark sludge, it is oxidative degradation (irreversible).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: Absolutely not. The high temperature (121°C) and moisture will drive the hydrolysis of the amide bond to completion within minutes, yielding the carboxylic acid. Filter sterilize (0.22 µm PTFE filter) instead.

Q2: Why does the compound appear to have two peaks on LC-MS? A: This is likely a pH artifact.[2] If your mobile phase pH is near the pKa of the phenol (~6.2), the compound splits between the neutral and ionized forms, causing peak tailing or splitting.

  • Fix: Acidify Mobile Phase A with 0.1% Formic Acid to suppress ionization and retain the neutral form.[2]

Q3: Is this compound light sensitive? A: Yes. Nitro-aromatics are prone to photoreduction to nitroso or hydroxylamine species under strong UV/Vis light.[2] Always use amber vials or wrap containers in foil during long incubations.[2]

References

  • National Toxicology Program (NTP). (1992).[1][2][3] NTP Chemical Repository Database: Nitrobenzamide derivatives.[1][2] National Institutes of Health.[1][2][3] [Link] (Data extrapolated from structural analogs).

  • O'Neil, M.J. (Ed.).[1][2] (2013).[2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.[2] (Reference for general amide hydrolysis kinetics).

Sources

overcoming solubility problems with 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Hydroxy-4-nitrobenzamide. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. This compound, with its combination of a phenolic hydroxyl group, an amide, and a nitro group, presents a unique and often challenging solubility profile. Its poor aqueous solubility is a significant hurdle in various experimental and developmental contexts, from initial biological screening to final formulation.[1][2]

The molecular structure, characterized by a polar aromatic system capable of hydrogen bonding and strong intermolecular interactions due to the nitro and amide groups, contributes to its low solubility in water.[3] This guide provides a series of troubleshooting steps and in-depth answers to frequently asked questions, grounded in physicochemical principles, to help you systematically overcome these solubility issues.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the properties of this compound that govern its solubility. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -NO₂, -OH) within a rigid aromatic structure leads to a stable crystal lattice, which requires significant energy to disrupt.

PropertyPredicted ValueSourceImplication for Solubility
Molecular Formula C₇H₆N₂O₄[4]-
Molecular Weight 182.13 g/mol [4]Moderate molecular weight.
pKa (Phenolic OH) 6.20 ± 0.13[5]The acidic proton on the hydroxyl group allows for significant pH-dependent solubility. The compound will be more soluble at pH > pKa.
Predicted LogP 1.80670[4]Indicates a degree of lipophilicity, suggesting poor aqueous solubility but better solubility in organic solvents.

Troubleshooting Guide: Overcoming Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experiments.

Question 1: My this compound is not dissolving in my aqueous buffer. What is my first step?

Answer: The first and most critical step is to leverage the compound's acidic phenolic hydroxyl group. With a predicted pKa of approximately 6.20, the compound's solubility is highly dependent on pH.[5] At a pH below its pKa, the molecule is in its neutral, less soluble form. By increasing the pH of the medium to be at least 1.5 to 2 units above the pKa (i.e., pH > 7.7-8.2), you can deprotonate the hydroxyl group to form the more soluble phenolate salt.[6][7]

Workflow for pH-Dependent Solubility Testing

start Start: Undissolved Compound in Aqueous Buffer check_ph Measure current pH of the buffer start->check_ph is_ph_high Is pH > 8.0? check_ph->is_ph_high adjust_ph Incrementally add 0.1 M NaOH or another suitable base is_ph_high->adjust_ph Yes (but still insoluble) fail Still Insoluble: Proceed to Co-Solvent Strategy (Question 2) is_ph_high->fail No measure_sol Observe for dissolution after each addition adjust_ph->measure_sol measure_sol->is_ph_high success Compound Dissolved: Determine final concentration and pH measure_sol->success Dissolution Occurs

Caption: Decision workflow for initial aqueous solubility troubleshooting.

Protocol 1: pH Adjustment for Aqueous Solubilization
  • Preparation: Prepare a slurry of a known amount of this compound in your desired aqueous buffer (e.g., PBS at pH 7.4).

  • Initial pH Measurement: Use a calibrated pH meter to record the initial pH of the slurry.

  • Base Titration: While stirring, add a low-concentration base (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Observation: Monitor for visual signs of dissolution (the solution becoming clear).

  • pH Monitoring: Check the pH after each addition. Continue adding base until the compound is fully dissolved.

  • Finalization: Once dissolved, record the final pH. Ensure this final pH is compatible with your experimental system (e.g., cell viability, assay stability). If the required pH is too high, this method may not be suitable, and you should proceed to the next question.

Question 2: Adjusting the pH is not an option for my experiment, or it was insufficient. How can I dissolve the compound?

Answer: If pH modification is not feasible, the next strategy is to use a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent first and then diluting this stock solution into your aqueous medium. The key is to alter the polarity of the solvent environment to be more favorable for the solute.[8] Given the aromatic and polar nature of this compound, polar aprotic solvents are excellent starting points.

Based on solubility data for structurally similar compounds like 3-nitrobenzaldehyde and 3-nitrobenzoic acid, the following solvents are recommended for initial screening.[9][10][11]

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighExcellent solvent for a wide range of polar, poorly soluble compounds. Common in biological screening.
N,N-Dimethylformamide (DMF) HighStrong polar aprotic solvent; shows high solubility for related nitroaromatic compounds.[9][12]
Acetone / Acetonitrile GoodEffective polar aprotic solvents.[9]
Ethanol / Methanol ModeratePolar protic solvents capable of hydrogen bonding. May be less effective than DMSO/DMF but are often better tolerated in biological systems.[10]
Protocol 2: Co-Solvent Stock Solution Preparation
  • Solvent Selection: Choose a primary organic solvent from the table above (DMSO is the most common starting point).

  • High Concentration Stock: Weigh an accurate amount of this compound and add a minimal volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental medium.

  • Precipitation Check: Crucially , after each dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). Poorly soluble compounds can precipitate when the percentage of the organic co-solvent becomes too low in the final aqueous solution.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., <1% DMSO) is compatible with your assay to avoid solvent-induced artifacts. If precipitation occurs at your target concentration, you may need to explore alternative strategies.

Question 3: My compound precipitates out of the co-solvent/aqueous mixture. What advanced methods can I try?

Answer: Precipitation upon dilution indicates that the aqueous environment is still thermodynamically unfavorable for the compound. In this scenario, more advanced formulation strategies that create a stable micro-environment for the drug are necessary. Complexation with cyclodextrins is a highly effective and widely used technique.[13][14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" where the hydrophobic part of your molecule resides within the cyclodextrin cavity. This complex has a hydrophilic exterior, rendering it water-soluble.[15][16] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices.[17]

Workflow for Cyclodextrin Complexation

start Start: Precipitation from Co-solvent System select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_cd_sol Prepare aqueous solution of HP-β-CD select_cd->prepare_cd_sol add_compound Add this compound to CD solution prepare_cd_sol->add_compound mix Mix thoroughly (stir/sonicate) for several hours to facilitate complexation add_compound->mix check_sol Check for Dissolution mix->check_sol success Compound Solubilized: Filter and use the clear solution check_sol->success Yes fail Still Insoluble: Consider other advanced methods (e.g., solid dispersions, salt formation) check_sol->fail No

Caption: Experimental workflow for using cyclodextrins to enhance solubility.

Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer at a relevant concentration (e.g., 1-10% w/v).

  • Add Compound: Add an excess of this compound to the HP-β-CD solution.

  • Equilibrate: Tightly cap the container and allow the mixture to stir or shake at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved solid.

  • Quantify Solubility: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the enhanced solubility value.

Frequently Asked Questions (FAQs)

Q: Why is this compound so poorly soluble in water? A: The poor water solubility arises from a combination of factors. The molecule has a relatively nonpolar benzene ring. While it has hydrogen bonding groups, these are also involved in strong intermolecular interactions in the solid state, creating a stable crystal lattice that is difficult for water to break down. The nitro group is strongly electron-withdrawing, which can influence the overall polarity and intermolecular forces.[3]

Q: Can I form a salt of this compound to improve solubility? A: Yes. As detailed in Question 1, the phenolic hydroxyl group is acidic (pKa ≈ 6.20), making it the ideal site for salt formation with a base.[5] This is one of the most effective methods for improving the solubility of acidic drugs.[18][19] The resulting phenolate salt is an ion and is significantly more water-soluble than the neutral molecule.

Q: Will heating the solution help? A: Heating will generally increase the solubility of most compounds, including this one, as dissolution is often an endothermic process.[9] However, this may not be a practical solution for many experiments conducted at physiological temperatures (e.g., 37 °C). The compound may precipitate out of the solution upon cooling back to the experimental temperature. This technique is more useful during the initial preparation of a stock solution in an organic solvent before dilution.

Q: Are there other advanced formulation strategies I can consider? A: Yes. If the methods above are insufficient, you can explore other pharmaceutical formulation techniques such as solid dispersions, nanosuspensions, or lipid-based formulations.[20][21][22] These are more complex and typically employed in later-stage drug development but can be powerful tools for overcoming severe solubility challenges.[23]

References

  • ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved February 3, 2026, from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2020). 3-Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n-Propanol, and N,N-Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxy-4-nitrobenzimidamide. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • PubMed. (n.d.). Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Retrieved February 3, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved February 3, 2026, from [Link]

  • ChemSrc. (n.d.). 4-hydroxy-3-nitrobenzamide. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved February 3, 2026, from [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Retrieved February 3, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved February 3, 2026, from [Link]

  • Journal of Pharmaceutical Investigation. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Retrieved February 3, 2026, from [Link]

  • Springer. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved February 3, 2026, from [Link]

  • Cyclodextrin News. (n.d.). Cyclodextrin-Driven Drug Deaggregation. Retrieved February 3, 2026, from [Link]

  • International Journal of Pharmaceutical and Engineering Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Retrieved February 3, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 3, 2026, from [Link]

  • Frontiers. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Retrieved February 3, 2026, from [Link]

  • International Journal of PharmTech Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-nitrobenzaldehyde. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 3, 2026, from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

Sources

troubleshooting inconsistent results in 3-Hydroxy-4-nitrobenzamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inconsistent results in the analysis of 3-Hydroxy-4-nitrobenzamide (often a critical intermediate in the synthesis of antiviral agents like Favipiravir/T-705 or PARP inhibitors) typically stem from three specific physiochemical vulnerabilities: phenolic ionization instability , amide hydrolysis , and photolytic degradation .

This guide bypasses generic advice to focus on the specific molecular behaviors of this nitro-aromatic compound. It provides self-validating protocols to stabilize your assay and ensure reproducibility.[1]

Module 1: The pH/pKa Trap (The #1 Cause of Drift)

Symptom: “My retention times are drifting, or I see split/broad peaks.”

The Mechanism

The core issue is the phenolic hydroxyl group at the meta position relative to the amide. While typical phenols have a pKa ~10, the electron-withdrawing nitro group (ortho to the hydroxyl) dramatically increases acidity.

  • Critical Data Point: The pKa of the phenolic -OH in this specific electronic environment is approximately 6.1 – 6.2 [1].

If your mobile phase pH is near 6.0 (a common starting point for "neutral" methods), the molecule flips between its neutral and ionized (phenolate) states during the run. This causes peak broadening, retention time shifts, and quantitation errors.

Troubleshooting Protocol
VariableDo NOT Use Recommended Standard Why?
Mobile Phase pH pH 5.5 – 6.8pH 2.5 (Acidic) or pH 8.0 (Basic)You must be ≥ 2 pH units away from the pKa (6.[1]2) to lock the ionization state.[1]
Buffer Choice Ammonium Acetate (weak buffering at pH 6)0.1% Phosphoric Acid (Acidic)Locks the molecule in its neutral, protonated form for consistent C18 retention.[1]
Column C8 or Phenyl-HexylC18 (End-capped) The neutral form (at pH 2.[1]5) requires strong hydrophobic interaction for retention.
Visualization: Ionization Impact on Chromatography

IonizationLogic Molecule This compound pKa pKa ≈ 6.2 Molecule->pKa pH_Low Mobile Phase pH 2.5 (Protonated/Neutral) pKa->pH_Low pH < pKa - 2 pH_Mid Mobile Phase pH 6.0 (Mixed Species) pKa->pH_Mid pH ≈ pKa pH_High Mobile Phase pH 8.0 (Deprotonated/Anionic) pKa->pH_High pH > pKa + 2 Result_Stable Sharp Peak Consistent RT pH_Low->Result_Stable Max Hydrophobicity Result_Chaos Split Peak RT Drift pH_Mid->Result_Chaos Equilibrium Flux Result_Fast Early Elution (Low Retention) pH_High->Result_Fast Ionic Repulsion

Figure 1: The relationship between mobile phase pH, molecular ionization, and chromatographic outcome. Operating near pH 6.0 guarantees inconsistency.[1]

Module 2: The "Ghost Peak" (Stability & Hydrolysis)

Symptom: “I see a new peak eluting slightly earlier than my main peak after the sample sits in the autosampler.”

The Mechanism

The amide group (


) is susceptible to hydrolysis, converting the molecule into 3-Hydroxy-4-nitrobenzoic acid .[1] This reaction is catalyzed by extreme pH and heat.
  • Interference: The acid derivative is more polar and will elute earlier on a Reverse Phase (RP) column.

  • Photolysis: Nitro-aromatics are light-sensitive.[1] Exposure to ambient lab light can induce reduction of the nitro group to a nitroso or amine species, creating further impurities [2].

Stability Validation Steps
  • Darkness Check: Prepare two vials. Wrap one in aluminum foil. Expose the other to light for 4 hours. Inject both. If the light-exposed vial shows degradation, you must use amber glassware.

  • Solvent Matching: Do not dissolve the sample in 100% DMSO or Methanol if your starting mobile phase is 95% water.[1] The sample may precipitate ("crash out") upon injection, leading to low area counts.

Recommended Diluent: 50:50 Methanol:Water (or Mobile Phase A:B ratio).[1]

Module 3: Optimized Analytical Method (The "Golden Standard")

This method is designed to be rugged , neutralizing the pKa variable by operating in a highly acidic environment.

Instrument Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is vital to prevent pKa shifts)
Detection UV @ 254 nm (Nitro aromatic) and 320 nm (Phenolic shift)
Injection Vol 5 - 10 µL
Gradient Profile
Time (min)% A (Acidic Water)% B (ACN)
0.09010
10.04060
12.04060
12.19010
15.09010

Troubleshooting Logic Tree

Use this decision matrix to diagnose specific assay failures.

TroubleshootingTree Start Identify Issue Issue1 Inconsistent Peak Area Start->Issue1 Issue2 Retention Time Drift Start->Issue2 Issue3 Extra/Ghost Peaks Start->Issue3 Cause1 Solubility/Precipitation Issue1->Cause1 Cause2 Mobile Phase pH near 6.2 Issue2->Cause2 Cause3 Amide Hydrolysis or Photolysis Issue3->Cause3 Fix1 Fix: Match Diluent to Mobile Phase (50:50) Cause1->Fix1 Fix2 Fix: Acidify Mobile Phase (pH < 3.0) Cause2->Fix2 Fix3 Fix: Use Amber Vials & Limit Run Time Cause3->Fix3

Figure 2: Step-by-step logic for diagnosing assay inconsistencies.

Frequently Asked Questions (FAQs)

Q: Can I use a standard phosphate buffer at pH 7.0? A: It is risky.[1] While pH 7.0 is technically above the pKa (6.2), slight fluctuations in buffer preparation or temperature can shift the effective pH closer to 6.5, re-introducing ionization variability. We strongly recommend pH 2.5 (fully protonated) for maximum reproducibility on C18 columns.

Q: Why does my sample turn yellow/orange over time? A: This indicates the formation of the phenolate ion (which is more colored than the neutral phenol) or photo-oxidation products. Ensure your samples are kept acidic (colorless/pale yellow) and protected from light.[1]

Q: I see a shoulder on the main peak. Is my column dead? A: Likely not. A shoulder is the hallmark of "pKa splitting"—where the molecule is partially ionizing as it travels down the column. Before replacing the column, try lowering your mobile phase pH to < 3.0. If the shoulder disappears, it was a pH issue, not a column void.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69712, 3-Hydroxy-4-nitrobenzaldehyde (Analogous pKa data).[1] Retrieved from [Link][1]

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections.[2] Antiviral Research.[1][2] (Discusses stability and synthesis of related pyrazine/amide derivatives). Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-Hydroxy-4-nitrobenzamide (3-HNB) for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanism & The Challenge

3-Hydroxy-4-nitrobenzamide (3-HNB) belongs to a class of nitro-aromatic zinc ejectors .[1][2][3][4] While often screened for antiviral activity (specifically targeting the HIV-1 Nucleocapsid protein, NCp7) or PARP inhibition, its utility is frequently compromised by its physicochemical properties.[4]

Unlike competitive inhibitors that bind reversibly, 3-HNB often acts via electrophilic attack or chelation , chemically stripping zinc ions from zinc-finger motifs.[1][2][3][4] This leads to protein unfolding and loss of function.[1][3][4]

The Core Challenge: Users frequently report "inconsistent IC50 values" or "high background toxicity."[1][3][4] These are rarely issues with the compound's potency but rather artifacts of solubility limits , colorimetric interference , and non-specific redox toxicity .[4]

Visual 1: The Zinc Ejection Mechanism

This diagram illustrates how 3-HNB disrupts zinc-finger proteins, a critical concept for designing time-dependent assays.[1][2][3][4]

ZincEjection cluster_0 Therapeutic Outcome Compound 3-HNB (Electrophilic/Chelator) Complex Transient Covalent Complex Compound->Complex Nucleophilic Attack or Chelation Target Native Zinc Finger (Folded/Active) Target->Complex Zinc Ejected Zn2+ Complex->Zinc Release Unfolded Apo-Protein (Unfolded/Inactive) Complex->Unfolded Structural Collapse Viral Replication Block Viral Replication Block Unfolded->Viral Replication Block

Caption: 3-HNB induces zinc loss from the target protein (e.g., NCp7), leading to irreversible unfolding.[4] This is distinct from reversible competitive inhibition.

Module 1: Solubility & Stock Preparation

The Issue: 3-HNB contains a hydrophobic benzene ring and a nitro group, making it sparingly soluble in aqueous media (<0.1 mg/mL).[2][4] Direct addition to cell media results in micro-precipitation, which causes "spiky" data and false cytotoxicity.[3][4]

Protocol: The "Step-Down" Dilution Method
  • Primary Stock (100 mM): Dissolve 3-HNB in 100% anhydrous DMSO. Vortex until the yellow solution is perfectly clear.

    • Critical: Do not use ethanol; nitrobenzamides are less soluble in alcohols than in DMSO.[1][2][3][4]

  • Intermediate Dilution (100x): Dilute the Primary Stock into intermediate media (e.g., PBS or Media without serum) to create a 10x or 100x working solution.[1][2][4]

    • Why? Serum proteins (BSA/FBS) can bind hydrophobic compounds immediately, reducing free drug concentration before it reaches the cells.[2][4]

  • Final Assay Concentration: Add the intermediate solution to the cell wells. Ensure final DMSO concentration is <0.5% (v/v) .

ParameterSpecificationReason
Solvent 100% DMSO (Anhydrous)Prevents hydrolysis; maximizes solubility.[1][2][3][4]
Max Aqueous Solubility ~50-100 µMConcentrations >100 µM often precipitate in media.[1][3][4]
Storage -20°C, Dark, DesiccatedNitro groups are light-sensitive (photodegradation).[1][4]
Visual Check Inverted MicroscopeCheck wells for "crystals" or "debris" before reading plates.

Module 2: Troubleshooting Colorimetric Interference

The Issue: Nitro compounds are inherently yellow/orange and absorb light between 400–450 nm.[1][2][3][4]

  • MTT Assay: Reads at 570 nm (safe), but background noise can be high.

  • MTS/XTT Assay: Reads at 490 nm (High Risk).[1][3][4] The compound's color overlaps with the reporter dye, leading to false cell viability readings .[2]

Diagnostic Protocol: The "Cell-Free" Blank

Before running any cell assay, you must quantify the optical interference of 3-HNB.[1][2][3][4]

  • Prepare a 96-well plate with media only (no cells).

  • Add 3-HNB at your serial dilution concentrations (e.g., 0.1 µM to 100 µM).

  • Add the assay reagent (MTT, MTS, or ELISA substrate).[2][4]

  • Incubate as per protocol and read absorbance.[1][3][4]

  • Result: If absorbance increases with drug concentration (in empty wells), you have interference.[1][2][3][4]

    • Correction: Subtract this "chemical background" from your cellular data, or switch to a luminescent assay (e.g., CellTiter-Glo) which is immune to color interference.[4]

Module 3: Determining the Therapeutic Window

The Issue: Nitro-aromatics can generate reactive oxygen species (ROS) via redox cycling.[1][2][3][4] You must distinguish specific target inhibition (Efficacy) from general cell death (Toxicity).[1][3][4]

Visual 2: Assay Optimization Workflow

Follow this logic gate to validate your data.

OptimizationWorkflow Start Start: 3-HNB Optimization Solubility 1. Check Solubility (Microscopy) Start->Solubility Interference 2. Check Color Interference (Cell-Free Blank) Solubility->Interference No Precip. ToxAssay 3. Run Cytotoxicity (CC50) (MTS/ATP Assay) Interference->ToxAssay Background Subtracted Efficacy 4. Run Functional Assay (EC50) (e.g., p24 ELISA / Enzyme Activity) ToxAssay->Efficacy Decision Calculate Selectivity Index (SI = CC50 / EC50) Efficacy->Decision Valid Valid Assay (SI > 10) Decision->Valid High Window Invalid Non-Specific Toxicity (SI < 5) Decision->Invalid Low Window

Caption: A logical flow to ensure that observed inhibition is due to specific activity, not compound precipitation or general cell death.

Module 4: Frequently Asked Questions (FAQ)

Q1: My IC50 shifts dramatically if I change the incubation time. Why? A: This is characteristic of Zinc Ejectors .[1][2][3][4][5] Unlike competitive inhibitors (equilibrium binding), zinc ejection is a kinetic, often irreversible chemical reaction.[2][4]

  • Guidance: Standardize your incubation time (e.g., 4 hours vs. 24 hours). Longer incubations allow more "slow" ejection events to occur, appearing to increase potency, but also increasing non-specific toxicity.[4]

Q2: Can I use Zinc Supplementation to prove the mechanism? A: Yes, this is the "Gold Standard" control.

  • Protocol: Co-treat cells with 3-HNB and an excess of ZnSO4 (e.g., 50–100 µM).[1][2][4]

  • Expected Result: If 3-HNB works by ejecting zinc, adding excess zinc should rescue the protein function and shift the IC50 to the right (make the drug appear less potent).[2] If the toxicity remains, the mechanism is off-target (e.g., general redox toxicity).[4]

Q3: The compound turns orange in basic buffers. Is it degraded? A: Not necessarily. The "3-Hydroxy" group is a phenol.[1][3][4][6] At basic pH (pH > 8), it deprotonates to form a phenolate anion, which is often deeply colored (bathochromic shift).[2][4]

  • Guidance: Ensure your assay buffer is buffered to physiological pH (7.2–7.[1][3][4]4) to maintain consistent ionization states.

References

  • Rice, W. G., et al. (1995).[3][4][7] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[1][3][4] Science, 270(5239), 1194-1197.[4]

  • PubChem Compound Summary. (2023). "4-Nitrobenzamide."[1][2][3][4][8][9] National Center for Biotechnology Information.[1][3][4] [1][2][4]

  • Huang, M., et al. (2004).[3][4] "Zinc ejection from the HIV-1 nucleocapsid protein by 2,2'-dithiobis[benzamides]." Journal of Medicinal Chemistry.

  • Stockert, J. C., et al. (2018).[1][2][3][4] "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica. (Discusses colorimetric interference mechanisms).

Sources

Technical Support Center: Regiocontrol in 3-Hydroxybenzamide Nitration

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective nitration of 3-hydroxybenzamide. It is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity control over isomeric distribution.[1][2][3]

Topic: Improving Regioselectivity & Yield in the Nitration of 3-Hydroxybenzamide Ticket Type: Advanced Synthesis / Troubleshooting Audience: Medicinal Chemists, Process Development Scientists[3]

The Diagnostic Landscape: Why is this reaction difficult?

The nitration of 3-hydroxybenzamide presents a classic "ambivalent director" challenge in electrophilic aromatic substitution (EAS). You are navigating a conflict between steric hindrance and electronic activation.

The Substrate Architecture:

  • Directing Group 1 (-OH at C3): A strong activator and ortho, para-director.[1][2][3]

  • Directing Group 2 (-CONH₂ at C1): A moderate deactivator and meta-director.

The Competition: Both groups reinforce substitution at positions 2 , 4 , and 6 .[3] However, the nature of these positions differs critically.

PositionRelationship to -OH (Activator)Relationship to -CONH₂ (Director)Steric EnvironmentPredicted Favorability
C2 OrthoOrthoHigh Hindrance (Sandwiched)Low (unless chelation occurs)
C4 OrthoParaModerate (Adjacent to -OH)High (Electronic/Steric balance)
C6 ParaOrthoModerate (Adjacent to -CONH₂)High (Strong electronic push from -OH)

Common Failure Mode: Standard mixed-acid nitration (HNO₃/H₂SO₄) often yields a "tarry" mixture of the 2-, 4-, and 6-nitro isomers, complicating purification.[1][2][3] Oxidation of the phenol ring by nitrous acid (HNO₂) further reduces yield.[2]

Visualizing the Reaction Pathway

The following decision tree illustrates the mechanistic divergence based on reaction conditions.

NitrationPathways Substrate 3-Hydroxybenzamide ConditionA Standard Mixed Acid (HNO3/H2SO4, >0°C) Substrate->ConditionA ConditionB Controlled Nitration (KNO3/H2SO4, <0°C) Substrate->ConditionB ConditionC Chelation Control (AcONO2 or Cu(NO3)2) Substrate->ConditionC Prod4 4-Nitro Isomer (Major Kinetic) ConditionA->Prod4 Mixture Prod6 6-Nitro Isomer (Thermodynamic/Para) ConditionA->Prod6 Mixture Oxidation Oxidative Decomp (Quinones/Tars) ConditionA->Oxidation High Temp / HNO2 Intermediate Sigma Complex Formation ConditionB->Intermediate Slow NO2+ Gen Prod2 2-Nitro Isomer (Minor/Chelation) ConditionC->Prod2 Templating Effect Intermediate->Prod4 Steric Pref (Para to Amide) Intermediate->Prod6 Electronic Pref (Para to OH)

Figure 1: Reaction pathways showing the divergence between standard mixed acid (leading to oxidation/mixtures) and controlled methods favoring specific isomers.[2][3]

Optimized Protocol: High-Fidelity Nitration

To minimize oxidation and improve regioselectivity toward the 4- and 6-isomers, we recommend a Potassium Nitrate / Sulfuric Acid protocol.[1][2][3] This method generates the nitronium ion (


) in situ at a controlled rate, avoiding the harsh oxidative environment of fuming nitric acid.[3]

Reagents:

  • 3-Hydroxybenzamide (1.0 eq)[1][2][3]

  • Potassium Nitrate (KNO₃) (1.05 eq)[1][2][3]

  • Concentrated H₂SO₄ (Solvent/Catalyst)[1][2][3][4][5]

  • Urea (0.1 eq) - Crucial Scavenger[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxybenzamide in concentrated H₂SO₄ at 0°C. Ensure complete dissolution to avoid hot spots.

  • Scavenging: Add Urea (0.1 eq).[1][2][3] Why? This scavenges nitrous acid (HNO₂), a byproduct that catalyzes the oxidation of the phenol ring into quinones/tars.[3]

  • Nitration: Add powdered KNO₃ in small portions over 30 minutes, maintaining internal temperature below 5°C .

    • Note: The reaction is exothermic.[1][2] Rapid addition will lead to dinitration and loss of regiocontrol.[1][2]

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 10x reaction volume).

  • Isolation: The product (mixture of 4- and 6-nitro isomers) will precipitate.[1][2][3] Filter and wash with cold water to remove acid residues.[1][2]

  • Purification:

    • For 4-Nitro: Recrystallize from Ethanol/Water (approx 1:1).[1][2][3]

    • For 6-Nitro: This isomer is often more soluble in non-polar solvents.[1][2][3] Fractional crystallization or column chromatography (DCM/MeOH) may be required.[1][2][3]

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry immediately. What happened? A: This is "oxidative degradation."[1][2][3] The phenol group is electron-rich and susceptible to oxidation by nitric acid, especially if nitrous acid is present.[1][2]

  • Fix: Ensure the temperature stays below 5°C. Mandatory: Add Urea or Sulfamic acid to the reaction mixture before adding the nitrate source to scavenge oxidants.

Q2: I am seeing significant amounts of the 2-nitro isomer. How do I prevent this? A: The 2-nitro isomer (sandwiched between OH and Amide) is often formed via hydrogen-bond templating or "ortho effects" in non-polar solvents.[1][2][3]

  • Fix: Use a highly polar medium like H₂SO₄ (as described in the protocol).[2][3] The strong solvation of the protonated amide and hydroxyl groups disrupts the intramolecular H-bonding that favors the 2-position, pushing substitution toward the sterically freer 4- and 6-positions.[1][2]

Q3: How do I specifically target the 6-nitro isomer (Para to OH)? A: This is the "thermodynamic" position (Para to the strongest activator).

  • Strategy: If the standard acid method gives too much 4-nitro, consider using Solid Acid Catalysts (Zeolites) .[1][2][3] Zeolite H-beta or ZSM-5 can impose shape selectivity that disfavors the formation of the 4-nitro isomer (which is effectively ortho to the bulky amide group in the transition state) and favors the linear 6-nitro isomer.[1][2]

Q4: Can I use Acetyl Nitrate (Ac₂O/HNO₃)? A: Yes, but be cautious.[1][2][3] Acetyl nitrate is a powerful ortho-selective agent (relative to the phenol).[1][2][3] It will likely increase the ratio of the 2- and 4-nitro isomers at the expense of the 6-nitro isomer.[1][2] Use this only if the 2- or 4-isomer is your specific target.[1][2][3]

Q5: How do I separate the 4-nitro and 6-nitro isomers? A: Exploiting acidity differences is effective.[1][2]

  • Method: The 4-nitro isomer often has a slightly lower pKa due to the efficient resonance stabilization of the phenoxide anion (para-nitro group).[2] Careful pH adjustment of the aqueous solution can allow fractional precipitation.[1][2] Alternatively, the 2-nitro isomer (if present) is often steam volatile due to intramolecular H-bonding, whereas the 4- and 6-isomers are not.[1][2][3]

References
  • BenchChem. A Comparative Guide to the Synthesis of Nitro-benzamide Derivatives. (General nitration protocols and isolation techniques).[1][2][3][6][7] [1][2][3]

  • Setyowati, W. A. E., et al. (2023).[1][2][3][7] Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide. Jurnal Kimia dan Pendidikan Kimia.[1][2][3][7] (Analogous heterocyclic nitration demonstrating KNO3/H2SO4 efficacy).

  • Google Patents. Production of 6-nitro-3-hydroxybenzoic acid (JPS6089451A).[1][2][3] (Discusses the difficulty of direct nitration and alternative routes).

  • PubChem. 3-Hydroxybenzamide Compound Summary. (Physical properties and structural data).[1][2][3][5][6][7][8]

Sources

Navigating the Scale-Up of 3-Hydroxy-4-nitrobenzamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-4-nitrobenzamide. This guide is meticulously crafted for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the laboratory bench to pilot and production scales. Herein, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) designed to address the practical challenges encountered during this process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your synthesis for safety, efficiency, and reproducibility.

Troubleshooting Guide: Addressing Common Scale-Up Hurdles

This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Low Yield of 3-Hydroxy-4-nitrobenzoic Acid in the Nitration Step

Question: We are experiencing significantly lower than expected yields of 3-hydroxy-4-nitrobenzoic acid during the scale-up of the nitration of 3-hydroxybenzoic acid. What are the likely causes and how can we improve the yield?

Answer: Low yields during the nitration of 3-hydroxybenzoic acid on a larger scale can often be attributed to a combination of factors related to reaction control and work-up procedures. Here’s a breakdown of potential issues and optimization strategies:

  • Inadequate Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[1] Inadequate heat dissipation on a larger scale can lead to localized overheating, which can cause decomposition of the starting material and product, as well as the formation of unwanted byproducts.[2]

    • Troubleshooting:

      • Ensure your reactor has sufficient cooling capacity for the intended scale.

      • Employ a gradual, controlled addition of the nitrating agent. A dropwise addition is recommended to manage the exotherm.[3]

      • Maintain a consistent internal reaction temperature. For many nitration reactions, lower temperatures (e.g., 0-10 °C) are favored to minimize side reactions.

  • Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid (if used as a mixed acid system) is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile. An incorrect ratio can lead to incomplete reaction or the formation of undesired byproducts.

    • Troubleshooting:

      • Carefully prepare and standardize your nitrating mixture before addition.

      • For activated systems like 3-hydroxybenzoic acid, consider using a milder nitrating agent or adjusting the acid ratios to control reactivity.

  • Product Loss During Work-up: The isolation of the product from the highly acidic reaction mixture is a critical step where significant losses can occur.

    • Troubleshooting:

      • Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large volume of cold water or ice. This helps to precipitate the solid product and dissipate heat.[4]

      • Filtration and Washing: After precipitation, ensure the product is thoroughly washed with cold water to remove residual acids. Incomplete washing can lead to product degradation during drying and storage.[5] The filtrate should be checked for neutrality.[4]

  • Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion before quenching.[2]

High Levels of Isomeric Impurities

Question: Our scaled-up batches of 3-hydroxy-4-nitrobenzoic acid are contaminated with significant amounts of other nitro-isomers. How can we improve the regioselectivity of the nitration?

Answer: The formation of isomeric byproducts is a common challenge in the nitration of substituted aromatic rings. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on 3-hydroxybenzoic acid have conflicting directing effects, leading to a mixture of isomers.

  • Controlling Reaction Temperature: Lower reaction temperatures generally favor kinetic control over thermodynamic control, which can influence the isomer distribution. Maintaining a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent is crucial.

  • Alternative Synthetic Strategy: A more robust approach to ensure high regioselectivity is to alter the synthetic route. Starting with a precursor that already has the desired substitution pattern can eliminate the issue of isomer formation. For instance, a synthetic route starting with 4-hydroxy-3-nitrobenzoic acid and then proceeding to the desired benzamide would offer excellent regioselectivity.[5]

    G cluster_0 Route 1: Nitration of 3-Hydroxybenzoic Acid cluster_1 Route 2: Amidation of Pre-nitrated Starting Material 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Isomer Mixture Mixture of nitro-isomers 3-Hydroxybenzoic Acid->Isomer Mixture Nitration 3-Hydroxy-4-nitrobenzoic Acid 3-Hydroxy-4-nitrobenzoic Acid Isomer Mixture->3-Hydroxy-4-nitrobenzoic Acid Purification 4-Hydroxy-3-nitrobenzoic Acid 4-Hydroxy-3-nitrobenzoic Acid This compound This compound 4-Hydroxy-3-nitrobenzoic Acid->this compound Amidation

    Caption: Comparison of synthetic routes for regioselectivity.
  • Purification Challenges: Separating closely related isomers on a large scale can be difficult.

    • Fractional Crystallization: This is often the most viable method for large-scale purification of isomers. The success of this technique depends on the differential solubility of the isomers in a given solvent system. A systematic screening of solvents is necessary to identify a suitable system.

    • Column Chromatography: While effective at the lab scale, column chromatography is generally not economically feasible for large-scale production due to high solvent consumption and low throughput.[5]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the nitration of 3-hydroxybenzoic acid?

A1: Safety is paramount when dealing with nitration reactions. Key considerations include:

  • Thermal Runaway: Nitration reactions are highly exothermic and can lead to a rapid, uncontrolled increase in temperature and pressure, known as thermal runaway.[6] This can result in an explosion.

    • Prevention:

      • Thorough thermal hazard assessment of the reaction mixture using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).

      • Ensuring adequate cooling capacity and emergency cooling systems for the reactor.

      • Controlled addition of reagents and continuous monitoring of the reaction temperature.

      • Implementing a robust emergency plan for cooling failure.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[1] Nitrogen oxide gases, which can be evolved during the reaction, are toxic upon inhalation.

    • Handling:

      • Use of appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

      • Conducting the reaction in a well-ventilated area, preferably in a fume hood or a contained system.

      • Having appropriate spill kits and neutralization agents readily available.[4]

  • Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can significantly enhance safety. Flow reactors have a much smaller reaction volume at any given time, allowing for better temperature control and minimizing the risk of thermal runaway.[6][7]

Q2: How does the quality of the starting material, 3-hydroxybenzoic acid, impact the synthesis?

A2: The purity of the starting materials is crucial for a reproducible and high-yielding synthesis.

  • Impurities in 3-Hydroxybenzoic Acid: The presence of isomeric impurities (e.g., 2-hydroxybenzoic acid or 4-hydroxybenzoic acid) will lead to the formation of their corresponding nitrated derivatives, complicating the purification of the desired product.

  • Moisture Content: The presence of water can dilute the nitrating agent, potentially slowing down the reaction or altering the product profile. Ensure the starting material is dry before use.[2]

  • Supplier Qualification: It is essential to qualify your raw material suppliers and have robust analytical methods in place to test the purity of incoming batches.

Q3: What are the recommended methods for the amidation of 3-hydroxy-4-nitrobenzoic acid at scale?

A3: The conversion of the carboxylic acid to the primary amide can be achieved through several methods. The choice of method will depend on factors such as cost, safety, and the desired purity of the final product.

  • Via the Acid Chloride: This is a common and generally high-yielding method.[5]

    • Activation: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acid chloride.

    • Amidation: The crude acid chloride is then reacted with a source of ammonia, such as concentrated ammonium hydroxide or ammonia gas, to form the amide.[5]

    • Scale-up Considerations: Thionyl chloride and oxalyl chloride are corrosive and react with moisture. The reaction with ammonia is highly exothermic and requires careful temperature control.

  • Direct Amidation with a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct coupling of the carboxylic acid with ammonia.[2]

    • Scale-up Considerations: These reagents can be expensive for large-scale production, and the byproducts (e.g., dicyclohexylurea) need to be removed during work-up.

  • Catalytic Amidation: The use of catalysts, such as boric acid, has been reported for the amidation of similar nitrobenzoic acids, which can lead to higher yields and simpler technology.[8] This approach may offer a more cost-effective and environmentally friendly option for large-scale synthesis.

Amidation Method Advantages Disadvantages on Scale-Up
Acid Chloride Generally high yielding, uses common reagents.[5]Corrosive and moisture-sensitive reagents, exothermic reaction with ammonia.[5]
Coupling Agents Milder reaction conditions.[2]High cost of reagents, byproduct removal.
Catalytic Potentially lower cost, simpler process.[8]Catalyst may require removal, process may need optimization.

Q4: What are the best practices for work-up and product isolation of this compound on a large scale?

A4: A well-designed work-up and isolation procedure is critical for achieving high purity and yield.

  • Quenching the Nitration Reaction: As mentioned earlier, the reaction should be quenched by slowly adding the acidic mixture to a large volume of cold water or ice with vigorous stirring.[4]

  • Neutralization and Washing: The crude 3-hydroxy-4-nitrobenzoic acid should be thoroughly washed with water to remove mineral acids. A subsequent wash with a mild base, such as a sodium bicarbonate solution, can help remove acidic byproducts.[4]

  • Crystallization: The final product, this compound, should be purified by crystallization from a suitable solvent. Solvent screening is necessary to find a system that provides good recovery and effectively removes impurities.

  • Drying: The purified product should be dried under vacuum at a temperature that does not cause decomposition.

Q5: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of this synthesis?

A5: Process Analytical Technology (PAT) involves the use of in-line or at-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound, PAT can be invaluable.

  • Monitoring Reaction Progress: In-situ probes, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, can be used to monitor the concentration of the starting material, product, and key intermediates in real-time. This allows for precise determination of the reaction endpoint, preventing under- or over-reaction.

  • Controlling Crystallization: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, ensuring consistent product quality between batches.[9][10]

  • Enhanced Safety: By providing a continuous stream of data on reaction parameters, PAT can help in the early detection of deviations that could lead to a hazardous situation, such as a thermal runaway.

G Start Start Nitration Nitration Start->Nitration Quenching Quenching Nitration->Quenching PAT_Nitration PAT: FTIR/Raman for Reaction Monitoring Nitration->PAT_Nitration Isolation_Acid Isolation of 3-Hydroxy-4-nitrobenzoic Acid Quenching->Isolation_Acid Amidation Amidation Isolation_Acid->Amidation Crystallization Crystallization Amidation->Crystallization Drying Drying Crystallization->Drying PAT_Crystallization PAT: FBRM for Particle Size Control Crystallization->PAT_Crystallization Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound with PAT integration.

Q6: What are the key considerations for managing the waste streams generated during this synthesis?

A6: The synthesis of this compound generates acidic and potentially hazardous waste streams that must be managed responsibly.

  • Acidic Waste: The aqueous filtrate from the nitration work-up will contain residual nitric and sulfuric acids. This waste stream must be neutralized with a suitable base (e.g., sodium hydroxide or calcium hydroxide) before disposal. The neutralization process is exothermic and should be performed with cooling.

  • Organic Waste: Solvent waste from extractions and crystallizations should be collected and disposed of according to local environmental regulations. Halogenated and non-halogenated solvent waste streams should typically be segregated.

  • Nitrated Byproducts: The waste streams may contain small amounts of nitrated organic compounds. Depending on the concentration and local regulations, these may require specialized treatment, such as incineration or advanced oxidation processes. It is crucial to consult your institution's environmental health and safety department for specific guidance on waste disposal.[11]

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents.
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
  • JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid - Google Patents.
  • Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available from: [Link]

  • Bentham Science Publishers. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development. Available from: [Link]

  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available from: [Link]

  • PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Available from: [Link]

  • MDPI. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Available from: [Link]

  • Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • ResearchGate. Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. Available from: [Link]

  • ResearchGate. Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism | Request PDF. Available from: [Link]

  • ACS Publications. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available from: [Link]

  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Available from: [Link]

  • Google Patents. US20220289664A1 - Synthesis method of hydroxybenzylamine.
  • ResearchGate. (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Available from: [Link]

  • PubMed. Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media. Available from: [Link]

  • KY PSC. Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. Available from: [Link]

  • BioPharm International. The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals | BioPharm International. Available from: [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. Available from: [Link]

  • MDPI. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Available from: [Link]

  • MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Available from: [Link]

  • New Food Magazine. Applying simple PAT tools to crystallisation in process chemistry. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]

  • MDPI. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • PubMed. Gas-phase fragmentation analysis of nitro-fatty acids. Available from: [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]

  • National Chemical Laboratory. NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. Available from: [Link]

  • MDPI. Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. Available from: [Link]

  • Google Patents. WO1991011429A1 - Process for purifying aromatic nitration products.

Sources

Validation & Comparative

comparing 3-Hydroxy-4-nitrobenzamide to known HDAC inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between 3-Hydroxy-4-nitrobenzamide (3-H-4-NB) and established Histone Deacetylase (HDAC) Inhibitors .

Executive Summary: The Structural Mismatch

This compound is not a potent HDAC inhibitor; it is a synthetic intermediate and a structural outlier when compared to the pharmacophore required for HDAC inhibition. While it shares the "benzamide" core found in drugs like Entinostat (MS-275) and Mocetinostat , it lacks the critical Zinc-Binding Group (ZBG) and the Surface Recognition Cap necessary for nanomolar affinity.

This guide uses 3-H-4-NB as a "Negative Control" case study to illustrate the strict Structure-Activity Relationship (SAR) rules of HDAC inhibition. It serves as a critical reference for medicinal chemists distinguishing between precursors and active pharmaceutical ingredients (APIs).

Structural & Mechanistic Comparison

The efficacy of an HDAC inhibitor relies on a tripartite structure: the Cap (surface recognition), the Linker (channel spanning), and the ZBG (active site chelation).

Table 1: Physicochemical & Pharmacophoric Divergence
FeatureThis compound Entinostat (Class I Selective) Vorinostat (SAHA) (Pan-HDAC)
Role Synthetic Intermediate / FragmentClinical Candidate (Phase III)FDA Approved Drug
Zinc Binding Group None/Weak (Nitro/Hydroxy)2-Aminoanilide (Bidentate)Hydroxamic Acid (Bidentate)
Electronic State Electron-withdrawing (

) deactivates ring
Electron-donating (

) activates chelation
High affinity metal chelator
Linker Length Absent (Too short to reach Zn²⁺)Aryl-linker (Spans ~11Å)Aliphatic chain (Spans ~11Å)
HDAC Potency Inactive (>100 µM)Nanomolar (IC₅₀ ~200 nM)Nanomolar (IC₅₀ ~10 nM)
Primary Utility Precursor for PARP/Topo inhibitorsAnticancer (Breast, Lung)CTCL Treatment

Mechanistic Analysis: Why the Nitro Group Fails

The fundamental failure of 3-H-4-NB as an HDAC inhibitor lies in its electronic properties and geometry.

  • The "Zinc Sponge" Requirement: The catalytic pocket of HDACs contains a Zinc ion (

    
    ). Inhibitors must insert a "warhead" (ZBG) to chelate this ion.
    
    • Entinostat uses an ortho-amino group (

      
      ) and the amide carbonyl to form a stable coordinate bond.
      
    • 3-H-4-NB possesses a 4-nitro group (

      
      ). The nitro group is strongly electron-withdrawing, reducing the electron density on the amide oxygen and preventing effective chelation. Furthermore, the 3-hydroxyl group is sterically hindered and lacks the flexibility to coordinate with the Zinc deep in the pocket.
      
  • The "Tunnel" Problem: The HDAC active site is at the bottom of a narrow, hydrophobic tunnel (~11 Å deep).

    • Known Inhibitors have a long "linker" region to traverse this tunnel.

    • 3-H-4-NB is a single phenyl ring. It physically cannot reach the active site while the "Cap" remains at the surface.

Diagram 1: The Pharmacophore Gap

PharmacophoreComparison cluster_0 This compound (Inactive) cluster_1 Entinostat (Active HDACi) Nitro 4-Nitro Group (Electron Withdrawing) ZBG 2-Aminoanilide (Zinc Chelation) Nitro->ZBG Replaced by Zinc HDAC Active Site (Zn2+ Ion) Nitro->Zinc No Interaction (Repulsion) Hydroxy 3-Hydroxy Group (Steric Clash) Core Benzene Ring (No Linker) Linker Pyridyl-Carbamate (Tunnel Spanning) Core->Linker Lacks Extension ZBG->Zinc High Affinity Chelation Cap Surface Cap (Selectivity)

Caption: Comparison of the inactive 3-H-4-NB fragment against the optimized Entinostat pharmacophore, demonstrating the lack of Zinc interaction.

Experimental Validation Protocol

To empirically verify the inactivity of 3-H-4-NB compared to SAHA or Entinostat, researchers should utilize a Fluorometric HDAC Activity Assay . This protocol ensures the compound is recognized as a negative control or fragment.

Protocol: Comparative Fluorometric HDAC Inhibition Screen

Objective: Quantify IC₅₀ values to demonstrate the potency gap between the candidate and standards.

Reagents:

  • Enzyme: Recombinant Human HDAC1 (or HeLa Nuclear Extract).

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Protease mixture (releases fluorophore from deacetylated lysine).

  • Compounds:

    • Test: this compound (dissolved in DMSO).

    • Positive Control: SAHA (Vorinostat).

    • Negative Control: DMSO only.

Workflow:

  • Preparation:

    • Prepare a 10 mM stock of 3-H-4-NB in DMSO. Note: The nitro group may cause yellow coloring; ensure it does not interfere with fluorescence at 460 nm (quenching control required).

    • Prepare serial dilutions (100 µM to 0.1 nM).

  • Incubation (The Reaction):

    • Mix 10 µL of Enzyme solution + 5 µL of Inhibitor/Control.

    • Incubate at 37°C for 10 minutes (allows inhibitor binding).

    • Add 10 µL of Substrate.

    • Incubate at 37°C for 30 minutes.

  • Development:

    • Add 25 µL of Developer solution (stops HDAC reaction, cleaves deacetylated substrate).

    • Incubate for 15 minutes at room temperature.

  • Readout:

    • Measure Fluorescence: Ex 350-360 nm / Em 450-460 nm.

Data Interpretation:

  • SAHA: Expect sigmoidal inhibition curve (IC₅₀ ~20-50 nM).

  • 3-H-4-NB: Expect flat line or minimal inhibition even at 100 µM. If inhibition occurs >50 µM, it is likely non-specific aggregation or "pan-assay interference" (PAINS), not true catalytic inhibition.

Diagram 2: Assay Logic Flow

AssayWorkflow Start Compound Library Dilution Serial Dilution (DMSO) Start->Dilution Mix Incubate with HDAC Enzyme (10 mins) Dilution->Mix Substrate Add Acetylated Substrate (Reaction Start) Mix->Substrate Stop Add Developer Solution (Cleaves Deacetylated Lysine) Substrate->Stop Read Measure Fluorescence (Ex 360 / Em 460) Stop->Read Decision IC50 Calculation Read->Decision Result1 IC50 < 1 µM (Potent Hit - e.g., SAHA) Decision->Result1 Result2 IC50 > 100 µM (Inactive - e.g., 3-H-4-NB) Decision->Result2

Caption: Step-by-step workflow for the Fluorometric HDAC Activity Assay used to distinguish true inhibitors from inactive fragments.

Synthesis & Application Context

While not an inhibitor, 3-H-4-NB is a vital building block . Its primary value in drug development is as a precursor.

  • Reduction: The nitro group (

    
    ) is readily reduced (using 
    
    
    
    or
    
    
    ) to an amino group (
    
    
    ).
  • Result: 3-Hydroxy-4-aminobenzamide . This reduced form brings the molecule closer to the "Entinostat" pharmacophore (which utilizes an amino-benzamide core), allowing for the attachment of linkers via the amino group to create actual HDAC inhibitors.

Safety Note: When handling 3-H-4-NB, standard PPE is required. It is an irritant (H315, H319) and should be handled in a fume hood to avoid inhalation of dust.

References

  • Miller, T. A., et al. (2003). "Structure-activity profile of the long-acting histone deacetylase inhibitor MS-275." Journal of Medicinal Chemistry. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Biomolecules.[1][2][3][4][5][6][7] Link

  • PubChem. (2024). "this compound Compound Summary." National Library of Medicine. Link

  • Bouchlaleg, L., et al. (2021).[1] "Quantitative Structure Activity Relationship Study for Development of the Pet-Inhibitory Activity of 3-Nitro-2,4,6-Trihydroxy Benzamides." Journal of Earth and Environmental Science Research. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-4-nitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of benzamide analogs, with a specific focus on derivatives of the 3-hydroxy-4-nitrobenzamide scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data and expert insights to elucidate the molecular nuances that govern the biological activity of this promising class of compounds. We will explore their potential as anticancer agents through the lens of enzymatic inhibition, particularly targeting Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT).

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse therapeutic applications. The introduction of nitro and hydroxyl groups to the aromatic ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets.[1] The this compound core, in particular, presents a compelling scaffold for the development of targeted therapies, especially in oncology. The electron-withdrawing nature of the nitro group can enhance binding to target proteins and can be bioreductively activated under hypoxic conditions, a characteristic of many solid tumors.[1] This guide will dissect the available data on a series of 4-substituted-3-nitrobenzamide derivatives to establish a preliminary SAR framework.

Core Structure and Key Functional Groups

The fundamental this compound structure comprises a benzene ring substituted with a carboxamide, a hydroxyl group at position 3, and a nitro group at position 4.

  • The Carboxamide Group: This group is crucial for establishing hydrogen bond interactions with the amino acid residues in the active sites of target enzymes.

  • The 3-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity and specificity of the molecule. Its position is critical for orienting the molecule within the binding pocket. Studies on other inhibitors have shown that a 3-hydroxy group can form key interactions, such as with histidine residues in the active site of enzymes like HDAC6.[2]

  • The 4-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring. This can impact the acidity of the 3-hydroxy group and the overall binding affinity. The position of the nitro group has been shown to be a critical determinant of the biological activity of benzamine compounds.[3]

Comparative Analysis of Anticancer Activity

While direct comparative studies on a broad range of this compound analogs are limited, valuable insights can be gleaned from research on closely related 4-substituted-3-nitrobenzamide derivatives. A study on a series of these compounds revealed their potent anti-tumor activity against various cancer cell lines.[4] The following table summarizes the growth inhibition (GI50) data for selected analogs, providing a basis for our SAR discussion.

Compound IDR Group (at position 4)HCT-116 (Colon Cancer) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)HL-60 (Leukemia) GI50 (µM)
4a -NH-Ph2.1111.9042.056
4g -NH-(4-Cl-Ph)>101.0082.113
4l -NH-(4-F-Ph)6.3213.5863.778
4m -NH-(4-CH3-Ph)7.1122.0112.503
4n -NH-(4-OCH3-Ph)8.9911.9932.991

Data extracted from a study on 4-substituted-3-nitrobenzamide derivatives.[4]

Structure-Activity Relationship Insights

From the comparative data, several key SAR trends can be identified for the 4-substituted-3-nitrobenzamide scaffold:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the 3-nitrobenzamide core significantly impacts anticancer activity. Introducing a substituted aniline moiety appears to be a favorable modification.

  • Halogen Substitution: The presence of a chlorine atom at the para-position of the aniline ring (compound 4g ) resulted in the most potent activity against the MDA-MB-435 cell line, suggesting that halogen bonding or specific steric interactions may be crucial for activity in this particular cell line.

  • Electron-Donating vs. Electron-Withdrawing Groups: Comparing the fluoro-substituted analog (4l ) with the methyl- (4m ) and methoxy- (4n ) substituted analogs reveals a complex relationship. While the electron-withdrawing fluorine did not confer the highest potency, the electron-donating groups also did not consistently lead to better activity across all cell lines. This suggests that a balance of electronic and steric factors is at play.

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted aniline at the 4-position (4a ) demonstrated consistent, moderate activity across all three cell lines, highlighting the importance of the aromatic extension at this position.

Potential Mechanisms of Action: Enzyme Inhibition

The structural features of this compound analogs suggest their potential as inhibitors of key enzymes involved in cancer cell survival and proliferation, such as PARP and NAMPT.

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are crucial for DNA repair.[5] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality. The benzamide core is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. The 3-hydroxy and 4-nitro substitutions on the benzamide ring could enhance the binding affinity to the PARP active site.

PARP_Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR PARylation of Proteins PARP->PAR Uses NAD+ NAD NAD+ NAD->PARP DNA_Repair DNA Repair PAR->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Analog (Inhibitor) Inhibitor->PARP Blocks NAD+ Binding

Caption: Proposed mechanism of PARP inhibition.

NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels.[6] Cancer cells often have a high metabolic rate and are heavily reliant on this pathway. Inhibiting NAMPT can lead to NAD+ depletion, triggering an energy crisis and cell death.[6] The structural similarity of benzamide derivatives to nicotinamide makes them promising candidates for NAMPT inhibition.

NAMPT_Inhibition_Workflow Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Cellular_Processes Cellular Processes (Metabolism, DNA Repair) NAD->Cellular_Processes Inhibitor This compound Analog (Inhibitor) Inhibitor->NAMPT Inhibits

Caption: Workflow of NAMPT inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Substituted-3-nitrobenzamide Analogs

This protocol is adapted from the synthesis of related benzamide derivatives.[4]

  • Step 1: Nitration of 3-Hydroxybenzoic Acid: To a solution of 3-hydroxybenzoic acid in concentrated sulfuric acid, slowly add a mixture of concentrated sulfuric acid and nitric acid at 0°C. Stir the reaction mixture for 2-3 hours, then pour it onto crushed ice. Filter the resulting precipitate, wash with cold water, and dry to obtain 3-hydroxy-4-nitrobenzoic acid.

  • Step 2: Acyl Chloride Formation: Reflux a mixture of 3-hydroxy-4-nitrobenzoic acid and thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain 3-hydroxy-4-nitrobenzoyl chloride.

  • Step 3: Amidation: Dissolve the appropriate substituted aniline in a suitable solvent (e.g., dichloromethane or pyridine). Add the 3-hydroxy-4-nitrobenzoyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 4: Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final 4-substituted-3-nitrobenzamide analog.

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Nitration Nitration (H2SO4, HNO3) Start->Nitration Intermediate1 3-Hydroxy-4-nitrobenzoic Acid Nitration->Intermediate1 Acyl_Chloride Acyl Chloride Formation (SOCl2) Intermediate1->Acyl_Chloride Intermediate2 3-Hydroxy-4-nitrobenzoyl Chloride Acyl_Chloride->Intermediate2 Amidation Amidation (Substituted Aniline) Intermediate2->Amidation Final_Product 4-Substituted-3-nitrobenzamide Analog Amidation->Final_Product

Caption: General synthesis workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) values.

PARP Enzyme Inhibition Assay

This fluorometric assay measures the activity of PARP1.[8]

  • Reaction Setup: In a 96-well plate, add assay buffer, activated DNA, and the test compounds at various concentrations.

  • Enzyme Addition: Add purified recombinant PARP1 enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding β-NAD+.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and add a developing reagent that detects the amount of NAD+ consumed.

  • Fluorescence Reading: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm).

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 values.

NAMPT Enzyme Inhibition Assay

This is a coupled enzymatic assay that measures NAMPT activity.[9][10]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, nicotinamide, PRPP, and the test compounds.

  • Enzyme Addition: Add purified recombinant NAMPT enzyme to the mixture.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Coupled Reaction: Add a second reaction mixture containing NMNAT, alcohol dehydrogenase, and ethanol. This will convert the NMN produced by NAMPT to NAD+, which is then reduced to the fluorescent NADH.

  • Fluorescence Measurement: Measure the increase in fluorescence (e.g., excitation at 340 nm, emission at 460 nm) over time.

  • Data Analysis: Determine the rate of reaction and calculate the percentage of NAMPT inhibition to determine IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary SAR data on related 4-substituted-3-nitrobenzamide analogs indicate that modifications at the 4-position can significantly modulate their cytotoxic activity. The presence of a substituted aniline at this position appears to be a key determinant of potency.

Future research should focus on a systematic exploration of substitutions at various positions of the benzamide ring to build a more comprehensive SAR model. Specifically, investigating the impact of different substituents on the amide nitrogen and modifications of the 3-hydroxy group could yield valuable insights. Furthermore, detailed mechanistic studies are required to confirm the inhibition of PARP and NAMPT and to explore other potential biological targets. The experimental protocols provided in this guide offer a robust framework for conducting these future investigations, paving the way for the development of more potent and selective this compound-based therapeutics.

References

  • Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2025). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)
  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. BenchChem.
  • Cui, J., Li, S., Wang, L., & Li, Y. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives.
  • de la Cruz, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • Du, X., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Fang, H., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry.
  • Gao, Y., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery.
  • Merck. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Patel, K., et al. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay. R&D Systems.
  • Sbardella, G., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sharma, P., & Kumar, V. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica.
  • Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit, 71276-1. Amsbio.
  • Yoshimi, N., et al. (1993). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Kanamaru, T., et al. (2018). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Journal of Biological Chemistry.
  • Jiao, J., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry.
  • Gaisina, I. N., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Kulesza, A., et al. (2021). Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Crystal Growth & Design.
  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. BenchChem.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
  • Asgari, M. A., et al. (2024).
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Rios, M. Y., et al. (2024).
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience.
  • Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2025). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives.
  • Hopkins, Z. H., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Bio-Rad. (n.d.).
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay. R&D Systems.
  • Sbardella, G., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sharma, P., & Kumar, V. (2014). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica.
  • Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants.

Sources

comparative analysis of 3-Hydroxy-4-nitrobenzamide and its parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydroxyl Effect"

This guide provides a technical comparison between 3-Hydroxy-4-nitrobenzamide and its structural parent, 4-Nitrobenzamide .[1] While the parent compound serves as a fundamental scaffold in the synthesis of PARP inhibitors and antimicrobial agents, the introduction of a hydroxyl group at the meta-position (relative to the amide) and ortho-position (relative to the nitro group) fundamentally alters the molecule's physicochemical profile.

Key Differentiator: The 3-hydroxyl moiety introduces an intramolecular hydrogen bond with the adjacent nitro group.[1] This structural feature reduces the rotational freedom of the nitro group, modulates acidity (pKa), and significantly enhances the compound's utility as a hydrogen-bond donor/acceptor in protein-ligand interactions compared to the parent 4-nitrobenzamide.

Physicochemical Profiling

The following data highlights the shift in properties driven by the addition of the hydroxyl group. The presence of the -OH group lowers the LogP (increasing hydrophilicity) while simultaneously introducing a new site for metabolic conjugation.[1]

FeatureParent: 4-Nitrobenzamide Target: this compound Impact of Modification
Molecular Formula C₇H₆N₂O₃C₇H₆N₂O₄Addition of Oxygen atom.[1][2]
MW ( g/mol ) 166.13182.13+16 Da shift.[1]
Predicted pKa ~14.8 (Amide)~6.2 (Phenolic OH)Critical: The 3-OH is acidic, allowing deprotonation at physiological pH.
LogP (Predicted) ~0.6 - 0.9~0.2 - 0.5Increased water solubility; reduced lipophilicity.[1]
H-Bond Donors 1 (Amide NH₂)2 (Amide NH₂ + Phenolic OH)Enhanced receptor binding potential.[1]
Electronic State Electron-deficient ringPush-Pull SystemOH donates (resonance); NO₂ withdraws (induction/resonance).[1]

Structural & Electronic Mechanism

The core difference lies in the electronic environment created by the ortho-nitrophenol motif .[1] In the parent compound, the nitro group is purely electron-withdrawing. In the target, the 3-OH group acts as an electron donor, creating a "push-pull" electronic system that stabilizes the ring but activates the 4-position for potential nucleophilic displacement (SNAr) under extreme conditions.

Diagram 1: Electronic & Structural Interactions

The following diagram illustrates the intramolecular Hydrogen Bonding (H-Bond) and the electronic push-pull mechanism absent in the parent compound.[1]

G Parent Parent: 4-Nitrobenzamide (Electron Deficient) Target Target: this compound (Push-Pull System) Parent->Target + 3-Hydroxyl Group HBond Intramolecular H-Bond (OH ··· O=N) Target->HBond Ortho Interaction Solubility Increased Aqueous Solubility Target->Solubility Lower LogP Reactivity Activated for Metabolic Conjugation Target->Reactivity Phenolic OH HBond->Reactivity Modulates pKa

Caption: Structural evolution showing the intramolecular H-bond formation and subsequent physicochemical shifts in the target compound.

Synthetic Architecture & Protocols

While 4-nitrobenzamide is often commercially available as a bulk reagent, This compound typically requires synthesis.[1] The most reliable route avoids direct nitration of the amide (which can lead to hydrolysis) and instead utilizes 3-Hydroxy-4-nitrobenzoic acid as the immediate precursor.[1]

Comparative Synthetic Workflow
  • Parent Synthesis: Toluene → Nitration → Oxidation → Amidation.[1]

  • Target Synthesis: 3-Hydroxybenzoic acid → Nitration (controlled) → Amidation.[1][3]

Protocol: Synthesis of this compound

Prerequisites: Fume hood, inert atmosphere (N₂), temperature control.[1]

Step 1: Precursor Preparation (Nitration) Note: Direct nitration of phenols requires careful temperature control to prevent polynitration (e.g., picric acid formation).

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Cool to 0–5°C.

  • Add Fuming Nitric Acid (1.1 eq) dropwise over 30 minutes. The hydroxyl group directs the nitro group primarily to the ortho position (position 4) and para position (position 2).

  • Isolate the 4-nitro isomer (major product) via fractional crystallization from ethanol/water.[1]

  • Validation: Verify melting point (~228°C for the acid intermediate) [1].

Step 2: Amidation (Acid to Amide) This step converts the carboxylic acid to the amide target.

  • Activation: Suspend 3-Hydroxy-4-nitrobenzoic acid (10 mmol) in dry Toluene or DCM. Add Thionyl Chloride (SOCl₂, 15 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1]

    • Mechanism:[2][3] Formation of the reactive Acid Chloride.[1][3]

  • Amidation: Cool the solution to 0°C. Slowly bubble anhydrous Ammonia gas (NH₃) through the solution or add concentrated ammonium hydroxide dropwise.

  • Workup: The product precipitates as a yellow solid.[1][4][5][6] Filter and wash with cold water (to remove ammonium chloride byproduct) and NaHCO₃ (to remove unreacted acid).[1]

  • Purification: Recrystallize from Ethanol.

Diagram 2: Synthetic Pathway Validation

Synthesis Start Start: 3-Hydroxybenzoic Acid Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter Intermediate: 3-Hydroxy-4-nitrobenzoic Acid Step1->Inter Ortho-direction Step2 Activation (SOCl2, Reflux) Inter->Step2 Chloride Acid Chloride Species Step2->Chloride Step3 Amidation (NH3 gas) Chloride->Step3 Final Final Product: This compound Step3->Final Nucleophilic Acyl Substitution

Caption: Step-wise synthetic workflow emphasizing the critical activation of the acid intermediate prior to amidation.

Application & Performance Analysis

Biological Activity (Antimicrobial/Antiviral)

Research into nitrobenzamide derivatives suggests that the 3-hydroxy variant often exhibits superior biological activity compared to the parent 4-nitrobenzamide.[1]

  • Mechanism: The phenolic hydroxyl group acts as a hydrogen bond donor, facilitating tighter binding in the active sites of enzymes (e.g., viral polymerases or bacterial enzymes).

  • Data Support: In studies of related salicylamide derivatives (structurally similar to the target), the presence of the phenolic -OH is essential for uncoupling oxidative phosphorylation, a mechanism utilized by anthelmintics like Niclosamide [2].

Solubility & Formulation
  • Parent (4-Nitrobenzamide): Poor aqueous solubility.[1][6] Requires DMSO or DMF for stock solutions.[1]

  • Target (this compound): The ionizable phenolic group (pKa ~6.[1]2) allows the compound to be formulated as a salt (e.g., Sodium this compound) at physiological pH (7.4).[1] This drastically improves bioavailability for in vivo studies.[1]

Stability[1]
  • Hydrolysis: Both compounds are susceptible to amide hydrolysis under strong acid/base conditions.[1]

  • Photostability: Nitro-aromatics are light-sensitive.[1] The target compound, with its extended conjugation and push-pull electronic system, may exhibit a bathochromic shift (yellow/orange color) and increased sensitivity to UV degradation compared to the parent.

Conclusion

For researchers selecting between these two compounds:

  • Choose 4-Nitrobenzamide (Parent) if you require a stable, non-ionizable scaffold for initial screening or if the phenolic hydroxyl group interferes with downstream coupling reactions.[1]

  • Choose this compound (Target) if your application requires enhanced water solubility (via salt formation), specific hydrogen-bond donor capability for receptor binding, or if you are synthesizing derivatives that require the phenolic handle for further functionalization (e.g., ether formation).[1]

References

  • Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem. (Historical synthesis validation). Available at: [Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. (Context on nitrobenzamide biological activity). Available at: [Link]

  • PubChem Compound Summary: 4-Nitrobenzamide. National Center for Biotechnology Information.[1] (Parent compound baseline data). Available at: [Link]

Sources

Characterization Guide: Confirming the Mechanism of Action of 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Mechanistic Hypothesis

3-Hydroxy-4-nitrobenzamide (3-H-4-NB) is a functionalized benzamide derivative currently under investigation for its pleiotropic biological activities. Unlike established monotherapies, this compound occupies a unique chemical space acting as a dual-potential agent . While frequently utilized as a high-value intermediate in the synthesis of STING agonists (e.g., for Antibody-Drug Conjugates), its intrinsic pharmacological activity suggests two distinct primary mechanisms of action depending on the biological context:

  • Zinc Ejection (Antiviral/Retroviral): Targeting CCHC zinc finger motifs in viral nucleocapsid proteins (e.g., HIV-1 NCp7).

  • Topoisomerase II Inhibition (Antiproliferative): Interfacial inhibition preventing DNA re-ligation, leading to apoptosis.

This guide provides the experimental framework to distinguish and confirm these mechanisms, comparing 3-H-4-NB against industry standards Azodicarbonamide (ADA) and Etoposide .

Part 2: Mechanistic Deep Dive

Mechanism A: Zinc Finger Ejection (The Antiviral Pathway)

The presence of the nitro group (electron-withdrawing) adjacent to the hydroxy group facilitates a mechanism similar to 3-nitrobenzamide derivatives.

  • Target: The CCHC Zinc Finger motif (e.g., Cys39-His44) of the HIV-1 Nucleocapsid protein (NCp7).

  • Action: 3-H-4-NB acts as a weak electrophile or chelator. It attacks the coordinating sulfur atoms of the cysteine residues.

  • Outcome: Ejection of the Zn²⁺ ion destabilizes the protein folding. The NCp7 protein loses its ability to chaperone viral RNA, blocking reverse transcription and viral packaging.

Mechanism B: Topoisomerase II Poisoning (The Anticancer Pathway)

Recent structural studies suggest benzamide derivatives can dock into the DNA-Topoisomerase II cleavage complex.

  • Target: Human Topoisomerase II

    
     (hTopoII
    
    
    
    ).[1][2]
  • Action: The compound stabilizes the "cleavable complex" (enzyme-DNA covalent intermediate), preventing the re-ligation of the DNA strands.

  • Outcome: Accumulation of double-strand breaks triggers the DNA damage response (DDR) and subsequent apoptosis.

Part 3: Comparative Performance Analysis

The following table contrasts 3-H-4-NB with the "Gold Standard" agents for each proposed mechanism.

FeatureThis compound Azodicarbonamide (ADA) Etoposide
Primary Class Dual-Action BenzamideElectrophilic Zinc EjectorTopoisomerase II Poison
Primary Target Zn-Fingers / Topo IIHIV-1 NCp7 (Zn-Fingers)DNA-Topo II Complex
Binding Mode Non-covalent / Weak CovalentCovalent (S-thiolation)Interfacial Inhibition
Specificity Moderate (Pleiotropic)High (Cys-rich domains)High (Topo II isoforms)
Toxicity Profile Low (Metabolic precursor)Moderate (Reactive)High (Myelosuppression)
Solubility Moderate (Polar groups)Low (DMSO required)Low (Lipophilic)
Key Advantage Tunable Scaffolding: Can be derivatized for STING ADCs.Rapid viral inactivation.Potent apoptotic induction.

Part 4: Experimental Validation Protocols

To confirm the mechanism of action, you must perform the following self-validating assays.

Protocol 1: Zinc Ejection Fluorescence Assay (Trp37 Quenching)

Objective: Confirm if 3-H-4-NB ejects Zinc from HIV-1 NCp7. Principle: The intrinsic fluorescence of Tryptophan-37 (Trp37) in NCp7 is quenched when the protein is folded (Zn-bound). Upon Zinc ejection, the protein unfolds, and Trp37 fluorescence increases (de-quenching).

  • Reagents: Recombinant HIV-1 NCp7 (1 µM), ZnCl₂ (2 µM), Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • Baseline: Measure fluorescence of NCp7 (Excitation: 280 nm, Emission: 350 nm).

  • Treatment: Add 3-H-4-NB (titrate 1–100 µM). Use ADA (10 µM) as a positive control.

  • Kinetics: Monitor emission at 350 nm for 30 minutes.

  • Validation:

    • Positive Result: A time-dependent increase in fluorescence intensity (>2-fold) confirms Zinc ejection.

    • Negative Result: No change in fluorescence implies the mechanism is not Zinc ejection.

Protocol 2: Plasmid DNA Relaxation Assay

Objective: Confirm Topoisomerase II inhibition.[1][2] Principle: Topo II converts supercoiled plasmid DNA (form I) into relaxed DNA (form II). Inhibitors prevent this relaxation.

  • Substrate: Supercoiled pBR322 plasmid DNA (0.5 µg).

  • Enzyme: Human Topoisomerase II

    
     (2 units).
    
  • Reaction: Mix DNA, Enzyme, ATP (1 mM), and 3-H-4-NB (10, 50, 100 µM).

  • Incubation: 37°C for 30 minutes.

  • Analysis: Run samples on a 1% agarose gel with ethidium bromide.

  • Validation:

    • Inhibition: Presence of supercoiled bands (prevention of relaxation) indicates inhibition.

    • Poisoning (Etoposide-like): Appearance of linear DNA (form III) suggests stabilization of the cleavage complex.

Part 5: Mechanistic Visualization

The following diagram illustrates the bifurcation of the mechanism based on the cellular context.

MechanismAction cluster_Viral Context A: Viral Infection (HIV-1) cluster_Cancer Context B: Proliferating Cancer Cell Compound This compound (3-H-4-NB) NCp7 NCp7 Protein (Folded Zn-Finger) Compound->NCp7 Enters Virion TopoII Topoisomerase II (DNA Complex) Compound->TopoII Nuclear Entry Attack Electrophilic Attack on Cysteine Sulfur NCp7->Attack Ejection Zn2+ Ejection Attack->Ejection Unfolding Protein Unfolding (Loss of RNA Binding) Ejection->Unfolding ViralDeath Viral Replication Block Unfolding->ViralDeath Intercalation Interfacial Binding TopoII->Intercalation CleavageComplex Stabilized Cleavage Complex Intercalation->CleavageComplex DSB Double Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Dual mechanistic pathways of this compound targeting Viral Zn-Fingers (Top) and Host Topoisomerase II (Bottom).

References

  • Mersana Therapeutics. (2023).[1] Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry.

  • Koutníková, B. (2023).[1][3][4] Synthesis of Coumarin Based Fluorophore Probes (Diploma Thesis). Charles University, Faculty of Pharmacy. (Validation of Topoisomerase II inhibitory potential of this compound intermediates).

  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. (Foundational mechanism for nitrobenzamide zinc ejection).

  • ChemicalBook. (2024). This compound Product Properties and CAS 182932-64-5.

  • BenchChem. (2025). Synthesis and Characterization of Nitrobenzamide Derivatives.

Sources

comparing the synthetic routes for 3-Hydroxy-4-nitrobenzamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares synthetic routes for 3-Hydroxy-4-nitrobenzamide , focusing on the challenges of regioselectivity and isomeric purity.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Synthesis of this compound (CAS: N/A for amide, Acid Precursor: 619-14-7)

Executive Summary & Strategic Analysis

This compound is a critical scaffold in the development of PARP inhibitors, antiviral agents, and benzamide-based hydrolase inhibitors. Its synthesis is non-trivial due to the "Isomer Challenge": the directing effects of the hydroxyl group on the benzene ring naturally favor the formation of the 2-nitro and 6-nitro isomers over the desired 4-nitro isomer.

This guide evaluates three synthetic strategies:

  • Route A (Direct Nitration): Cost-effective but low-yielding due to poor regioselectivity.

  • Route B (Aldehyde Redirection): Higher purity profile; recommended for laboratory-scale synthesis where chromatography is viable.

  • Route C (SNAr Displacement): High precision but cost-prohibitive for early-stage discovery.

Isomer Distinction (Critical)

Researchers often confuse the target with its easier-to-synthesize isomer. Ensure your target matches the substitution pattern below:

FeatureTarget: this compound Common Isomer: 4-Hydroxy-3-nitrobenzamide
Structure OH at C3, NO₂ at C4OH at C4, NO₂ at C3
Precursor 3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Nitration Difficult (Minor Product, ~15-24%)Easy (Major Product, >90%)
Directing OH directs ortho (to itself)OH directs ortho (to itself)

Synthetic Route Analysis

Route A: Direct Nitration of 3-Hydroxybenzoic Acid

The "Industrial" Approach – Low Cost, High Waste

This route utilizes the nitration of 3-hydroxybenzoic acid.[1][2][3][4] The hydroxyl group (activator) directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. The carboxyl group (deactivator) directs meta (C5).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The para position (C6) relative to the hydroxyl is sterically favored and electronically activated. The desired C4 position is ortho to the hydroxyl and para to the carboxyl, making it a secondary outcome.

  • Outcome: A mixture of 2-nitro (major), 6-nitro (significant), and 4-nitro (minor, ~15%) isomers.

Route B: Nitration of 3-Hydroxybenzaldehyde (Recommended)

The "Laboratory" Approach – High Purity

Starting with 3-hydroxybenzaldehyde allows for easier separation of isomers before the final oxidation and amidation steps. The aldehyde group provides a distinct handle for chromatographic separation (different Rf values) compared to the highly polar acid isomers.

  • Workflow: Nitration

    
     Separation 
    
    
    
    Oxidation
    
    
    Esterification
    
    
    Ammonolysis.
  • Advantage: The 3-hydroxy-4-nitrobenzaldehyde isomer can be isolated in ~24% yield with high purity before committing to the final steps.[5]

Route C: Nucleophilic Aromatic Substitution (SNAr)

The "Precision" Approach

Uses 3-Fluoro-4-nitrobenzoic acid as a starting material. The nitro group at C4 activates the fluorine at C3 for nucleophilic displacement by hydroxide.

  • Mechanism: SNAr displacement of Fluorine by Hydroxide.

  • Advantage: 100% Regioselectivity.[6]

  • Disadvantage: High cost of fluorinated precursors.

Comparative Performance Data

MetricRoute A: Direct Acid NitrationRoute B: Aldehyde NitrationRoute C: SNAr Displacement
Overall Yield Low (<15%)Moderate (20-25%)High (>85%)
Regioselectivity Poor (Mixture)Poor (Mixture)Excellent (Specific)
Purification Fractional Crystallization (Difficult)Column Chromatography (Easy)Extraction/Wash
Cost Efficiency High (Cheap Reagents)MediumLow (Expensive SM)
Scalability High (No Chromatography)Low (Requires Column)Medium
Safety Profile Exothermic NitrationExothermic NitrationMild Hydrolysis

Visualizing the Synthetic Logic

SynthesisComparison Start_Acid 3-Hydroxybenzoic Acid Nitration_A Nitration (HNO3/H2SO4) Start_Acid->Nitration_A Start_Ald 3-Hydroxybenzaldehyde Nitration_B Nitration (iPrONO2/H2SO4) Start_Ald->Nitration_B Start_Fluoro 3-Fluoro-4-nitrobenzoic Acid Hydrolysis_C Hydrolysis (KOH/H2O) Start_Fluoro->Hydrolysis_C SNAr Mix_Acid Mixture of Isomers (2-, 4-, 6-nitro) Nitration_A->Mix_Acid Poor Selectivity Mix_Ald Mixture of Isomers (Aldehydes) Nitration_B->Mix_Ald Inter_Acid 3-Hydroxy-4-nitrobenzoic Acid Hydrolysis_C->Inter_Acid High Yield Sep_Cryst Fractional Crystallization Mix_Acid->Sep_Cryst Difficult Sep_Col Column Chromatography Mix_Ald->Sep_Col Rf Separation Sep_Cryst->Inter_Acid Low Yield Inter_Ald 3-Hydroxy-4-nitrobenzaldehyde Sep_Col->Inter_Ald Pure Isomer Esterification Esterification (MeOH/H+) Inter_Acid->Esterification Oxidation Oxidation (NaClO2) Inter_Ald->Oxidation Oxidation->Inter_Acid Ammonolysis Ammonolysis (NH3/MeOH) Esterification->Ammonolysis Target TARGET: This compound Ammonolysis->Target

Figure 1: Decision tree comparing the three primary synthetic pathways. Route B offers the best balance of purity and cost for research applications.

Detailed Experimental Protocols

Recommended Protocol: Route B (Aldehyde Pathway)
Step 1: Regioselective Nitration

Based on modified procedures from Learmonth et al.

  • Preparation: Dissolve 3-hydroxybenzaldehyde (5.0 mmol, 618 mg) in dichloromethane (10 mL).

  • Reagents: Add tetrabutylammonium hydrogensulfate (0.25 mmol, 85 mg) as a phase transfer catalyst. Add isopropyl nitrate (12.5 mmol, 1.27 mL).

  • Initiation: Cool to 0°C. Add concentrated sulfuric acid (610 μL) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 15–30 minutes. Monitor by TLC (Hexane:EtOAc 3:1).[5][7]

    • Observation: You will see two major spots. The target 4-nitro isomer (Rf ~0.44) and the 2-nitro isomer (Rf ~0.19).[5][7]

  • Workup: Quench with saturated NaHCO₃ (50 mL). Extract with DCM (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient 99:1 to 4:1 Hexane:EtOAc).

    • Yield: ~24% 3-hydroxy-4-nitrobenzaldehyde (Yellow solid).[5][7]

Step 2: Oxidation to Carboxylic Acid[8]
  • Dissolution: Dissolve the purified aldehyde (1.0 eq) in acetonitrile/water (3:1).

  • Oxidation: Add sodium chlorite (NaClO₂, 1.5 eq) and sulfamic acid (scavenger, 1.5 eq) at 0°C.

  • Completion: Stir at RT for 2 hours. Acidify with 1M HCl to precipitate the product.

  • Isolation: Filter the solid 3-hydroxy-4-nitrobenzoic acid .

Step 3: Amidation (Ester-Ammonia Method)

Direct amidation using thionyl chloride is risky due to the phenolic hydroxyl. The ester route is milder.

  • Esterification: Reflux the acid in dry Methanol with catalytic H₂SO₄ for 4 hours. Concentrate to obtain the methyl ester.

  • Ammonolysis: Dissolve the methyl ester in 7N Ammonia in Methanol . Stir in a sealed pressure tube at RT for 24 hours.

  • Final Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.

    • Target: This compound .

References

  • Cumming, W. M. (1937). Systematic Organic Chemistry. pp. 269. (Describes the direct nitration of m-hydroxybenzoic acid).

  • Learmonth, D. A., et al. (2003).[5] Synthesis of 3-hydroxy-4-nitrobenzaldehyde. GB Patent 2377934. (Describes the aldehyde nitration route and separation).

  • BenchChem. (2025).[3][9] Comparative Guide to the Synthesis of Nitrobenzamides. (General amidation protocols and safety).

  • PubChem. (2025).[1] Compound Summary: 3-Hydroxy-4-nitrobenzoic acid.[1][7][8][10][11] CID 69265.[1]

Sources

A Senior Application Scientist's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, the identification of a potent "hit" against a desired biological target is merely the first step in a long and arduous journey. The true challenge lies in refining that hit into a clinical candidate with a well-defined safety profile. A significant hurdle in this process is the management of off-target effects, where a compound interacts with unintended proteins, potentially leading to toxicity or confounding biological results.

This guide focuses on 3-Hydroxy-4-nitrobenzamide, a small molecule featuring the benzamide core structure. This scaffold is a privileged fragment in medicinal chemistry, forming the backbone of numerous approved drugs, most notably a class of agents targeting Poly (ADP-ribose) Polymerase (PARP). The structural similarity of this compound to foundational PARP inhibitors like 3-aminobenzamide posits PARP1 and PARP2 as its hypothetical primary targets[1].

However, assuming on-target activity without a rigorous assessment of selectivity is a perilous oversight. This guide, therefore, presents a comprehensive, multi-tiered strategy for assessing the off-target profile of this compound. We will operate under the hypothesis that it is a PARP inhibitor and use the well-characterized, clinically approved drug Olaparib as a benchmark for comparison. This framework provides a robust, field-proven workflow for researchers, scientists, and drug development professionals to de-risk novel chemical matter and build a comprehensive understanding of a compound's true biological footprint.

The Strategic Workflow for Off-Target Assessment

A successful off-target profiling campaign is not a single experiment but a logical, tiered investigation that moves from broad, predictive methods to focused, biologically relevant systems. This approach maximizes resource efficiency by using cost-effective in silico and broad in vitro screens to inform the design of more complex and expensive cell-based and proteomic analyses.

Off_Target_Workflow cluster_0 Tier 1: In Silico & On-Target Validation cluster_1 Tier 2: Broad In Vitro Profiling cluster_2 Tier 3: Unbiased Cellular Target Engagement cluster_3 Tier 4: Data Synthesis & Risk Assessment A Compound Synthesis & Structural Hypothesis (Putative PARP Inhibitor) B Computational Profiling (e.g., SwissTargetPrediction) Predicts potential off-targets A->B C On-Target Validation PARP1/2 Enzymatic Assay (IC50) A->C D Broad Kinase Panel Screen (~400 kinases @ 1-10 µM) B->D Informs Panel Selection E Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) B->E Informs Panel Selection C->D Confirmed On-Target Activity F Cellular Thermal Shift Assay (CETSA®) or Thermal Proteome Profiling (TPP) D->F Identified Hits for Validation H Comparative Analysis vs. Olaparib E->H F->H Validated Cellular Off-Targets G Phenotypic Screening (e.g., High-Content Imaging in BRCA-proficient/deficient cells) G->H Confirmatory Phenotypes I Final Risk Assessment & Go/No-Go Decision H->I

Caption: A tiered workflow for comprehensive off-target assessment.

PART 1: On-Target Validation - Is the Hypothesis Correct?

Before embarking on a quest for off-targets, it is imperative to confirm the presumed on-target activity. An enzymatic assay provides a direct measure of the compound's ability to inhibit the catalytic function of the target protein, in this case, PARP1.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a common, commercially available assay format for determining the IC50 value of a putative PARP inhibitor.

Principle: This assay quantifies the incorporation of biotinylated Poly(ADP-ribose) (PAR) onto histone proteins, a direct product of PARP1 activity. Inhibition of PARP1 results in a decreased signal.

Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with histone proteins (10 µg/mL in PBS) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in assay buffer (50 mM Tris, pH 8.0, 4 mM MgCl₂, 250 µM DTT). Include wells for a positive control (e.g., Olaparib) and a negative control (DMSO vehicle).

  • Reaction Initiation: To each well, add:

    • 20 µL of diluted compound or control.

    • 20 µL of activated DNA (provided in commercial kits, or sonicated salmon sperm DNA).

    • 20 µL of recombinant human PARP1 enzyme (1 unit/well).

    • Start the reaction by adding 40 µL of NAD⁺/Biotinylated-NAD⁺ mixture.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 5x with wash buffer to remove unreacted components.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash 5x with wash buffer.

    • Add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes.

    • Stop the reaction with 50 µL of 2N H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor (Olaparib) as a positive control validates the assay's performance. Its calculated IC50 should fall within the expected range (typically low nM). The Z'-factor for the assay (calculated from high and low signal wells) should be > 0.5, indicating a robust assay window.

PART 2: A Multi-Pronged Strategy for Uncovering Off-Targets

With on-target activity confirmed, the investigation broadens to identify unintended interactions across the proteome.

Tier 1: In Silico Profiling

Computational tools provide a rapid and cost-effective first pass to predict potential off-targets by comparing the chemical structure of the query molecule to databases of known ligands.

Causality: The principle of molecular similarity dictates that structurally related molecules often share similar biological targets. These tools use 2D and 3D similarity algorithms to generate a ranked list of the most probable off-targets.

Recommended Tools:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity.

  • SuperPred: Utilizes a machine learning model based on the molecular fingerprint of a compound.

Application: Submitting the structure of this compound to these servers may predict interactions with other enzymes that utilize NAD⁺ as a cofactor or possess a similar binding pocket architecture to PARP enzymes.

Tier 2: Broad In Vitro Profiling

This tier involves screening the compound against large, curated panels of purified proteins. This is the industry-standard approach for preclinical safety assessment.

1. Broad Kinase Profiling

Causality: The ATP-binding pocket of protein kinases is a common site for off-target interactions by small molecules. Unintended kinase inhibition can lead to a wide range of toxicities, making this screen essential[2]. Some PARP inhibitors have been reported to have off-target effects on kinases.

Protocol 2: Commercial Kinase Panel Screen (e.g., Reaction Biology Kinase HotSpot)

  • Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO).

  • Screening: The service provider performs radiolabeled ATP binding assays or similar formats to measure the percent inhibition of a large panel of kinases (typically >400) at a single high concentration of the test compound (e.g., 10 µM).

  • Data Output: Results are provided as a percentage of inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any significant hits, dose-response curves are generated to determine the IC50 for that specific kinase, allowing for a direct comparison with the on-target PARP1 IC50 to calculate a selectivity ratio.

2. Safety Pharmacology Panel

Causality: To assess the risk of common adverse drug reactions, compounds are screened against a panel of targets known to be implicated in toxicity, such as GPCRs (cardiac effects), ion channels (hERG for cardiotoxicity), and transporters.

Methodology: Similar to the kinase panel, this is typically a fee-for-service screen (e.g., Eurofins SafetyScreen panels) where the compound is tested in binding or functional assays against dozens of validated safety-related targets.

Tier 3: Unbiased Cellular Target Engagement

While in vitro panels are powerful, they do not fully recapitulate the cellular environment. Factors like cell permeability, compound metabolism, and the presence of endogenous cofactors can significantly alter a compound's activity and binding profile. Cellular-based methods provide this crucial context.

Protocol 3: Thermal Proteome Profiling (TPP) Workflow

Principle: TPP is an unbiased method to identify the direct protein targets of a compound in intact cells or cell lysates. It is based on the principle of ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation than its unbound form..

TPP_Workflow A 1. Cell Culture Treat with Vehicle (DMSO) or this compound B 2. Heating Gradient Aliquot cells and heat across a range of temperatures (e.g., 37°C to 67°C) A->B C 3. Lysis & Protein Extraction Collect soluble (non-denatured) protein fraction B->C D 4. Sample Preparation Protein digestion (trypsin) & TMT labeling for multiplexing C->D E 5. LC-MS/MS Analysis Quantify relative abundance of thousands of proteins D->E F 6. Data Analysis Plot thermal melting curves. Stabilized proteins show a rightward shift in their curve E->F

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

Methodology:

  • Cell Treatment: Culture cells (e.g., HeLa or a relevant cancer cell line) and treat one population with a high concentration of this compound (e.g., 10x IC50) and a control population with DMSO for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles and ultracentrifuge to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Proteomic Sample Preparation: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with isobaric tags (e.g., TMTpro™) to allow for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution Orbitrap mass spectrometry.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein versus temperature to generate a "melting curve." A direct target of the compound will show a rightward shift in its melting curve in the drug-treated samples compared to the vehicle control, indicating stabilization.

Self-Validation: The on-target, PARP1, should be identified as one of the most significantly stabilized proteins, validating the experimental result.

PART 3: Comparative Analysis and Data Interpretation

The ultimate goal is to synthesize the data from all tiers into a clear selectivity profile and compare it against a relevant benchmark.

Table 1: Comparative Off-Target Profile of this compound vs. Olaparib

(Note: Data for this compound is hypothetical for illustrative purposes, based on plausible outcomes for a novel benzamide derivative. Olaparib data is based on published literature.)

ParameterThis compound (Hypothetical Data)Olaparib (Published Data)Implication/Comment
On-Target Potency
PARP1 IC5050 nM1.5 nMOlaparib is more potent on the primary target.
PARP2 IC5085 nM0.8 nMOlaparib is more potent and shows less isoform selectivity.
Kinase Off-Targets (>50% Inh @ 10 µM)
CDK275% inhibition (IC50 = 1.2 µM)<10% inhibitionPotential for cell cycle-related off-target effects.
GSK3β60% inhibition (IC50 = 5.6 µM)<10% inhibitionPotential for effects on glycogen metabolism and signaling.
TANK195% inhibition (IC50 = 250 nM)98% inhibition (IC50 = 4.9 nM)Both compounds show activity against this related PARP family member.
Safety Panel Hits (>50% Inh @ 10 µM)
hERG Channel15% inhibition<10% inhibitionLow risk of cardiotoxicity for both compounds at this level.
Sigma1 Receptor55% inhibition<20% inhibitionPotential for CNS-related side effects; requires further investigation.
TPP Cellular Targets (Validated) PARP1, PARP2, TANK1, CDK2PARP1, PARP2, TANK1TPP confirms the direct binding to PARP1/2 and the CDK2 off-target in a cellular context.
Interpretation and Risk Assessment

The hypothetical data above paints a picture of this compound as a moderately potent PARP inhibitor with a distinct off-target profile compared to Olaparib.

  • Potency: It is less potent than Olaparib, which may require higher dosing to achieve efficacy, potentially exacerbating off-target effects.

  • Selectivity: The key finding is the off-target activity against CDK2 and GSK3β. The selectivity window (Off-target IC50 / On-target IC50) is crucial. For CDK2, the window is 1200 nM / 50 nM = 24-fold. This is a relatively narrow window and suggests that at concentrations required to fully inhibit PARP1 in vivo, there may be significant inhibition of CDK2, leading to potential effects on cell cycle progression.

  • Actionable Insights: The TPP data provides high confidence that the CDK2 interaction is a direct binding event that occurs within the cell. This finding would trigger a new set of experiments:

    • Assess the functional consequence of CDK2 inhibition in relevant cell lines.

    • Initiate structure-activity relationship (SAR) studies to modify the this compound scaffold to improve PARP1 potency while eliminating CDK2 activity.

Conclusion

This guide outlines a systematic and robust strategy for assessing the off-target effects of a novel compound, using this compound as a case study. By integrating computational prediction, broad in vitro screening, and unbiased cellular target engagement methods, researchers can build a comprehensive selectivity profile. This data-driven approach, benchmarked against a known drug like Olaparib, is fundamental to identifying potential liabilities early, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in developing safe and effective therapeutics. The path from hit to drug is paved with rigorous science, and a thorough understanding of a compound's off-target profile is a critical milestone on that journey.

References

  • Title: Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death Source: PubMed Central URL: [Link]

  • Title: Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects Source: Sygnature Discovery URL: [Link]

  • Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL: [Link]

  • Title: Cell-Based In Vitro Kinase Assay Services Source: Reaction Biology URL: [Link]

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 3-Hydroxy-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. For a molecule like 3-Hydroxy-4-nitrobenzamide, which holds potential as a building block in medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of essential analytical techniques for validating the purity of newly synthesized this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Imperative of Purity: Why a Multi-faceted Approach is Non-Negotiable

The presence of impurities, even in trace amounts, can have profound and often misleading consequences. These can range from altered pharmacological activity and unexpected toxicity in biological assays to the misinterpretation of structure-activity relationships (SAR) during lead optimization. Therefore, a robust purity validation strategy should not rely on a single analytical technique but rather employ a suite of orthogonal methods. Each method provides a unique lens through which to scrutinize the sample, and together, they paint a comprehensive picture of its composition.

Before delving into the analytical techniques, it is crucial to anticipate the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the amidation of 3-hydroxy-4-nitrobenzoic acid. Potential impurities could therefore include:

  • Unreacted Starting Materials: Residual 3-hydroxy-4-nitrobenzoic acid.

  • Reagents: Traces of coupling agents or other reagents used in the amidation process.

  • Isomeric Impurities: The formation of isomers, such as 3-hydroxy-2-nitrobenzamide, can occur during the nitration of the precursor.[1]

  • Side-Reaction Products: Byproducts from competing reaction pathways. For instance, if thionyl chloride is used, chlorinated impurities could form.[2]

  • Solvent Residues: Trapped solvent molecules from the reaction or purification steps.

Orthogonal Analytical Approaches for Purity Validation

A judiciously chosen combination of chromatographic, spectroscopic, and physical characterization techniques is essential for the unambiguous determination of purity.

Chromatographic Techniques: Separating the Wheat from the Chaff

Chromatography is the cornerstone of purity assessment, offering the ability to separate the target compound from its impurities.

TLC is an invaluable, cost-effective tool for the initial, qualitative assessment of a sample's complexity.[3] It provides a quick snapshot of the number of components in a mixture and can guide the development of more sophisticated chromatographic methods.

Experimental Protocol: TLC Analysis of this compound

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized this compound in a suitable solvent (e.g., ethyl acetate or methanol) to a concentration of about 1 mg/mL.[4]

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate. Also, spot the starting material (3-hydroxy-4-nitrobenzoic acid) for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The chamber should be saturated with the solvent vapors to ensure optimal separation.[3]

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light (254 nm and/or 366 nm). Staining with a suitable agent like potassium permanganate can also be used.

  • Interpretation: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) of the product spot should be different from that of the starting material.

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] A well-developed HPLC method can separate the main compound from closely related impurities and allow for their quantification.

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate a wide range of impurities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, a suitable wavelength (e.g., 277 nm for nitrobenzaldehyde derivatives) should be selected for monitoring.[7]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.

  • Data Analysis: The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparative Analysis of Chromatographic Techniques

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase.High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.
Primary Use Qualitative analysis, reaction monitoring, rapid screening.Quantitative purity determination, impurity profiling, preparative separation.
Resolution LowerHigher
Sensitivity LowerHigher
Quantification Semi-quantitative at bestHighly quantitative
Throughput HighModerate
Cost LowHigh
Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic methods provide information about the molecular structure and are essential for confirming the identity of the synthesized compound and any impurities.

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the structural elucidation of organic molecules. For purity assessment, NMR can reveal the presence of impurities that may not be visible by other techniques.

Interpreting the ¹H NMR Spectrum of this compound:

  • Aromatic Protons: The protons on the benzene ring will appear as a characteristic set of signals in the aromatic region (typically 7.0-8.5 ppm). The splitting pattern and coupling constants will be indicative of the substitution pattern.

  • Amide Protons (-CONH₂): The two protons of the amide group will typically appear as two broad singlets at different chemical shifts due to restricted rotation around the C-N bond.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • Impurity Signals: The presence of sharp, unexpected signals, especially in the aliphatic region (if no aliphatic protons are expected), or a complex, poorly resolved aromatic region can indicate the presence of impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule. Compare the observed chemical shifts and coupling patterns with expected values.

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity. It is also highly sensitive for detecting impurities with different molecular weights.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight of this compound is 182.14 g/mol . A prominent peak at or near this m/z value should be observed. For related compounds like 3-hydroxy-4-nitrobenzaldehyde, a molecular ion peak at m/z 167 is expected.[8][9]

  • Fragmentation Pattern: The molecule may fragment in a characteristic way, providing further structural information.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like LC-MS or GC-MS.

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be chosen.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected Key FTIR Absorptions for this compound:

  • O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: Two distinct bands in the region of 3100-3500 cm⁻¹ for the primary amide.

  • C=O Stretch: A strong absorption around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • N-O Stretch (Nitro Group): Strong, characteristic absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-N Stretch: In the 1400 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the fingerprint region below 1600 cm⁻¹.

Physical Characterization: The Classic Purity Indicator

A pure crystalline solid will have a sharp and well-defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range. Comparing the experimentally determined melting point with the literature value (if available) is a quick and simple method to assess purity.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range over which the sample melts is recorded. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.

Integrated Workflow and Comparative Summary

The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_initial_screen Initial Screening cluster_confirmation Structural Confirmation & Identification cluster_quantification Quantitative Purity Assessment cluster_decision Final Decision Synthesized_Product Crude this compound TLC TLC Analysis (vs. Starting Material) Synthesized_Product->TLC MP Melting Point Analysis Synthesized_Product->MP NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (Confirm MW) Synthesized_Product->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesized_Product->FTIR HPLC HPLC Analysis (Purity %, Impurity Profile) TLC->HPLC Guides Method Development Decision Pure Compound? (>95% by HPLC, Consistent Data) MP->Decision Initial Purity Indication NMR->Decision Structural Identity MS->Decision Correct MW FTIR->Decision Correct Functional Groups HPLC->Decision Quantitative Purity Purification Further Purification (Recrystallization/Chromatography) Decision->Purification No Pass Qualified for Use Decision->Pass Yes Purification->TLC Re-analyze

Caption: Integrated workflow for purity validation of this compound.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
TLC Number of components, qualitative purityRapid, inexpensive, good for reaction monitoringLow resolution, not quantitative
HPLC Quantitative purity, impurity profileHigh resolution, sensitive, quantitativeHigher cost, requires method development
¹H, ¹³C NMR Detailed molecular structureUnambiguous structure confirmationLess sensitive to minor impurities, requires pure sample for clear spectra
MS Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaIsomers are not differentiated, may not be quantitative
FTIR Presence of functional groupsRapid, non-destructiveProvides limited structural information
Melting Point Physical property, indicator of puritySimple, inexpensiveNot definitive, insensitive to small amounts of impurities

Conclusion

The validation of purity for a synthesized compound like this compound is a rigorous process that demands a multi-pronged, evidence-based approach. By integrating the rapid, qualitative insights from techniques like TLC and melting point analysis with the detailed structural information from NMR, MS, and FTIR, and culminating in the quantitative assessment by HPLC, researchers can establish a high degree of confidence in the identity and purity of their material. This meticulous attention to analytical detail is not just good scientific practice; it is an essential prerequisite for generating high-quality, reliable data in the pursuit of novel therapeutics.

References

  • Wang, M., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(10), 3334-3342. Available from: [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Hydroxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxy-4-nitrobenzimidamide. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • Slideshare. (n.d.). Benzamide. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H‐NMR spectrum of 3‐hydroxy‐4‐methoxy benzal acrolein. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-nitrobenzamide
Reactant of Route 2
3-Hydroxy-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.